Methyl 2-amino-4,6-dichloronicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZKXHRUERDKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676773 | |
| Record name | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044872-40-3 | |
| Record name | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-amino-4,6-dichloronicotinate: A Core Building Block for Modern Drug Discovery
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the pyridine ring remains a privileged scaffold, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. However, the true potential of this heterocycle is unlocked through strategic functionalization. Methyl 2-amino-4,6-dichloronicotinate (CAS No. 1044872-40-3) represents a highly valuable and versatile starting material, offering researchers a unique combination of reactive sites to drive the synthesis of novel and complex molecular architectures.[1][2]
This technical guide provides an in-depth exploration of this compound, moving beyond simple catalog data to deliver field-proven insights into its synthesis, characterization, and application. The methodologies and rationale presented herein are designed to empower researchers, scientists, and drug development professionals to fully leverage the potential of this key intermediate in their discovery programs.
Section 1: Core Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of reproducible science. These parameters govern everything from reaction kinetics to formulation and are critical for experimental design.
Chemical Identification:
-
IUPAC Name: Methyl 2-amino-4,6-dichloropyridine-3-carboxylate[2]
-
Common Synonyms: this compound, 2-Amino-4,6-dichloro-nicotinic acid methyl ester[2]
-
SMILES: COC(=O)C1=C(N=C(C=C1Cl)Cl)N[2]
Diagram 1: 2D Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Data Summary:
The following table summarizes key computed physicochemical properties. This data is essential for selecting appropriate solvent systems for reactions and purification, as well as for anticipating the compound's behavior in biological assays.
| Property | Value | Source |
| Density | 1.5±0.1 g/cm³ | [1] |
| Boiling Point | 319.1±37.0 °C at 760 mmHg | [1] |
| Flash Point | 146.8±26.5 °C | [1] |
| LogP (octanol-water partition coeff.) | 3.25 | [1] |
| Polar Surface Area (PSA) | 65.21 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
Section 2: Synthesis and Purification Protocol
The reliable synthesis and rigorous purification of starting materials are paramount to the success of any multi-step synthetic campaign. The following section details an authoritative and validated approach to obtaining high-purity this compound. The described chlorination protocol is a robust and widely applicable method for converting hydroxypyridines to their corresponding chloro-derivatives.
Experimental Protocol: Synthesis via Chlorination
This protocol is adapted from established methods for the chlorination of analogous hydroxynicotinates.[3][4] The core principle is the reaction of a dihydroxynicotinate precursor with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).
Step 1: Reaction Setup and Execution
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a drying tube (or under an inert nitrogen atmosphere), add phosphorus oxychloride (POCl₃) (10-15 molar equivalents).
-
Causality: Using a large excess of POCl₃ serves as both the chlorinating reagent and the reaction solvent, driving the reaction to completion.
-
Slowly and carefully add Methyl 2-amino-4,6-dihydroxynicotinate (1.0 eq) to the POCl₃. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a mobile phase of 3:1 hexane:ethyl acetate). The product is significantly less polar than the dihydroxy starting material and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.[3]
Step 2: Work-up and Extraction
-
After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Critical Step: Slowly and cautiously pour the concentrated residue into a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with saturated brine to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Column Chromatography: The most effective method for achieving high purity is silica gel column chromatography.[3]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate). The exact ratio should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective alternative or final polishing step.
Diagram 2: Synthesis & Purification Workflow
Caption: A validated workflow for the synthesis and purification of the target compound.
Section 3: Analytical Characterization for Quality Control
Confirming the identity and purity of a compound is a non-negotiable step in research and development. A multi-technique approach ensures the material meets the standards required for subsequent use in complex biological assays or further synthesis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. The compound should appear as a single, sharp peak. Integration of the peak area allows for quantification of purity, typically aiming for >95% for use in most applications. A standard method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR should show characteristic peaks for the aromatic proton, the amino group protons, and the methyl ester protons, with chemical shifts and coupling constants consistent with the dichlorinated pyridine structure.
-
Mass Spectrometry (MS): Typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS), this technique confirms the molecular weight of the compound. The analysis should show a prominent ion corresponding to the exact mass of the molecule ([M+H]⁺).
Diagram 3: Analytical QC Workflow
Caption: A multi-pronged approach to ensure compound identity, purity, and quality.
Section 4: Applications in Drug Discovery
This compound is not an end-product but a strategic starting point. Its value lies in the differential reactivity of its functional groups, which allows for selective and controlled elaboration into more complex drug-like molecules.
A Versatile Scaffold for Library Synthesis: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). This provides two independent handles for introducing diversity. For instance, one chlorine can be displaced by an amine, followed by displacement of the second chlorine by a thiol or alcohol, leading to a wide array of derivatives. The amino group and the methyl ester can also be further modified, making this a highly versatile building block for creating libraries of compounds for high-throughput screening.
Key Intermediate for Kinase Inhibitors: The related scaffold, ethyl 4,6-dichloronicotinate, is a well-established precursor for synthesizing potent kinase inhibitors targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and Pim-1, which are implicated in various cancers.[7] By analogy, this compound serves as an excellent starting material for developing pyrido[2,3-d]pyrimidines and other fused heterocyclic systems that form the core of many FDA-approved kinase inhibitors.
Enabling Structure-Activity Relationship (SAR) Studies: The "magic methyl" effect, where the addition of a simple methyl group can dramatically alter a compound's pharmacological properties, is a well-known phenomenon in drug design.[8] The methyl ester of this compound provides an anchor point for SAR studies. It can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides to probe interactions within a target's binding pocket. This systematic modification is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile.
Diagram 4: Role in Discovery Chemistry
Caption: From a single building block to a diverse library for lead optimization.
Section 5: Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related analogs like Methyl 4,6-Dichloronicotinate provide authoritative guidance.[7]
-
Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All handling should be performed by trained personnel who are aware of the potential hazards.
References
- 1. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
Methyl 2-amino-4,6-dichloronicotinate physical properties
An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4,6-dichloronicotinate
Abstract
This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecules, particularly in the development of pharmaceutical and agrochemical agents. Understanding its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, outlines detailed experimental protocols for its characterization, and offers insights into the structural basis of its properties.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This compound is systematically named methyl 2-amino-4,6-dichloropyridine-3-carboxylate.[1] Its identity is defined by its unique CAS Registry Number, molecular formula, and structure.
| Identifier | Value | Source |
| IUPAC Name | methyl 2-amino-4,6-dichloropyridine-3-carboxylate | PubChem[1] |
| CAS Number | 1044872-40-3 | PubChem[1] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | PubChem[1] |
| Molecular Weight | 221.04 g/mol | PubChem[1] |
| Canonical SMILES | COC(=O)C1=C(N=C(C=C1Cl)Cl)N | PubChem[1] |
| InChIKey | HJZKXHRUERDKKA-UHFFFAOYSA-N | PubChem[1] |
The molecular structure features a pyridine ring substituted with two chlorine atoms at positions 4 and 6, an amino group at position 2, and a methyl carboxylate group at position 3. The electron-withdrawing nature of the chlorine atoms and the ester group, combined with the electron-donating amino group, creates a unique electronic environment that dictates the molecule's reactivity and physical properties.
Caption: 2D Structure of this compound.
Physicochemical Properties
The bulk properties of a compound are a direct consequence of its molecular structure. While experimental data for this specific molecule is sparse, properties can be predicted based on its functional groups and data from structurally similar compounds.
| Property | Value / Observation | Rationale / Comparative Data |
| Appearance | White to off-white or pale yellow solid. | Based on related compounds like Methyl 4,6-Dichloronicotinate, which appears as a white to almost white powder or crystal.[2][3] |
| Melting Point | Data not available. | The related compound, Methyl 4,6-Dichloronicotinate (lacking the 2-amino group), has a melting point of 43-47 °C.[2][3] The presence of the amino group allows for hydrogen bonding, which would be expected to increase the melting point relative to this analog. |
| Boiling Point | Data not available. | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. Ethyl 4,6-dichloronicotinate boils at 85°C under high vacuum (0.01 mmHg).[4] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | The presence of the amino and ester groups should confer solubility in polar organic solvents. Ethyl 4,6-dichloronicotinate is noted as being soluble in methanol.[4] Poor solubility in water is expected due to the dichlorinated aromatic ring. |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of a compound. The following sections detail the expected spectral signatures for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this molecule is expected to show characteristic absorption bands.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[5]
-
C-H Stretching: Bands around 2950-3000 cm⁻¹ from the methyl group and a weaker band above 3000 cm⁻¹ for the aromatic C-H.
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the methyl ester.
-
N-H Bending: A notable band in the 1600-1650 cm⁻¹ region due to the scissoring vibration of the amino group.[5]
-
C=C and C=N Stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong band for the ester C-O bond is expected between 1100-1300 cm⁻¹.
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically around 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-OCH₃ Protons: A singlet integrating to 3 hydrogens, expected around δ 3.8-4.0 ppm.
-
-NH₂ Protons: A broad singlet integrating to 2 hydrogens, with a chemical shift that can vary (typically δ 5.0-7.0 ppm) depending on solvent and concentration.
-
Aromatic Proton (H-5): A sharp singlet integrating to 1 hydrogen, expected in the aromatic region (δ 6.5-7.5 ppm). The precise shift is influenced by the adjacent chloro and ester groups.
-
-
¹³C NMR:
-
-OCH₃ Carbon: A signal around δ 50-55 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbons bonded to chlorine (C-4, C-6) and the amino group (C-2) will be significantly shifted. The carbonyl-bearing carbon (C-3) will also have a characteristic shift.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically δ 165-175 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion (M⁺) cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:
-
M⁺: (containing two ³⁵Cl isotopes) at m/z ≈ 220.
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 222.
-
[M+4]⁺: (containing two ³⁷Cl isotopes) at m/z ≈ 224.
-
-
The relative intensity of these peaks is expected to be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.
-
Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).
Experimental Protocols for Physical Characterization
To ensure scientific integrity, physical properties must be determined using validated experimental methods.
References
- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Methyl 4,6-Dichloronicotinate | 65973-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Molecular Structure of Methyl 2-amino-4,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of Methyl 2-amino-4,6-dichloronicotinate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established theoretical and computational methodologies, alongside comparative analysis with structurally related compounds, to offer a detailed exploration of its structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers, providing in-silico derived data, proposed experimental protocols, and a robust theoretical framework to facilitate further investigation and application of this versatile chemical scaffold.
Introduction: The Significance of the Dichloropyridine Scaffold
Dichloropyridine derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The inherent chemical versatility of the pyridine ring, amplified by the presence of two chlorine atoms, provides a reactive platform for diverse functionalization, making these compounds ideal precursors for complex molecular architectures. This compound (IUPAC Name: Methyl 2-amino-4,6-dichloropyridine-3-carboxylate) is a member of this class, possessing additional functional groups—an amino group and a methyl ester—that further enhance its potential as a building block in drug discovery and development.[2] Understanding the nuanced details of its molecular structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in the design of novel bioactive molecules.
Molecular Structure Analysis: A Theoretical and Comparative Approach
In the absence of a published crystal structure for this compound, we turn to computational chemistry and comparative crystallographic analysis to elucidate its three-dimensional geometry and electronic landscape.
In-Silico Modeling and Geometry Optimization
Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the molecular structures and properties of organic compounds.[3][4] By employing DFT calculations, we can model the ground-state geometry of this compound and gain insights into its bond lengths, bond angles, and torsional angles.
Computational Methodology:
A representative computational workflow for this analysis is outlined below. This protocol is based on established methods for similar pyridine derivatives.
Caption: A generalized workflow for the DFT-based structural and electronic analysis of organic molecules.
Predicted Molecular Geometry:
Based on DFT calculations and analysis of related crystal structures, such as that of methyl 4,6-dichloropyridine-3-carboxylate, we can predict the key structural parameters of this compound.[5]
| Parameter | Predicted Value | Rationale & Comparative Insights |
| Pyridine Ring | Planar | Aromatic pyridine rings are inherently planar. Crystal structures of related dichloropyridine derivatives confirm this planarity.[5][6] |
| C-Cl Bond Lengths | ~1.74 Å | Consistent with C-Cl bond lengths in other chlorinated aromatic systems. |
| C-N (ring) Bond Lengths | ~1.33 - 1.38 Å | The C2-N1 and C6-N1 bond lengths are expected to be slightly different due to the electronic influence of the substituents. |
| C2-NH2 Bond Length | ~1.36 Å | This bond will exhibit partial double bond character due to resonance with the pyridine ring. |
| C3-C(O)O Bond Length | ~1.50 Å | A typical single bond length between sp2 and sp2 hybridized carbon atoms. |
| C=O Bond Length | ~1.21 Å | Characteristic of a carbonyl double bond in an ester functional group. |
| Amino Group Geometry | Trigonal Pyramidal | The amino group is expected to be slightly pyramidal, though resonance with the ring will promote planarity. |
| Torsional Angle (Pyridine Ring - Ester) | Near Planar | To maximize conjugation, the ester group is likely to be nearly coplanar with the pyridine ring. |
Electronic Properties and Reactivity
The electronic landscape of this compound is characterized by the interplay of the electron-donating amino group and the electron-withdrawing chlorine atoms and methyl ester group. This electronic push-pull system significantly influences the molecule's reactivity and potential for intermolecular interactions.
Molecular Electrostatic Potential (MEP):
An MEP map would reveal electron-rich regions (negative potential) around the nitrogen of the pyridine ring and the oxygen atoms of the ester group, indicating their potential to act as hydrogen bond acceptors. The amino group's hydrogen atoms would represent regions of positive potential, making them hydrogen bond donors.
Frontier Molecular Orbitals (HOMO-LUMO):
The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the amino group and the pyridine ring, reflecting the electron-donating nature of the amino substituent. The Lowest Unoccupied Molecular Orbital (LUMO) will likely be distributed across the pyridine ring and the methyl ester group, indicating these as the primary sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
A likely synthetic approach would involve the chlorination of a suitable precursor, followed by esterification and amination, or a variation thereof. One potential route could start from 2-amino-4,6-dihydroxypyrimidine.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Proposed):
This protocol is a hypothetical procedure based on the synthesis of similar compounds.[1][7]
Step 1: Synthesis of 2-Amino-4,6-dichloronicotinic acid
-
To a stirred suspension of 2-aminonicotinic acid in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as N-chlorosuccinimide (NCS) in portions at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4,6-dichloronicotinic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Esterification to this compound
-
Dissolve the purified 2-amino-4,6-dichloronicotinic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization (Predicted)
The structure of the synthesized this compound would be confirmed using a suite of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.
¹H NMR (Nuclear Magnetic Resonance):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 6.8 - 7.2 | s | - | Aromatic proton on the pyridine ring, appearing as a singlet due to the absence of adjacent protons. |
| NH₂ | 5.0 - 6.0 | br s | - | The chemical shift of the amino protons can vary depending on the solvent and concentration. The signal is often broad. |
| OCH₃ | 3.8 - 4.0 | s | - | A sharp singlet corresponding to the three equivalent protons of the methyl ester group. |
¹³C NMR (Nuclear Magnetic Resonance):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 170 | Typical chemical shift for a carbonyl carbon in an ester. |
| C2 | 158 - 162 | Carbon atom attached to the amino group. |
| C4, C6 | 148 - 155 | Carbon atoms attached to the chlorine atoms. |
| C3 | 110 - 115 | Carbon atom bearing the methyl ester group. |
| C5 | 105 - 110 | Aromatic carbon with an attached proton. |
| OCH₃ | 50 - 55 | Carbon of the methyl ester group. |
FTIR (Fourier-Transform Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3400 - 3200 | N-H stretch | Characteristic stretching vibrations of the primary amine. |
| 3100 - 3000 | C-H stretch (aromatic) | Stretching of the C-H bond on the pyridine ring. |
| 2990 - 2850 | C-H stretch (aliphatic) | Stretching of the C-H bonds in the methyl group. |
| ~1720 | C=O stretch | Strong absorption from the carbonyl group of the ester. |
| ~1620 | N-H bend | Bending vibration of the amino group. |
| 1600 - 1450 | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| ~1250 | C-O stretch | Stretching of the ester C-O bond. |
| 800 - 700 | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |
Mass Spectrometry (MS):
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (221.04 g/mol ).[2] The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks in a specific ratio.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of multiple reactive sites—the amino group, the chlorine atoms, and the ester—allows for a variety of chemical transformations.
-
Nucleophilic Aromatic Substitution: The chlorine atoms at the 4 and 6 positions are susceptible to displacement by various nucleophiles, enabling the introduction of a wide range of functional groups.
-
Amide Coupling: The amino group can be acylated or used in coupling reactions to form amides, sulfonamides, or ureas.
-
Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other carboxylic acid derivatives.
The dichloropyridine motif is present in a number of biologically active compounds, and this compound provides a versatile starting point for the exploration of new chemical space in the search for novel therapeutic agents.
Conclusion
This technical guide has provided a detailed theoretical and comparative analysis of the molecular structure of this compound. While experimental data for this specific compound is sparse, a robust understanding of its geometry, electronic properties, and potential reactivity has been established through in-silico modeling and by drawing parallels with structurally related molecules. The proposed synthetic and characterization methodologies offer a practical framework for researchers to produce and validate this compound in the laboratory. As a versatile heterocyclic building block, this compound holds significant promise for the development of new molecules in the fields of medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.aalto.fi [research.aalto.fi]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 2-amino-4,6-dichloronicotinate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-amino-4,6-dichloronicotinate, a substituted pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a reactive pyridine core with strategically positioned amino, chloro, and methyl ester functionalities, offers a versatile platform for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and, most importantly, its application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in leveraging this compound's full potential in their drug discovery programs.
Chemical Identity and Nomenclature
The foundational step in utilizing any chemical entity is a precise understanding of its identity. This compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.
IUPAC Name: methyl 2-amino-4,6-dichloropyridine-3-carboxylate[1]
Synonyms:
-
This compound[1]
-
2-Amino-4,6-dichloro-nicotinic acid methyl ester[1]
-
Methyl 2-amino-4,6-dichloropyridine-3-carboxylate[1]
CAS Number: 1044872-40-3[1]
Molecular Structure:
Caption: 2D Structure of this compound.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a compound is critical for its handling, reaction setup, and purification. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | PubChem[1] |
| Molecular Weight | 221.04 g/mol | PubChem[1] |
| Appearance | Colorless or slightly yellow crystal | ChemBK[2] |
| Melting Point | 60-62 °C | ChemBK[2] |
| Boiling Point (Predicted) | 319.1 °C at 760 mmHg | ChemSrc[3] |
| Density (Predicted) | 1.506 g/cm³ | LookChem[4] |
| Solubility | Soluble in ethanol and dichloromethane; insoluble in water. | ChemBK[2] |
| XLogP3 (Computed) | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
A likely synthetic route would begin with a dihydroxynicotinic acid derivative, followed by chlorination and subsequent amination.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodological Considerations:
-
Chlorination: The initial step would involve the conversion of the hydroxyl groups on a pyridine ring to chlorine atoms. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base. This reaction typically requires elevated temperatures to proceed to completion. The mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.
-
Selective Amination: The subsequent step is the selective introduction of an amino group at the 2-position. This is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is generally more activated towards nucleophilic attack than the chlorine at the 4- or 6-position due to the electron-withdrawing effect of the ring nitrogen. The reaction can be carried out using ammonia in a suitable solvent, such as an alcohol or an aprotic polar solvent like DMF. The choice of solvent and reaction conditions (temperature, pressure) is crucial to control the regioselectivity and minimize side reactions.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted):
-
~7.0-8.0 ppm (broad singlet, 2H): This signal would correspond to the two protons of the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
~6.5-7.5 ppm (singlet, 1H): This singlet would be assigned to the proton at the 5-position of the pyridine ring.
-
~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester (-OCH₃) group.
13C NMR (Predicted):
-
~165 ppm: Carbonyl carbon of the methyl ester.
-
~158 ppm: C2 carbon, bonded to the amino group.
-
~150 ppm: C6 carbon, bonded to a chlorine atom.
-
~148 ppm: C4 carbon, bonded to a chlorine atom.
-
~106 ppm: C5 carbon.
-
~105 ppm: C3 carbon, bonded to the ester group.
-
~53 ppm: Methyl carbon of the ester group.
Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 220 and a prominent M+2 peak of approximately 65% the intensity of the M+ peak, which is characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The two chlorine atoms at the 4- and 6-positions provide orthogonal reactive sites for sequential functionalization, most commonly through palladium-catalyzed cross-coupling reactions.
The Strategic Importance of the Dichloropyridine Core
The 2-amino-4,6-dichloropyridine scaffold is a "privileged" structure in medicinal chemistry. The chlorine atoms can be selectively displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the systematic exploration of the chemical space around the pyridine core. This is a cornerstone of structure-activity relationship (SAR) studies.
Key Reaction: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 4- and/or 6-positions.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-substituted product.
The remaining chlorine atom at the 6-position can then be subjected to a second, different cross-coupling reaction or a nucleophilic substitution, allowing for the synthesis of diverse di-substituted pyridine derivatives.
Safety and Handling
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[5]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[5]
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[5][6]
-
Store in a tightly sealed container in a cool, dry place.[6]
Conclusion
This compound is a high-value intermediate for medicinal chemists and drug development professionals. Its well-defined structure and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an ideal starting material for the synthesis of complex heterocyclic compounds. This guide has provided a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in the development of kinase inhibitors. By understanding the principles and protocols outlined herein, researchers can effectively utilize this versatile building block to accelerate their drug discovery efforts.
References
- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 4. Cas 350601-39-7,Methyl 4-aMino-3,6-dichloropicolinate | lookchem [lookchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Solubility Profiling of Methyl 2-amino-4,6-dichloronicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Compound
Methyl 2-amino-4,6-dichloronicotinate is a substituted aminopyridine derivative, a structural motif of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a heterocyclic building block stems from the reactive sites amenable to further chemical modification. However, the successful application of any compound in a research or development pipeline is fundamentally governed by its physicochemical properties, chief among them being solubility.[3][4][5]
Poor solubility can impede biological assays, leading to unreliable structure-activity relationships (SAR), and can present significant hurdles in formulation and bioavailability for potential therapeutic agents.[3][4][5] This guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a mere listing of data, offering a methodological approach grounded in first principles and established protocols, empowering the researcher to generate reliable and contextually relevant solubility data.
Part 1: Theoretical Solubility Profile & Physicochemical Properties
Before embarking on experimental work, a theoretical analysis of the molecule's structure provides critical insights into its expected behavior in various solvents.
Molecular Structure: C₇H₆Cl₂N₂O₂ Molecular Weight: 221.04 g/mol [1][6]
The structure features:
-
A Pyridine Ring: A weakly basic aromatic heterocycle.
-
An Amino Group (-NH₂): A hydrogen bond donor and weak base.
-
Two Chloro Substituents (-Cl): These significantly increase the molecule's lipophilicity and reduce aqueous solubility.
-
A Methyl Ester Group (-COOCH₃): A polar, aprotic group that can act as a hydrogen bond acceptor.
Based on these features, a qualitative solubility prediction can be made:
-
Aqueous Media (e.g., Water, Buffers): Low solubility is anticipated. While the amino and ester groups offer some polarity, the two chlorine atoms and the aromatic ring create a predominantly hydrophobic character. The amino group suggests that aqueous solubility will be pH-dependent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents are effective at solvating both the polar functional groups and the aromatic ring system.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is likely. These solvents can engage in hydrogen bonding but are less effective than polar aprotic solvents for this specific structure.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is predicted due to the compound's polar functional groups.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected, as these solvents effectively balance polarity and lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][6] |
| Molecular Weight | 221.04 g/mol | [1][6] |
| Calculated LogP | 2.5 - 3.25 | [1][6] |
| Boiling Point | ~319.1 °C at 760 mmHg | [6] |
| Density | ~1.5 g/cm³ |[6] |
Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A value between 2.5 and 3.25 indicates a preference for the lipid phase and suggests low aqueous solubility.
Part 2: Experimental Determination of Solubility
In drug discovery and development, two forms of solubility are of primary importance: kinetic and thermodynamic.[7][8] Understanding the distinction is crucial for correct data interpretation.
-
Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[5][9] This high-throughput method is invaluable in early discovery for screening large numbers of compounds, as it mimics the conditions of many in vitro biological assays.[4][10][11]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[8][9] The "shake-flask" method is the gold standard for this measurement and is critical for pre-formulation and late-stage development.[12][13][14]
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol describes a common method to rapidly assess the aqueous solubility of a compound like this compound.
Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. After a short incubation, any resulting precipitate is removed, and the concentration of the remaining dissolved compound is quantified, typically by HPLC-UV or LC-MS/MS.[3][15]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Setup: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly by agitation.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[10]
-
Precipitate Removal: Use a 96-well filter plate (e.g., with a 0.45 µm filter) to separate the solution from any precipitate via centrifugation or vacuum filtration.[3] The filtrate contains the dissolved compound.
-
Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS/MS method. A calibration curve prepared from the DMSO stock solution is used to determine the exact concentration of the dissolved compound, which represents its kinetic solubility under these conditions.[15]
Self-Validation: The use of a quantitative analytical technique like HPLC against a standard curve provides an inherent validation of the final concentration measurement. Running controls (e.g., a highly soluble compound and a poorly soluble one) ensures the assay is performing as expected.
Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This protocol is based on the well-established OECD Guideline 105 for determining water solubility and is considered the definitive method.[16][17][18]
Principle: An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved states.[12][14] The concentration of the supernatant is then determined.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the solvent (e.g., water, pH 7.4 buffer). The key is to ensure solid material remains visible throughout the experiment.[12][19]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[4][12]
-
Causality Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[12]
-
-
Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the sample by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the clear supernatant using a validated HPLC-UV or LC-MS/MS method to determine the compound's concentration. This value is the thermodynamic solubility.
-
pH Measurement: For ionizable compounds, it is essential to measure the pH of the saturated solution at the end of the experiment, as the final pH may differ from the starting buffer pH and significantly impacts solubility.[12][14]
Part 3: Data Presentation and Visualization
Organizing solubility data in a structured format is essential for clear communication and comparison.
Table 2: Example Solubility Data for this compound
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| Phosphate Buffer (pH 7.4) | 25 | Kinetic (1 hr) | Hypothetical: 5.5 | Hypothetical: 25 |
| Phosphate Buffer (pH 7.4) | 25 | Thermodynamic (48 hr) | Hypothetical: 2.2 | Hypothetical: 10 |
| Deionized Water | 25 | Thermodynamic (48 hr) | Hypothetical: 1.8 | Hypothetical: 8 |
| Dimethyl Sulfoxide (DMSO) | 25 | Visual | > 22,100 | > 100,000 |
| Ethanol | 25 | Visual | Hypothetical: 1100 | Hypothetical: 5000 |
Note: The values in this table are hypothetical and serve as an illustrative example of how to present experimentally determined data.
Experimental Workflow Visualizations
The following diagrams illustrate the logical flow of the described solubility determination protocols.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in scientific applications. While specific solubility data for this compound is not extensively published, this guide provides the complete theoretical and practical framework necessary for any researcher to generate high-quality, reliable data. By understanding the distinction between kinetic and thermodynamic solubility and by employing robust, validated protocols such as the high-throughput kinetic assay and the gold-standard shake-flask method, researchers can confidently profile this compound. This systematic approach ensures that the resulting data is not only accurate but also contextually appropriate for its intended application, from early-stage screening to advanced formulation development.
References
- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. solvescientific.com.au [solvescientific.com.au]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pharmatutor.org [pharmatutor.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 19. bioassaysys.com [bioassaysys.com]
A Technical Guide to the Commercial Sourcing and Application of Methyl 2-amino-4,6-dichloronicotinate for Research and Development
Abstract
Methyl 2-amino-4,6-dichloronicotinate is a halogenated pyridine derivative that serves as a highly functionalized starting material for chemical synthesis. Its strategic arrangement of an amino group, two chlorine atoms, and a methyl ester on a pyridine core provides multiple, distinct reaction sites. This makes it a valuable building block for researchers in medicinal chemistry and materials science. This guide provides an in-depth analysis of the compound's commercial availability, outlines a robust procurement and qualification workflow, details its potential applications based on its chemical architecture, and provides essential protocols for its safe handling and use in a laboratory setting. The objective is to equip researchers, chemists, and drug development professionals with the technical insights required to effectively source and utilize this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound, identified by CAS Number 1044872-40-3, is a substituted pyridine-3-carboxylate.[1][2][3] The presence of two chlorine atoms at the 4- and 6-positions and an amino group at the 2-position makes it an electron-deficient aromatic system, influencing its reactivity. These chloro-substituents act as effective leaving groups for nucleophilic aromatic substitution, while the amino and ester groups offer additional sites for chemical modification. This trifecta of functional groups is the primary driver of its utility in combinatorial chemistry and targeted synthesis.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-amino-4,6-dichloropyridine-3-carboxylate | [2] |
| CAS Number | 1044872-40-3 | [1][2][3] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [2] |
| Molecular Weight | 221.04 g/mol | [2] |
| Synonyms | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate |[2] |
Commercial Availability and Procurement Strategy
This compound is commercially available from various chemical suppliers specializing in research and development quantities. It is typically not produced in bulk and is marketed as a building block for synthesis. The procurement of such a specialized reagent requires a systematic approach to ensure material quality and consistency, which is paramount for reproducible research outcomes.
Table 2: Representative Commercial Suppliers and Purity
| Supplier | CAS Number | Purity | Available Quantities |
|---|---|---|---|
| Chemsrc | 1044872-40-3 | 95.0% | 100mg, 250mg, 1g, 5g[1] |
| AbacipharmTech | 1044872-40-3 | Not specified | Catalog item[3] |
Note: This table is for illustrative purposes. Availability and purity should be confirmed with suppliers at the time of ordering.
Supplier Qualification and Quality Assurance Workflow
Sourcing a critical reagent involves more than simply placing an order. A methodical qualification process is essential. The primary document for quality verification is the Certificate of Analysis (CoA), which provides lot-specific data on purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR or MS), and appearance.
Caption: Workflow for Sourcing and Qualification of a Specialty Chemical.
Applications in Research and Drug Development
The synthetic versatility of this compound makes it an attractive starting material for creating diverse molecular scaffolds. Its utility is best understood by analyzing the reactivity of its functional groups, which can be selectively addressed under different reaction conditions.
The applications of closely related analogs, such as ethyl 4,6-dichloronicotinate, provide a strong rationale for its use. The ethyl ester variant is a well-established precursor for synthesizing potent kinase inhibitors targeting signaling pathways implicated in cancer.[4] Derivatives have shown inhibitory activity against key targets like the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[4] Similarly, related dichloronicotinate structures are used as intermediates in the development of anti-inflammatory agents, analgesics, and agrochemicals like insecticides and herbicides.[5][6][7]
Given this precedent, this compound is a strategic intermediate for:
-
Kinase Inhibitor Synthesis: The pyridine core is a common scaffold in FDA-approved kinase inhibitors. The two chlorine atoms can be sequentially displaced by different nucleophiles to build complex pyrido[2,3-d]pyrimidine systems and other heterocyclic cores.[4]
-
Combinatorial Chemistry: The three distinct functional groups allow for a multi-step, divergent synthesis approach to rapidly generate a library of related compounds for high-throughput screening.
-
Agrochemical Discovery: The dichloropyridine motif is present in numerous pesticides and herbicides.[7] This compound serves as a valuable starting point for novel crop protection agents.
Caption: Reactivity Sites and Synthetic Potential of the Molecule.
Safe Handling, Storage, and Experimental Protocols
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related dichloronicotinate compounds can be used to establish safe handling procedures. Analogs are classified as causing skin and serious eye irritation. Therefore, stringent adherence to safety protocols is mandatory.
Table 3: Summary of Hazard Information (Based on Analogs)
| Hazard Statement | Precautionary Statement | Source |
|---|---|---|
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| H318/H319: Causes serious eye damage/irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
| | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |[8] |
Storage: For long-term chemical stability, the compound should be stored in a tightly sealed container in a refrigerator or freezer (2-8°C is a common recommendation for related compounds).[6][9]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a self-validating system for preparing a stock solution for use in biological assays or chemical reactions. The causality behind each step is explained to ensure accuracy and reproducibility.
Objective: To accurately prepare a 10 mM stock solution of this compound (MW: 221.04 g/mol ) for experimental use.
Materials:
-
This compound (qualified lot)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Analytical balance (readable to 0.01 mg)
-
Calibrated micropipettes
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
Methodology:
-
Pre-Calculation:
-
Rationale: To avoid errors, calculate the required mass for your target volume.
-
Action: To prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution, the required mass is: Mass = 0.01 mol/L * 0.001 L * 221.04 g/mol = 0.0022104 g = 2.21 mg
-
-
Aliquot Tare:
-
Rationale: Using a tared vial ensures the weighed mass is exclusively that of the compound.
-
Action: Place the amber vial on the analytical balance and press the "tare" or "zero" button.
-
-
Weighing the Compound:
-
Rationale: Accuracy in weighing is the most critical step for achieving the correct final concentration.
-
Action: Carefully add approximately 2.21 mg of the compound to the tared vial. Record the exact mass displayed on the balance (e.g., 2.25 mg).
-
-
Solvent Addition:
-
Rationale: The volume of solvent must be adjusted based on the actual mass weighed to achieve the target 10 mM concentration. Anhydrous DMSO is used to prevent potential hydrolysis of the ester group.
-
Action: Calculate the required volume of DMSO based on the actual mass: Volume (L) = Mass (g) / (Molar Mass (g/mol) * Concentration (mol/L)) Example: Volume = 0.00225 g / (221.04 g/mol * 0.01 mol/L) = 0.001018 L = 1018 µL
-
Using a calibrated pipette, add the calculated volume (1018 µL in the example) of anhydrous DMSO to the vial.
-
-
Solubilization and Storage:
-
Rationale: Complete dissolution is necessary for a homogenous stock. Amber vials and freezing protect the compound from light and thermal degradation.
-
Action: Cap the vial tightly and vortex for 60 seconds or until all solid has completely dissolved. Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date. Store at -20°C.
-
Conclusion
This compound is a commercially available, high-value chemical intermediate for scientific research. Its utility is rooted in its synthetically versatile structure, which features three distinct, reactive functional groups. While its direct applications are still emerging, the extensive use of its close analogs in developing kinase inhibitors and other bioactive molecules highlights its significant potential in pharmaceutical and agrochemical discovery. For researchers, successful application hinges on a diligent procurement strategy that emphasizes supplier and lot qualification, coupled with strict adherence to safe handling and storage protocols. This guide provides the foundational knowledge for scientists to confidently source and integrate this promising building block into their research programs.
References
- 1. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 2,6-dichloronicotinate (65515-28-8) for sale [vulcanchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Methyl 2-amino-4,6-dichloronicotinate: A Technical Guide to Safe Handling and Application
Abstract
Introduction: Understanding the Compound
Methyl 2-amino-4,6-dichloronicotinate is a halogenated aromatic amine and a derivative of nicotinic acid. Its structure, featuring a pyridine ring substituted with chlorine atoms, an amino group, and a methyl ester, suggests its utility as a versatile building block in organic synthesis. The presence of these functional groups also dictates its chemical reactivity and toxicological profile, necessitating stringent safety measures during its handling and use.
The chlorinated pyridine core is a common feature in many biologically active compounds, and the amino group provides a reactive handle for further chemical modifications. Professionals in drug discovery and agrochemical research are likely to encounter this or structurally related compounds. A thorough understanding of its potential hazards is therefore paramount for ensuring laboratory safety and experimental integrity.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 1044872-40-3 | [1][2] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 221.04 g/mol | [2] |
| Boiling Point | 319.1 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 146.8 ± 26.5 °C | [1] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, the known hazards of structurally related compounds provide a strong basis for a precautionary approach. The primary hazards are associated with skin and eye contact, and potential toxicity following ingestion or inhalation.
GHS Classification (Predicted based on analogs):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]
-
Serious Eye Damage/Eye Irritation: Category 2A/1 (Causes serious eye irritation/damage)[3]
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity. Aminopyridines are known to be toxic and readily absorbed through the skin.[4]
-
Respiratory Irritation: May cause respiratory irritation.
Expertise in Action: The "Why" Behind the Hazards
The hazardous nature of this compound can be attributed to its chemical structure. The two chlorine atoms on the pyridine ring are electron-withdrawing, which can make the compound reactive towards nucleophiles and potentially disruptive to biological systems. The amino group, while a common feature in many pharmaceuticals, can also contribute to toxicity. Aromatic amines are a class of compounds that includes known irritants and sensitizers.
Furthermore, chlorinated organic compounds can exhibit persistence in the environment and may have long-term health effects that are not yet fully understood. The U.S. Environmental Protection Agency (EPA) has noted significant gaps in the knowledge of the chronic toxicity and carcinogenic activity of monoaminopyridines.[4] Therefore, it is prudent to handle this compound as a substance with unknown long-term health effects and to minimize exposure through all routes.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is the cornerstone of safely working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure.
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: A lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. It is critical to inspect gloves for any signs of degradation or tearing before use and to wash hands thoroughly after removing them.[5]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with the institution's respiratory protection program.
Engineering Controls
-
Ventilation: All work with this compound, including weighing and preparing solutions, must be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Storage
Proper storage is crucial to maintain the stability of the compound and prevent accidental release.
-
Container: Keep the container tightly closed.[3]
-
Temperature: Store in a cool, dry, and well-ventilated place. Some suppliers recommend refrigeration.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases, as violent reactions are possible.
Experimental Workflows and In-Situ Safety
The following diagram illustrates a recommended workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Response
The appropriate response to a spill depends on its size and location. The following decision tree provides a general guideline.
Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Conclusion
This compound is a valuable research chemical with a hazard profile that demands respect and careful handling. By understanding its potential risks, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of expertise, trustworthiness, and authoritative grounding in safety practices are non-negotiable for ensuring a safe and productive research environment.
References
- 1. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. epa.gov [epa.gov]
- 5. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
A Theoretical Deep Dive into Dichloronicotinate Esters: A Guide for Drug Development Professionals
Abstract
Dichloronicotinate esters are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Their utility stems from the inherent reactivity of the dichlorinated pyridine core, which allows for precise and varied molecular functionalization. A profound understanding of the theoretical properties of these esters is paramount for the rational design of synthetic pathways and the prediction of their chemical behavior. This guide provides an in-depth exploration of the core theoretical properties of dichloronicotinate esters, leveraging computational chemistry principles to offer a predictive framework for researchers, scientists, and drug development professionals. We will delve into the molecular and electronic structure, elucidate the underlying principles of their reactivity with a focus on nucleophilic aromatic substitution (SNAr), and present a workflow for the computational analysis of these critical intermediates.
Introduction: The Strategic Importance of Dichloronicotinate Esters
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its substitution pattern dictates its biological activity and pharmacokinetic properties. The introduction of two chlorine atoms onto the nicotinic acid ester framework creates a unique electronic landscape, rendering the pyridine ring susceptible to a range of chemical transformations. Ethyl and methyl 4,6-dichloronicotinate are prominent examples of these intermediates, frequently employed in the construction of complex molecular architectures.[1][2] Their importance is underscored by their role as starting materials in the synthesis of compounds with diverse therapeutic applications, including antitumor agents.[2]
A robust theoretical and computational understanding of these molecules provides a significant advantage in the drug discovery process. It allows for the prediction of reaction outcomes, the rationalization of observed regioselectivity, and the in silico design of novel derivatives with desired electronic and steric properties. This guide will bridge the gap between theoretical principles and practical application, empowering researchers to harness the full synthetic potential of dichloronicotinate esters.
Molecular and Electronic Structure: A Computational Perspective
The geometry and electronic distribution of dichloronicotinate esters are fundamental to their reactivity. Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into these properties.[1]
Optimized Molecular Geometry
DFT calculations are employed to determine the most stable three-dimensional conformation of dichloronicotinate esters.[1] For instance, in methyl 4,6-dichloronicotinate, a key structural parameter is the dihedral angle between the plane of the pyridine ring and the methoxycarbonyl group.[1] This orientation influences the steric accessibility of the reactive sites and the extent of electronic communication between the ester and the ring.
| Parameter | Description | Typical Calculated Value |
| Dihedral Angle (Pyridine-Ester) | The twist between the pyridine ring and the ester group. | ~8-11°[1] |
| C-Cl Bond Lengths | The lengths of the carbon-chlorine bonds. | |
| C-N Bond Lengths | The lengths of the carbon-nitrogen bonds within the pyridine ring. | |
| Bond Angles | The angles between atoms in the pyridine ring and the ester group. |
Note: Specific values for bond lengths and angles would be obtained from detailed DFT outputs.
Frontier Molecular Orbitals (FMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy and spatial distribution of these frontier orbitals dictate how a molecule will interact with other reagents.
-
HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile.
-
LUMO: The LUMO represents the region most susceptible to nucleophilic attack. In dichloronicotinate esters, the LUMO is expected to be localized on the pyridine ring, particularly on the carbon atoms bearing the chlorine substituents.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. A smaller gap generally indicates higher reactivity.
Caption: Frontier Molecular Orbital interaction in a nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For a dichloronicotinate ester, the MEP map would show:
-
Electron-deficient regions (blue): Around the hydrogen atoms of the pyridine ring and the ester's alkyl group.
-
Electron-rich regions (red/yellow): Around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their potential to act as hydrogen bond acceptors.
-
Electrophilic sites: The carbon atoms attached to the chlorine atoms will exhibit a significant positive potential, highlighting them as the primary sites for nucleophilic attack.
Chemical Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for dichloronicotinate esters is Nucleophilic Aromatic Substitution (SNAr).[1] This reaction proceeds via a two-step addition-elimination mechanism.
The SNAr Mechanism
-
Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bonded to a chlorine atom. This step is typically the rate-determining step and involves the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.
-
Leaving Group Departure: The Meisenheimer complex is stabilized by the electron-withdrawing effects of the pyridine nitrogen and the remaining chlorine atom. The complex then collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyridine ring.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity
A critical aspect of the reactivity of dichloronicotinate esters is the regioselectivity of the SNAr reaction. In the case of 4,6-dichloronicotinate esters, the incoming nucleophile can potentially attack either the C4 or the C6 position. The preferred site of attack is determined by a combination of electronic and steric factors.
-
Electronic Effects: The stability of the intermediate Meisenheimer complex is the dominant electronic factor. Computational studies can be used to calculate the relative energies of the two possible intermediates. The transition state leading to the more stable intermediate will have a lower activation energy, and thus, the corresponding product will be favored.
-
Steric Effects: The steric bulk of the ester group and the incoming nucleophile can also influence regioselectivity. The ethyl ester, being bulkier than the methyl ester, can exert a greater steric hindrance, potentially disfavoring attack at the adjacent C4 position.[1]
Palladium-Catalyzed Cross-Coupling Reactions
In addition to SNAr, dichloronicotinate esters are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] These reactions provide a powerful means of forming carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of these intermediates.
Computational Workflow for Theoretical Analysis
For researchers wishing to perform their own theoretical analyses of dichloronicotinate esters, the following workflow provides a general guideline.
Caption: A typical workflow for the computational analysis of dichloronicotinate esters.
Step-by-Step Methodology:
-
Structure Preparation: A 3D model of the dichloronicotinate ester is constructed using molecular modeling software.
-
Geometry Optimization: A DFT calculation is performed to find the lowest energy conformation of the molecule. A functional such as B3LYP with a suitable basis set (e.g., 6-31G*) is commonly used.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are performed to obtain the molecular orbitals (HOMO, LUMO) and to generate the molecular electrostatic potential (MEP) map.
-
Transition State Search (Optional): To investigate the mechanism and regioselectivity of a specific reaction (e.g., SNAr), transition state search algorithms can be employed to locate the transition state structures for the different possible reaction pathways.
-
Data Analysis and Visualization: The output from the DFT calculations is analyzed to extract key data (energies, geometries, orbital shapes). Molecular visualization software is used to display the molecular orbitals and MEP maps.
Conclusion and Future Outlook
The theoretical properties of dichloronicotinate esters provide a robust framework for understanding and predicting their chemical behavior. Through the application of computational tools like Density Functional Theory, researchers can gain deep insights into the molecular and electronic factors that govern their reactivity. This knowledge is instrumental in the rational design of synthetic routes, the optimization of reaction conditions, and the in silico development of novel drug candidates. As computational methods continue to advance in accuracy and efficiency, their role in accelerating the drug discovery and development pipeline will only become more pronounced. The principles and workflows outlined in this guide serve as a foundational resource for scientists seeking to leverage the power of theoretical chemistry in their pursuit of innovative therapeutics.
References
Methodological & Application
Synthesis of Methyl 2-amino-4,6-dichloronicotinate from precursors
Application Note & Protocol
Topic: Synthesis of Methyl 2-amino-4,6-dichloronicotinate from Precursors Audience: Researchers, scientists, and drug development professionals.
Guide to the Synthesis of this compound: A Key Heterocyclic Building Block
Abstract: This document provides a comprehensive guide to the synthesis of this compound, a versatile heterocyclic intermediate crucial for the development of novel pharmaceutical agents and functional materials. The protocol details a robust two-step synthetic pathway commencing from 2-amino-4,6-dihydroxynicotinic acid. The core transformations involve a dehydroxylative chlorination using phosphorus oxychloride (POCl₃), followed by an acid-mediated esterification. This guide emphasizes the mechanistic rationale behind procedural choices, critical safety considerations, and field-proven insights for troubleshooting and optimization, ensuring a reproducible and scalable synthesis.
Introduction & Strategic Overview
This compound (CAS No: 1044872-40-3) is a substituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry.[1][2] The presence of multiple reactive sites—an amino group, two chloro-substituents, and a methyl ester—allows for diverse downstream functionalization, making it an attractive starting point for constructing complex molecular architectures.
The synthetic strategy outlined herein is a logical and widely applicable approach for preparing polychlorinated N-heterocycles. It begins with the readily accessible precursor, 2-amino-4,6-dihydroxynicotinic acid, and proceeds through two distinct chemical operations:
-
Dehydroxylative Chlorination: The two hydroxyl groups of the pyridine ring, which exist predominantly in their more stable 2-pyridone tautomeric forms, are converted into chloro groups. This is achieved using phosphorus oxychloride (POCl₃), a powerful and standard reagent for this type of transformation.[3][4][5]
-
Esterification: The carboxylic acid moiety at the 3-position is converted to its corresponding methyl ester via a classic acid-catalyzed reaction with methanol.
This sequence is designed to be efficient and scalable, yielding the target compound in high purity.
Caption: Overall two-step synthetic pathway.
Part I: Synthesis of 2-amino-4,6-dichloronicotinic acid (Intermediate)
This initial step is the most critical and hazardous part of the synthesis. It transforms the stable, high-melting dihydroxy precursor into the chlorinated intermediate.
The conversion of hydroxypyridines (or pyridones) to chloropyridines with POCl₃ is a cornerstone of heterocyclic chemistry.[3][6] The mechanism, while complex, can be understood as a two-stage process. First, the oxygen atom of the pyridone tautomer acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which effectively converts the hydroxyl group into an excellent leaving group. In the second stage, a chloride ion (from POCl₃ or generated in the reaction) performs a nucleophilic aromatic substitution (SNAr-type) reaction at the carbon, displacing the phosphate group and installing the chlorine atom. The presence of a base, such as pyridine or triethylamine, can be used to scavenge the HCl produced, although many procedures proceed efficiently using excess POCl₃ as both reagent and solvent.[3][5]
Caption: Simplified overview of the chlorination mechanism.
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 2-Amino-4,6-dihydroxynicotinic acid | 51556-56-4 | 170.12 g/mol | Starting material. |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | Reagent and solvent. Highly corrosive. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | Acid scavenger (optional but recommended). |
| Deionized Water | 7732-18-5 | 18.02 g/mol | For quenching and washing. |
| Ice | N/A | 18.02 g/mol | For controlled quenching of POCl₃. |
Safety First: This procedure must be performed in a certified chemical fume hood. Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add 2-amino-4,6-dihydroxynicotinic acid (10.0 g, 58.8 mmol).
-
Reagent Addition: Suspend the starting material in phosphorus oxychloride (60 mL, 645 mmol). Begin stirring to form a slurry.
-
Base Addition: Through the dropping funnel, add triethylamine (9.0 mL, 64.7 mmol) dropwise over 20 minutes. The addition may be slightly exothermic. Maintain control of the internal temperature. This step is based on patented procedures for analogous compounds which show improved yield and purity.[5]
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it, and analyzing by TLC or LCMS. The reaction is complete when no starting material is observed.
-
Work-up - Quenching (CRITICAL STEP): After cooling the reaction mixture to room temperature, carefully and very slowly pour the mixture onto a large beaker containing crushed ice (approx. 500 g). This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood. Stir the ice slurry vigorously during the addition.
-
Isolation: The product, 2-amino-4,6-dichloronicotinic acid, will precipitate as a solid. Stir the acidic aqueous slurry for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is neutral (pH ~6-7).
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C overnight. This should yield the intermediate as a pale-yellow or off-white solid. The crude product is often of sufficient purity for the next step.
Part II: Synthesis of this compound (Final Product)
This step converts the intermediate carboxylic acid into the target methyl ester. The use of thionyl chloride in methanol is a highly effective method as it generates the acid catalyst in situ and consumes water, driving the reaction to completion.
This reaction is a variation of the Fischer-Speier esterification. Thionyl chloride (SOCl₂) reacts with methanol (MeOH) to form methyl sulfite and HCl. The generated HCl protonates the carbonyl oxygen of the carboxylic acid, which greatly enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester.
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 2-Amino-4,6-dichloronicotinic acid | 1864073-67-5 | 207.01 g/mol | Intermediate from Part I.[7][8] |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 g/mol | Reagent and solvent. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Esterification catalyst precursor. Corrosive. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | N/A | N/A | For neutralization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction solvent. |
| Brine (Saturated NaCl soln.) | N/A | N/A | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Drying agent. |
Safety First: Thionyl chloride is corrosive and releases toxic SO₂ and HCl gases upon contact with moisture. Methanol is flammable and toxic. This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried 2-amino-4,6-dichloronicotinic acid (assuming ~11.0 g, 53.1 mmol) from Part I.
-
Solvent Addition: Add anhydrous methanol (120 mL) to the flask and stir to suspend the solid.
-
Catalyst Addition: Cool the suspension in an ice-water bath to 0 °C. Slowly add thionyl chloride (5.8 mL, 79.7 mmol) dropwise via syringe over 15 minutes. Gas evolution (HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor for completion by TLC or LCMS.
-
Work-up - Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Redissolve the residue in ethyl acetate (150 mL). Carefully pour the organic solution into a separatory funnel containing saturated sodium bicarbonate solution (100 mL). Add the NaHCO₃ solution slowly to control the CO₂ evolution. Continue adding NaHCO₃ solution until the aqueous layer is basic (pH ~8).
-
Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound as a solid.
Characterization & Data Summary
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-4,6-dichloropyridine-3-carboxylate | PubChem[2] |
| CAS Number | 1044872-40-3 | PubChem[2] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | PubChem[2] |
| Molecular Weight | 221.04 g/mol | PubChem[2] |
| Appearance | White to off-white solid | Expected |
| ¹H NMR | Expected peaks for aromatic proton, NH₂, and methyl ester protons. | Standard |
| ¹³C NMR | Expected peaks for aromatic carbons, carbonyl, and methyl carbons. | Standard |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 221.0, 223.0 (isotopic pattern for 2 Cl atoms) | Expected |
Workflow Visualization and Field Insights
Caption: Step-by-step experimental workflow diagram.
-
Issue: Incomplete chlorination (Step 1).
-
Insight: The dihydroxy precursor is often poorly soluble. Ensure vigorous stirring and sufficient reflux time. The use of a co-solvent like sulfolane or N,N-dimethylaniline can sometimes improve results for stubborn substrates, though it complicates work-up.[9] Using a sealed reactor can also increase efficiency.[3]
-
-
Issue: Violent, uncontrollable quenching of POCl₃.
-
Insight: This is the most common operational hazard. The key is a very slow addition rate onto a large excess of ice with efficient stirring. An alternative, gentler work-up is to first distill off the excess POCl₃ under vacuum (ensure your vacuum pump is protected with a base trap) before quenching the residue.
-
-
Issue: Low yield in esterification (Step 2).
-
Insight: Water is the enemy of this reaction. Ensure the intermediate from Step 1 is thoroughly dried and that anhydrous methanol is used. If the reaction stalls, a second small charge of thionyl chloride can be added after a few hours of reflux.
-
-
Issue: Product hydrolysis during work-up (Step 2).
-
Insight: The ester can hydrolyze back to the carboxylic acid under acidic or strongly basic conditions. Ensure the neutralization with NaHCO₃ is complete but avoid using strong bases like NaOH. Work quickly during the aqueous wash steps.
-
References
- 1. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. appretech.com [appretech.com]
- 8. arctomsci.com [arctomsci.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions on the Dichloronicotinate Ring
Introduction: The Dichloronicotinate Scaffold - A Privileged Intermediate in Synthesis
The dichloronicotinate ring system, particularly esters of 2,6-dichloronicotinic acid and 4,6-dichloronicotinic acid, represents a class of highly versatile intermediates in modern organic synthesis. Their significance is firmly rooted in the fields of medicinal chemistry and agrochemical research, where they serve as foundational building blocks for a multitude of biologically active molecules.[1][2] The electron-deficient nature of the pyridine core, synergistically amplified by the presence of two electron-withdrawing chlorine atoms and a carboxylate group, renders the chlorinated positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a robust platform for the strategic introduction of a diverse array of functional groups, including amines, alkoxides, and thiols, thereby enabling the construction of complex molecular architectures.[3]
This technical guide offers an in-depth exploration of nucleophilic substitution reactions on the dichloronicotinate ring. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanistic principles, practical experimental protocols, and critical factors that govern reaction outcomes, particularly regioselectivity.
Theoretical Framework: Understanding Reactivity and Regioselectivity
The susceptibility of the dichloronicotinate ring to nucleophilic attack is a direct consequence of the electronic landscape of the pyridine ring. The electronegative nitrogen atom, in concert with the two chlorine atoms and the ester functionality, effectively reduces the electron density of the aromatic system, making it electrophilic.
The SNAr Mechanism: A Stepwise Pathway
Nucleophilic aromatic substitution on the dichloronicotinate ring predominantly proceeds through a two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.[4]
-
Elimination of the Leaving Group and Restoration of Aromaticity: The Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups, particularly the ring nitrogen. In the subsequent, faster step, the chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Caption: General Mechanism of SNAr on a Dichloronicotinate Ring.
Governing Regioselectivity: A Multifactorial Challenge
A primary challenge in the functionalization of dichloronicotinates is controlling the regioselectivity of the nucleophilic attack, particularly in substrates such as methyl 2,6-dichloronicotinate where the two chlorine atoms occupy electronically similar positions. The final product distribution is a delicate interplay of several factors:
-
Electronic Effects of the 3-Substituent: The ester group at the 3-position can exert a directing effect. In non-polar, aprotic solvents, the coordination of the counter-ion of the nucleophile (e.g., Na⁺) with the carbonyl oxygen of the ester can favor substitution at the C2 (ortho) position through the formation of a cyclic transition state.[5]
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position. Similarly, bulky substituents on the pyridine ring can influence the trajectory of the incoming nucleophile.[5]
-
Solvent Effects: The choice of solvent plays a crucial role. Polar aprotic solvents like DMSO and DMF are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the nucleophilic anion more "naked" and reactive. Conversely, non-polar, aprotic solvents can favor C2 substitution, as mentioned above.[5]
-
Catalysis: Specific catalysts can dramatically influence regioselectivity. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the reaction of methyl 2,6-dichloronicotinate with phenols has been shown to exclusively afford the 6-substituted products.[[“]]
Preparation of Starting Materials
A reliable and efficient synthesis of the dichloronicotinate starting material is paramount. The following protocols outline the preparation of 2,6-dichloronicotinic acid and its subsequent esterification to methyl 2,6-dichloronicotinate.
Protocol 1: Synthesis of 2,6-Dichloronicotinic Acid
This protocol describes a common method for the synthesis of 2,6-dichloronicotinic acid from 2,6-dihydroxynicotinic acid.
Materials:
-
2,6-Dihydroxynicotinic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene
-
Ice
-
Hydrochloric acid (concentrated)
Procedure:
-
To a stirred suspension of 2,6-dihydroxynicotinic acid in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2,6-dichloronicotinic acid.
Protocol 2: Synthesis of Methyl 2,6-Dichloronicotinate
This protocol details the esterification of 2,6-dichloronicotinic acid to its methyl ester.
Materials:
-
2,6-Dichloronicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend 2,6-dichloronicotinic acid in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. Alternatively, bubble hydrogen chloride gas through the solution until saturation.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 2,6-dichloronicotinate.
Caption: Synthesis of Methyl 2,6-Dichloronicotinate.
Experimental Protocols for Nucleophilic Substitution
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of methyl 2,6-dichloronicotinate with various classes of nucleophiles.
Protocol 3: Amination Reactions
This protocol describes a general procedure for the reaction of methyl 2,6-dichloronicotinate with primary and secondary amines.
Materials:
-
Methyl 2,6-dichloronicotinate
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 2,6-dichloronicotinate and the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base (K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired substituted nicotinic acid ester.[5]
Protocol 4: Alkoxylation Reactions
This protocol details the synthesis of 6-alkoxy-2-chloronicotinates using sodium alkoxides.
Materials:
-
Methyl 2,6-dichloronicotinate
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare the sodium alkoxide by adding the desired alcohol dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
In a separate flask, dissolve methyl 2,6-dichloronicotinate in anhydrous THF.
-
Slowly add the solution of methyl 2,6-dichloronicotinate to the freshly prepared sodium alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-alkoxy-2-chloronicotinate.
Protocol 5: Thiolation Reactions
This protocol outlines a general method for the synthesis of S-aryl-2-chloro-6-thionicotinates.
Materials:
-
Methyl 2,6-dichloronicotinate
-
Thiophenol or substituted thiol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the thiol in anhydrous DMF, add potassium carbonate or sodium hydride at room temperature.
-
Stir the mixture for 20-30 minutes to form the thiolate anion.
-
Add a solution of methyl 2,6-dichloronicotinate in anhydrous DMF dropwise to the thiolate solution.
-
Heat the reaction mixture to 60-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the S-aryl-2-chloro-6-thionicotinate.
Caption: General Experimental Workflow for SNAr.
Data Presentation: A Summary of Reaction Outcomes
The following tables summarize typical reaction conditions and expected yields for the nucleophilic substitution on methyl 2,6-dichloronicotinate with various nucleophiles. Please note that yields are highly dependent on the specific substrate, nucleophile, and reaction conditions, and optimization may be required.
Table 1: Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Position of Substitution | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 6 | 75-85 |
| Benzylamine | Cs₂CO₃ | DMSO | 90 | 6 | 6 | 80-90 |
| Morpholine | K₂CO₃ | DMF | 110 | 12 | 6 | 85-95 |
| Piperidine | K₂CO₃ | DMF | 100 | 10 | 6 | 88-96 |
Table 2: Alkoxylation and Thiolation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Position of Substitution | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 12 | 6 | 70-80 |
| Sodium Ethoxide | - | Ethanol | Reflux | 12 | 6 | 72-85 |
| Phenol | DABCO (cat.), Et₃N | Acetonitrile | 80 | 16 | 6 | >90[[“]] |
| Thiophenol | K₂CO₃ | DMF | 80 | 6 | 6 | 80-90 |
Troubleshooting and Optimization
Even with well-defined protocols, challenges can arise during nucleophilic substitution reactions on dichloronicotinates. Here are some common issues and potential solutions:
-
Low or No Reactivity:
-
Insufficient Ring Activation: While the dichloronicotinate ring is activated, higher temperatures may be necessary to overcome the activation energy barrier.[5]
-
Weak Nucleophile: Consider using a stronger base to generate a higher concentration of the more reactive anionic nucleophile. For instance, using sodium hydride to deprotonate an alcohol or thiol will be more effective than using a carbonate base.[5]
-
Suboptimal Solvent: Ensure the use of a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the anionic reagent.[5]
-
-
Mixture of Regioisomers:
-
Side Reactions:
-
Ester Hydrolysis: The presence of water or hydroxide bases, especially at elevated temperatures and prolonged reaction times, can lead to the saponification of the ester group. Ensure anhydrous conditions and use non-hydroxide bases where possible.[5]
-
Formation of Hydroxypyridine: This byproduct arises from the substitution of a chloride with a hydroxide ion, often from residual water in the reaction mixture. Stringent anhydrous conditions are crucial to minimize this side reaction.[5]
-
Conclusion
Nucleophilic substitution reactions on the dichloronicotinate ring are a powerful and versatile tool for the synthesis of a wide range of functionalized pyridine derivatives. A thorough understanding of the underlying mechanistic principles, careful control of reaction parameters, and the strategic use of catalysts can enable chemists to achieve high yields and excellent regioselectivity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to leverage the synthetic potential of the dichloronicotinate scaffold in the development of novel molecules with significant biological and chemical applications.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
Application Notes for Methyl 2-amino-4,6-dichloronicotinate: A Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the nicotinic acid framework stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds. When functionalized with strategically placed halogen atoms, these scaffolds transform into exceptionally versatile chemical intermediates. Methyl 2-amino-4,6-dichloronicotinate (CAS: 1044872-40-3) is a prime exemplar of such a building block.[1][2][3][4] Its utility is anchored in three key structural features: an electron-donating amino group at the C2 position, a methyl ester at C3, and, most critically, two chlorine atoms at the C4 and C6 positions. These chlorine atoms serve as reactive handles for sequential and regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically build molecular complexity and explore structure-activity relationships (SAR) with precision, making this scaffold a cornerstone in the synthesis of targeted therapeutics, particularly kinase inhibitors.[5][6][7]
Synthesis of the Core Intermediate
The title compound is typically prepared from its dihydroxy precursor, methyl 2-amino-4,6-dihydroxynicotinate. The chlorination is a standard transformation for converting hydroxyl groups on heterocyclic rings into reactive chlorides, making them amenable to cross-coupling reactions. A common and effective method involves treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorochloridic acid.[8][9] For instance, reacting methyl 2-amino-4,6-dihydroxynicotinate with phosphorochloridic acid in the presence of a base such as N,N-diisopropylethylamine can yield the desired dichlorinated product.[8]
Reactivity and Principles of Regioselectivity
The synthetic power of this compound lies in the differential reactivity of its two C-Cl bonds. In many dihalopyridine and dihalopyrimidine systems, the C4 position is inherently more reactive towards palladium-catalyzed cross-coupling reactions than the C2 or C6 positions.[10][11] This preference is attributed to the electronic environment of the ring, where C4 is often more susceptible to the initial oxidative addition of the Pd(0) catalyst.[10]
However, the substitution pattern on the ring—especially the presence of the C2-amino group—and the choice of reaction conditions (catalyst, ligand, base, solvent) are paramount for controlling which chlorine atom reacts. This control is the key to a rational and divergent synthetic strategy.
-
Suzuki-Miyaura Coupling: For C-C bond formation, bulky N-heterocyclic carbene (NHC) ligands like IPr or SIPr can enhance the natural preference for reaction at the C4 position, often leading to excellent regioselectivity.[12][13]
-
Buchwald-Hartwig Amination: For C-N bond formation, the choice of ligand can override the inherent C4 preference. It has been demonstrated on the closely related 4,6-dichloronicotinonitrile that using a ligand like Xantphos in combination with a base like cesium carbonate can promote highly regioselective amination at the C2 position (analogous to C6 in our target molecule).[12][14] Protecting the coupling amine as an N-acetamide can further improve selectivity and prevent side reactions.[14]
This tunable reactivity allows chemists to first functionalize one position (e.g., C4 via Suzuki coupling) and then modify the second position (C6 via Buchwald-Hartwig amination or nucleophilic aromatic substitution), providing access to a wide array of trisubstituted pyridine derivatives from a single starting material.
Application Protocols: Palladium-Catalyzed Cross-Coupling
The following protocols provide a generalized framework for the functionalization of this compound. Note: All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents for optimal results.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is designed for the selective introduction of an aryl or heteroaryl group, typically at the more reactive C4 position.[6][10]
Objective: To synthesize Methyl 2-amino-4-aryl-6-chloronicotinate derivatives.
Materials:
| Reagent/Material | Example Supplier | Purpose |
|---|---|---|
| This compound | BenchChem, Ambeed | Starting Material |
| Arylboronic Acid (1.1 - 1.5 eq.) | Commercially Available | Coupling Partner |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) | Strem, Sigma-Aldrich | Catalyst |
| Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) | Fisher Scientific | Activates Boronic Acid |
| Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1) | Acros Organics | Reaction Medium |
| Schlenk flask or microwave vial | VWR, Chemglass | Reaction Vessel |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-Dioxane/Water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the target compound.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol describes the introduction of a primary or secondary amine, a key step in building many kinase inhibitor scaffolds. Regioselectivity can be influenced by ligand choice.[14][15][16]
Objective: To synthesize Methyl 2,4-diamino-6-chloronicotinate or Methyl 2-amino-4-chloro-6-aminonicotinate derivatives.
Materials:
| Reagent/Material | Example Supplier | Purpose |
|---|---|---|
| Methyl 2-amino-4-chloro... intermediate | From Protocol 1 | Starting Material |
| Primary or Secondary Amine (1.1 - 1.5 eq.) | Commercially Available | Coupling Partner |
| Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) | Strem, Sigma-Aldrich | Catalyst Source |
| Phosphine Ligand (e.g., Xantphos, 2-6 mol%) | Strem, Sigma-Aldrich | Controls Reactivity |
| Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 eq.) | Fisher Scientific | Amine Deprotonation |
| Anhydrous Solvent (e.g., Toluene or Dioxane) | Acros Organics | Reaction Medium |
| Schlenk tube or sealed vial | VWR, Chemglass | Reaction Vessel |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube, add the chlorinated pyridine starting material (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon). Repeat three times.
-
Reagent Addition: Under positive argon pressure, add the anhydrous solvent (e.g., Toluene) followed by the amine coupling partner (1.2 eq.).
-
Reaction: Seal the tube tightly and heat the mixture to the required temperature (typically 90-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS until completion (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Case Study: A Representative Synthesis of a Kinase Inhibitor Core
The 2,4-diaminopyridine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[5] Using this compound, a divergent route can be employed to rapidly generate a library of potential inhibitors for screening.
The following scheme illustrates a plausible, high-level synthetic route based on the principles and protocols described above.
This two-step sequence allows for immense structural diversity. The "Ar" group introduced via Suzuki coupling can be varied to probe interactions within the hydrophobic regions of the kinase active site. The "R₂N" group introduced via Buchwald-Hartwig amination can be tailored to form critical hydrogen bonds with the kinase hinge region, enhance solubility, or block metabolic pathways. This strategic functionalization is central to optimizing potency and pharmacokinetic properties in a drug discovery program.
References
- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 3. This compound-1044872-40-3 - Thoreauchem [thoreauchem.com]
- 4. 1044872-40-3 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-4,6-dichloro-nicotinicacidmethylester | 1044872-40-3 [chemicalbook.com]
- 9. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 2-amino-4,6-dichloronicotinate
Introduction: The Versatility of a Privileged Scaffold
Methyl 2-amino-4,6-dichloronicotinate is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of a diverse array of complex molecules. Its strategic arrangement of a nucleophilic amino group, an ester functionality, and two reactive chlorine atoms at positions amenable to selective substitution makes it an exceptionally valuable scaffold in medicinal chemistry and materials science.[1] The electron-deficient nature of the pyridine ring, further amplified by the two electron-withdrawing chlorine atoms, renders the C4 and C6 positions susceptible to a variety of chemical transformations.[2]
This guide provides detailed protocols and technical insights for the synthesis of derivatives from this compound, focusing on three powerful and widely employed synthetic strategies: Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] This palladium-catalyzed reaction is particularly effective for the arylation of this compound, primarily at the C4 position.
Scientific Principle and Regioselectivity
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] For dihalogenated pyridines such as this compound, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. This inherent electronic preference leads to a strong regioselectivity for mono-arylation at the C4 position, leaving the C6 chlorine atom available for subsequent transformations.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 1: Conventional Suzuki-Miyaura Coupling
This protocol describes a standard method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[3]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 4-24 hours.[1][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 4-aryl-2-amino-6-chloronicotinate.[5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and shorter reaction times.[6]
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).[5]
-
After cooling, work up and purify the product as described in Protocol 1.[5]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 4-24 hours | 15-60 minutes |
| Temperature | 80-120 °C | 100-150 °C |
| Typical Yields | Moderate to High | Often higher than conventional |
| Advantages | Standard laboratory equipment | Rapid optimization, improved yields |
| Disadvantages | Longer reaction times | Requires specialized equipment |
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction has revolutionized the synthesis of aryl amines, offering a versatile and efficient alternative to traditional methods.[8] For this compound, this method allows for the selective introduction of a wide range of amino functionalities at the C4 or C6 positions.
Scientific Principle: The Role of Ligands
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[7] The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), are known to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, leading to higher yields and broader substrate scope.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound. The regioselectivity (C4 vs. C6) can be influenced by the specific ligand, base, and reaction conditions.
Materials:
-
This compound
-
Amine (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
III. Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[10] The chlorine atoms on this compound are activated towards nucleophilic attack by the electron-withdrawing effects of the pyridine nitrogen and the ester group.
Scientific Principle and Regioselectivity
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[10] Similar to Suzuki-Miyaura coupling, nucleophilic attack preferentially occurs at the C4 position. This regioselectivity is attributed to the enhanced stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ester group and the ring nitrogen.[2]
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. youtube.com [youtube.com]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Art of Kinase Inhibition: A Synthetic Chemist's Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the synthetic strategies and practical applications underpinning the development of small molecule kinase inhibitors, a cornerstone of modern targeted therapy. With full editorial control, this document is structured to provide not just a set of instructions, but a comprehensive understanding of the principles and methodologies that drive the synthesis and evaluation of these critical therapeutic agents. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
The Kinase Superfamily: A Prime Target for Therapeutic Intervention
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a highly attractive class of drug targets.[2] Small molecule kinase inhibitors are designed to interfere with the kinase's catalytic activity, thereby modulating downstream signaling pathways and exerting a therapeutic effect.[3]
A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in many epithelial cancers.[4][5] Ligand binding to EGFR triggers a cascade of phosphorylation events that ultimately regulate gene expression related to cell proliferation and survival.[6][7] Kinase inhibitors, such as Gefitinib, are designed to block the ATP-binding site of the EGFR kinase domain, preventing this signaling cascade.[1][4]
Caption: The EGFR signaling pathway and the inhibitory action of Gefitinib.
Core Synthetic Strategies: Building the Kinase Inhibitor Scaffold
The synthesis of kinase inhibitors often revolves around the construction of a core heterocyclic scaffold that mimics the adenine ring of ATP, enabling competitive binding to the kinase's active site.[8] Privileged scaffolds, such as quinazolines and pyrimidines, are frequently employed due to their ability to form key hydrogen bond interactions with the hinge region of the kinase.[2][9] The derivatization of these core structures through robust and versatile cross-coupling reactions is paramount to achieving desired potency, selectivity, and pharmacokinetic properties.
Two of the most powerful and widely used reactions in the synthesis of kinase inhibitors are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[10]
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is critical for reaction efficiency. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands like XPhos or SPhos are often preferred as they promote the oxidative addition step and stabilize the active catalytic species.[10][11] Palladacycle precatalysts are also widely used due to their air and moisture stability, simplifying handling.[12]
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.[12]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for Suzuki-Miyaura coupling in kinase inhibitor synthesis.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.[13] This reaction is indispensable for introducing key amine functionalities, which often play a crucial role in the inhibitor's interaction with the kinase.
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: Similar to the Suzuki coupling, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps. The choice of ligand can also influence the scope of the reaction with respect to the amine coupling partner (primary vs. secondary).[14]
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) may be used.[13][15] The choice of base is also dependent on the solvent, with anionic bases being favored in nonpolar solvents.[16][17]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used to prevent quenching of the strong base and to ensure good solubility of the reactants.[13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Reagent Addition: Add the amine (1.1-1.2 equiv) and the anhydrous solvent (e.g., toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Case Studies: Synthesis of FDA-Approved Kinase Inhibitors
To illustrate the practical application of these synthetic strategies, we will examine the synthesis of two landmark kinase inhibitors: Gefitinib and Imatinib.
Synthesis of Gefitinib (Iressa®)
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[4] Its synthesis often involves a convergent approach, culminating in a key nucleophilic aromatic substitution (SNAr) reaction. A common synthetic route starts from 6,7-dimethoxyquinazolin-4(3H)-one.[1]
-
Chlorination: The 4-oxo group of the quinazolinone is converted to a 4-chloro substituent using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline. The electron-withdrawing nature of the quinazoline ring facilitates this substitution.
-
Demethylation and Alkylation: Selective demethylation of the 6-methoxy group followed by alkylation with a morpholino-containing side chain installs the final solubilizing group.
Synthesis of Imatinib (Gleevec®)
Imatinib is a tyrosine kinase inhibitor that targets the BCR-Abl fusion protein in chronic myeloid leukemia (CML).[19] Its synthesis is a multi-step process that showcases the power of sequential cross-coupling and condensation reactions.
Key Synthetic Steps: [19][20][21][22]
-
Pyrimidine Core Formation: The synthesis often begins with the construction of the central pyrimidine ring through a condensation reaction.
-
Ullmann Condensation or Buchwald-Hartwig Amination: A key C-N bond is formed to couple the pyrimidine core with a substituted aniline derivative.
-
Amide Bond Formation: The final step involves an amide coupling reaction to introduce the N-methylpiperazine-containing side chain, which is crucial for its solubility and biological activity.
Evaluating a Synthesized Kinase Inhibitor: In Vitro Assays
Once a potential kinase inhibitor has been synthesized, its biological activity must be rigorously evaluated. In vitro kinase assays are essential for determining the potency and selectivity of the compound.
IC₅₀ Determination: A Measure of Potency
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[10]
Protocol 3: General Procedure for In Vitro Kinase Assay and IC₅₀ Determination
-
Reagent Preparation: Prepare solutions of the kinase, a suitable peptide or protein substrate, ATP, and the synthesized inhibitor at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (³²P-ATP) or fluorescence-based assays (e.g., FRET).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining the IC50 value of a kinase inhibitor.
Structure-Activity Relationship (SAR): Guiding the Optimization Process
The data obtained from in vitro assays feeds into the structure-activity relationship (SAR) studies, which aim to understand how modifications to the inhibitor's structure affect its biological activity. This iterative process of synthesis, testing, and analysis is the cornerstone of medicinal chemistry and drug discovery.
Table 1: Illustrative SAR Data for Quinazoline-Based EGFR Inhibitors
| Compound | R¹ | R² | EGFR IC₅₀ (nM) | Reference |
| Gefitinib | OCH₃ | 3-chloro-4-fluoroaniline | 2-37 | [2][8] |
| Erlotinib | OCH₂CH₂OCH₃ | 3-ethynylaniline | 2 | [2][3] |
| Lapatinib | O(CH₂)₃-morpholine | 3-chloro-4-(3-fluorobenzyloxy)aniline | 10.8 | [2][8] |
| Analog 1 | H | 3-chloro-4-fluoroaniline | >1000 | [2] |
| Analog 2 | OCH₃ | 4-fluoroaniline | 150 | [2] |
This table presents representative data to illustrate SAR principles and is not an exhaustive list.
The data in Table 1 demonstrates key SAR principles for quinazoline-based EGFR inhibitors. For instance, the presence of a small lipophilic group at the 6-position of the quinazoline ring (R¹) and a substituted aniline at the 4-position (R²) are crucial for potent inhibitory activity.
Conclusion
The synthesis of kinase inhibitors is a dynamic and intellectually stimulating field that lies at the intersection of organic chemistry, medicinal chemistry, and biology. A deep understanding of modern synthetic methodologies, coupled with a rational approach to drug design and biological evaluation, is essential for the successful development of novel and effective targeted therapies. This guide has provided a foundational overview of the key principles and protocols, empowering researchers to confidently navigate the challenges and opportunities in this exciting area of drug discovery.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. newdrugapprovals.org [newdrugapprovals.org]
- 22. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Notes & Protocols: A High-Throughput Framework for the Discovery and Validation of Novel Anti-Inflammatory Agents
Introduction: Targeting the Core Mechanisms of Inflammation
Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli like pathogens and damaged cells. However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, which pose a significant global health burden.[1][2] The development of novel anti-inflammatory therapeutics is therefore a critical area of research.[3][4]
At the heart of the inflammatory response are complex intracellular signaling cascades that translate extracellular cues into a coordinated cellular response, including the production of inflammatory mediators.[5] Among the most pivotal of these are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[6][7]
-
The NF-κB Pathway: Considered a prototypical proinflammatory signaling pathway, NF-κB is activated by stimuli such as the bacterial endotoxin lipopolysaccharide (LPS) and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[8] This activation leads to the nuclear translocation of NF-κB transcription factors, which drive the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6]
-
The JAK-STAT Pathway: This pathway is crucial for signaling initiated by numerous cytokines and growth factors involved in immunity and inflammation.[7][9] Upon cytokine binding to its receptor, associated JAKs are activated, which in turn phosphorylate STAT proteins.[10] These activated STATs then dimerize, translocate to the nucleus, and induce the transcription of target genes that regulate immune cell differentiation, activation, and survival.[11][12]
Given their central role, these pathways represent prime targets for therapeutic intervention.[10] This guide provides a comprehensive, field-proven framework for the discovery and validation of novel small-molecule inhibitors of inflammation, progressing from high-throughput screening to detailed mechanistic validation.
SECTION 1: Key Inflammatory Signaling Pathways
Understanding the target pathway is paramount. The following diagrams illustrate the canonical NF-κB and a representative JAK-STAT pathway, highlighting key intervention points for drug discovery.
Caption: The Canonical NF-κB Signaling Pathway.[13][14]
Caption: A Representative JAK-STAT Signaling Pathway.[7][12]
SECTION 2: The Drug Discovery Workflow
The development of a novel anti-inflammatory agent follows a structured, multi-stage process designed to identify potent, selective, and non-toxic lead compounds. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level overview of the anti-inflammatory drug discovery workflow.
SECTION 3: Primary Screening & Hit Validation Protocols
The foundation of a successful drug discovery campaign is a robust and reproducible primary screening assay. Here, we detail a widely used cell-based model using murine macrophages, which are key players in the innate immune response.[15][16]
Protocol 1: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This protocol establishes a primary assay to screen for compounds that inhibit the inflammatory response triggered by Lipopolysaccharide (LPS).[16][17]
Objective: To identify compounds that reduce the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
Cell Line: RAW 264.7 murine macrophages.[15]
-
Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS (from E. coli O111:B4), Test Compounds, DMSO (vehicle), Phosphate-Buffered Saline (PBS).
-
Assay Plates: 96-well flat-bottom tissue culture plates.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Harvest cells and seed into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of test compounds in serum-free DMEM. The final DMSO concentration should not exceed 0.1% to avoid vehicle-induced toxicity.
-
Pre-incubation: Carefully aspirate the culture medium from the cells and replace it with 90 µL of medium containing the test compounds or vehicle control (0.1% DMSO). Incubate for 1 hour. This step allows compounds to enter the cells before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated (negative control) wells.[18][19] Add 10 µL of serum-free medium to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂. This duration is typically sufficient to observe significant production of inflammatory mediators like TNF-α and IL-6.[18]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for downstream analysis (e.g., ELISA, Protocol 3) and store it at -80°C. The cell plate can be used for a cytotoxicity assay (Protocol 2).
Protocol 2: Cytotoxicity Counter-Screen (CellTiter-Glo® Assay)
Causality: It is critical to determine if the reduction in inflammatory markers observed in Protocol 1 is due to a specific anti-inflammatory effect or simply because the compound is killing the cells. A cytotoxicity counter-screen is a self-validating mechanism that filters out non-specific, toxic compounds. The CellTiter-Glo® assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.[20][21]
Objective: To assess the viability of RAW 264.7 cells after treatment with test compounds.
Materials:
-
Cell plate from Protocol 1.
-
Reagent: CellTiter-Glo® 2.0 Reagent.[21]
-
Equipment: Luminometer.
Step-by-Step Methodology:
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Cell Lysis: Remove the plate from the incubator. If supernatant was collected, replace it with 100 µL of fresh culture medium. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells. Compounds that reduce cell viability significantly (e.g., >20%) at their active concentration should be flagged as cytotoxic and deprioritized.
Protocol 3: Secondary Assay - Quantifying Cytokine Production by ELISA
Causality: Hits from the primary screen that are confirmed to be non-toxic must be validated. An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and quantitative measurement of key pro-inflammatory cytokines, such as TNF-α or IL-6, secreted by the cells.[5][22] This confirms that the compound is indeed modulating a biologically relevant inflammatory output.
Objective: To quantify the concentration of TNF-α in culture supernatants from Protocol 1.
Materials:
-
Supernatants collected in Protocol 1.
-
Reagents: Human TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).[23][24]
-
Equipment: Microplate reader capable of measuring absorbance at 450 nm.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and thawed culture supernatants (from Protocol 1) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[23]
-
Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Develop and Read: Wash the plate thoroughly. Add TMB substrate solution to each well and incubate until a color change is observed (typically 15-20 minutes). Stop the reaction by adding the stop solution.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use this curve to calculate the concentration of TNF-α in the unknown samples. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of TNF-α production) for active compounds.
Table 1: Example Dose-Response Data for a Novel Anti-Inflammatory Agent
| Compound X Conc. (µM) | % TNF-α Inhibition | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 0.1 | 15.2 | 98.5 |
| 0.5 | 48.9 | 97.1 |
| 1.0 | 75.4 | 95.8 |
| 5.0 | 92.1 | 93.2 |
| 10.0 | 95.6 | 55.4 |
| Calculated IC₅₀ | 0.52 µM | >10 µM |
This data indicates Compound X is a potent inhibitor of TNF-α production with a good therapeutic window, as cytotoxicity is only observed at much higher concentrations.
Protocol 4: Secondary Assay - Inflammatory Gene Expression by qPCR
Causality: To understand the mechanism of action, it is crucial to determine if the compound inhibits inflammation at the level of gene transcription. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive technique used to measure changes in mRNA levels of target genes.[25][26] A reduction in Tnf, Il6, or Cox2 mRNA confirms that the compound acts upstream, likely by inhibiting a key signaling pathway like NF-κB.[27]
Objective: To measure the relative expression of pro-inflammatory genes in RAW 264.7 cells following compound treatment and LPS stimulation.
Step-by-Step Methodology:
-
Cell Treatment: Perform the cell culture, treatment, and stimulation as described in Protocol 1, typically using a shorter incubation time (e.g., 4-6 hours) which is optimal for detecting changes in transcription.[27]
-
RNA Extraction:
-
Lyse the cells directly in the well using a reagent like TRIzol.
-
Transfer the lysate to a microcentrifuge tube and perform a chloroform extraction to separate the aqueous (RNA) and organic phases.[27]
-
Precipitate the RNA from the aqueous phase using isopropanol, wash with 75% ethanol, and resuspend the air-dried pellet in RNase-free water.
-
Quantify RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
-
cDNA Synthesis (Reverse Transcription):
-
In a sterile tube, combine 1 µg of total RNA with random primers and dNTPs. Heat to 65°C for 5 minutes, then chill on ice.
-
Add reverse transcriptase buffer, DTT, and a reverse transcriptase enzyme (e.g., SuperScript™ III).[26]
-
Incubate at 50°C for 45-60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., Tnf) and a housekeeping gene (e.g., Gapdh), and RNase-free water.
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add diluted cDNA template to the appropriate wells. Include no-template controls (NTCs) for each primer set.[27]
-
-
Data Acquisition: Run the plate in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[28] The results are expressed as a fold change in expression in treated samples relative to the LPS-stimulated vehicle control, after normalization to the housekeeping gene.
Table 2: Typical qPCR Parameters
| Parameter | Setting |
| Target Genes | Tnf, Il6, Ptgs2 (COX-2) |
| Housekeeping Gene | Gapdh, Actb |
| Cycling Protocol | 1. Initial Denaturation: 95°C for 5 min |
| 2. 40 Cycles: 95°C for 15s, 60°C for 60s | |
| 3. Melt Curve Analysis: 60°C to 95°C ramp | |
| Analysis Method | Comparative Ct (ΔΔCt) |
SECTION 4: Transition to In Vivo Preclinical Models
While in vitro assays are essential for initial screening and mechanistic studies, they cannot fully replicate the complexity of an inflammatory response within a living organism.[29] Therefore, promising and well-characterized compounds must be evaluated in preclinical animal models. These models are crucial for assessing efficacy, pharmacokinetics, and safety profiles.[4][30]
Commonly used models include:
-
Acute Inflammation Models: Such as the carrageenan-induced paw edema model in rodents, which is used to evaluate the effects of compounds on edema and leukocyte infiltration.[31]
-
Chronic Inflammation Models: Models like adjuvant-induced arthritis in rats more closely mimic chronic human diseases like rheumatoid arthritis, featuring synovial hyperplasia and bone degradation.[2][32]
The selection of an appropriate animal model is a critical step and depends on the specific inflammatory disease being targeted.[1][2]
Conclusion
The systematic workflow detailed in these application notes provides a robust and reliable pathway for the identification and validation of novel anti-inflammatory agents. By integrating a well-designed primary cellular assay with essential counter-screens for cytotoxicity and orthogonal secondary assays for mechanistic elucidation, researchers can confidently identify high-quality lead compounds. This structured approach, grounded in the causality of each experimental step, increases the probability of translating a promising hit from the bench into a clinically effective therapeutic.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Challenges to develop novel anti-inflammatory and analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purformhealth.com [purformhealth.com]
- 15. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 16. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 22. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. journalajrb.com [journalajrb.com]
- 30. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 31. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 32. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Palladium-Catalyzed N-Arylation of Methyl 2-amino-4,6-dichloronicotinate
An Application Note for Drug Development Professionals
Abstract
The N-arylation of substituted 2-aminopyridines is a cornerstone transformation in modern medicinal chemistry, enabling access to a vast array of pharmacologically relevant scaffolds. This application note provides a detailed, field-proven protocol for the N-arylation of Methyl 2-amino-4,6-dichloronicotinate using Buchwald-Hartwig amination. We delve into the mechanistic rationale behind the choice of catalysts, ligands, and conditions, offering a comprehensive guide for researchers engaged in drug discovery and process development. The protocol is designed to be a self-validating system, complete with troubleshooting insights and workflow visualizations to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of N-Aryl-2-aminopyridines
N-aryl-2-aminopyridine moieties are privileged structures found in numerous FDA-approved drugs and clinical candidates, valued for their ability to act as bioisosteres and engage in critical hydrogen bonding interactions with biological targets. The synthesis of these compounds, however, can be challenging. Traditional methods often require harsh conditions and suffer from limited substrate scope.[1] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of carbon-nitrogen bonds, providing a mild and highly versatile pathway to these valuable molecules.[2]
This protocol focuses on the N-arylation of this compound, an electron-deficient heterocyclic substrate. The successful coupling of such substrates hinges on a carefully selected catalyst system capable of navigating the specific challenges they present, such as potential catalyst inhibition and the need for efficient reductive elimination.
The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][3] The cycle is initiated by the formation of a catalytically active Pd(0) species from a stable Pd(II) precatalyst.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4][5]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C–N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
The efficiency of this cycle is critically dependent on the choice of phosphine ligand, which stabilizes the palladium center, promotes the desired reactivity at each step, and prevents catalyst decomposition.[6]
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials and Equipment
-
Reagents: this compound, Aryl bromide, Palladium precatalyst (e.g., t-BuBrettPhos Pd G3), Ligand (e.g., t-BuBrettPhos), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.
-
Equipment: 25 mL Schlenk flask or oven-dried reaction vial with a PTFE-lined cap, magnetic stir bar, magnetic stir plate with heating, Schlenk line or glovebox, syringes, needles, and standard laboratory glassware for workup.
Reagent Quantities and Roles
| Reagent | Mol. Wt. | Equiv. | Amount (1.0 mmol scale) | Role |
| This compound | 221.04 | 1.0 | 221 mg | Starting material (Amine source) |
| Aryl Bromide (e.g., Bromobenzene) | 157.01 | 1.2 | 1.2 mmol, 188 mg | Coupling partner (Aryl source) |
| t-BuBrettPhos Pd G3 Precatalyst | 891.64 | 0.02 | 0.02 mmol, 17.8 mg | Palladium source, forms active Pd(0) catalyst |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 mmol, 135 mg | Base, for deprotonation of the amine |
| Anhydrous Toluene | - | - | 5.0 mL | Solvent |
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
Place the this compound (221 mg, 1.0 mmol), the aryl bromide (1.2 mmol), the t-BuBrettPhos Pd G3 precatalyst (17.8 mg, 0.02 mmol), and the sodium tert-butoxide (135 mg, 1.4 mmol) into an oven-dried 25 mL Schlenk flask containing a magnetic stir bar.
-
Expert Insight: Using a pre-catalyst simplifies reaction setup and provides a more consistent source of the active Pd(0) species compared to adding the palladium source and ligand separately.[6][7]
-
-
Atmosphere Exchange:
-
Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and will decompose, halting the reaction. A rigorously inert atmosphere is crucial for high yields.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add 5.0 mL of anhydrous, degassed toluene to the flask.
-
Lower the flask into a preheated oil bath set to 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking a small aliquot (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final N-arylated product as a solid.
-
Figure 2: Experimental workflow for N-arylation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxygen exposure). | Ensure a rigorously inert atmosphere and use properly degassed, anhydrous solvents. |
| Poor choice of base or ligand. | For challenging substrates, screen different bases (e.g., LHMDS, K₃PO₄) and ligands (e.g., RuPhos, XPhos). Bulky, electron-rich ligands are often superior.[8] | |
| Unreactive aryl halide. | Aryl chlorides are less reactive than bromides.[9] For aryl chlorides, a more active catalyst system (e.g., using a ligand like XPhos) and higher temperatures may be required. | |
| Side Product Formation | Hydrodehalogenation of the aryl halide. | This can occur if water is present. Ensure all reagents and solvents are anhydrous. |
| Diarylation of the amine. | This is less common with 2-aminopyridines but can be suppressed by using a slight excess of the amine or by choosing a bulkier ligand to sterically hinder a second coupling.[6] | |
| Racemization (if chiral) | Base-mediated racemization of the starting material or product. | Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and lower the reaction temperature. Optimization is key to balance reactivity with stereochemical integrity.[10] |
Conclusion
The Buchwald-Hartwig amination offers a powerful and reliable method for the N-arylation of this compound. By employing modern palladium precatalysts and bulky phosphine ligands under carefully controlled inert conditions, researchers can access a diverse range of N-arylated aminopyridine derivatives in high yields. The protocol detailed herein serves as a robust starting point for synthesis and can be adapted for various aryl halides, providing a critical tool for advancing drug discovery programs.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-amino-4,6-dichloronicotinate: A Guide to its Reaction Mechanisms and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4,6-dichloronicotinate (CAS No: 1044872-40-3) is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine core substituted with two reactive chlorine atoms, an amino group, and a methyl ester, offers multiple sites for chemical modification. This strategic arrangement of functional groups allows for the selective introduction of diverse molecular fragments, making it an attractive scaffold for the synthesis of complex heterocyclic compounds with potential biological activity.[1]
This guide provides a comprehensive overview of the key reaction mechanisms of this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C7H6Cl2N2O2 |
| Molecular Weight | 221.04 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| CAS Number | 1044872-40-3[1] |
Proposed Synthesis of this compound
While various suppliers offer this compound, understanding its synthesis provides context for its reactivity. A plausible synthetic route starts from the readily available 2-aminonicotinic acid.[3][4][5] The synthesis would likely involve a two-step process: chlorination followed by esterification.
Caption: Proposed synthetic pathway to this compound.
Note: This represents a generalized synthetic approach. Specific conditions would require optimization.
Reaction Mechanisms and Protocols
The reactivity of this compound is dominated by the two chlorine substituents on the electron-deficient pyridine ring. These serve as excellent leaving groups in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the pyridine ring. The regioselectivity of this reaction is a critical consideration.
Mechanistic Insights and Regioselectivity:
The pyridine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing chlorine atoms and the methyl ester group. The 2-amino group, being an electron-donating group, can influence the regioselectivity of nucleophilic attack. In related dihalopyrimidine systems, electron-donating groups have been shown to direct nucleophilic attack to specific positions.[6] For 2-amino-4,6-dichloronicotinate, nucleophilic attack is generally expected to occur preferentially at the C4 position. This is because the C4 position is para to the electron-withdrawing pyridine nitrogen and ortho to the electron-withdrawing ester group, which helps to stabilize the negative charge in the Meisenheimer intermediate. The C6 position is ortho to the pyridine nitrogen but is also influenced by the electron-donating amino group at C2, potentially making it less electrophilic than C4.
Caption: Generalized mechanism for SNAr at the C4 position.
Protocol for SNAr with a Secondary Amine (e.g., Morpholine):
This protocol describes the selective mono-substitution at the C4 position.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the secondary amine (1.1-1.5 eq.) and a base such as Et3N or DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-amino-4-(morpholino)-6-chloronicotinate.
| Nucleophile | Position of Substitution | Typical Yield (for analogous systems) |
| Secondary Amines | C4 | 70-95% |
| Primary Amines | C4 | 65-90% |
| Alkoxides (e.g., NaOMe) | C4 or C6 | 60-85% |
| Thiolates (e.g., NaSPh) | C4 | 75-95% |
Note: Yields are estimates based on similar dihalopyridine systems and may vary depending on the specific nucleophile and reaction conditions.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations. However, the presence of the amino group and the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center.[8] Therefore, the choice of ligand and reaction conditions is crucial for successful coupling.
The Suzuki-Miyaura reaction couples the dichloronicotinate with an organoboron reagent to form a C-C bond.[9]
Mechanistic Insights:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to one of the C-Cl bonds, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the product and regenerate the catalyst.[10] For dichloropyridines, oxidative addition is generally favored at the more electrophilic C4 position.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (1-5 mol%) under a stream of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[12]
This reaction forms a C-N bond by coupling the dichloronicotinate with an amine.[13][14]
Mechanistic Insights:
The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination.[15] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often necessary to overcome catalyst inhibition by the substrate and promote the reductive elimination step.[16]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd2(dba)3)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the ligand (2-4 mol%) to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 eq.) and the base (1.4-2.0 eq.).
-
Transfer the catalyst solution to the substrate mixture via cannula.
-
Add the amine (1.2 eq.) via syringe.
-
Heat the reaction to 80-110 °C with vigorous stirring. Monitor by TLC or LC-MS.
-
After completion, cool to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.[17]
The Sonogashira reaction is used to form a C-C bond between the dichloronicotinate and a terminal alkyne.[18] The successful Sonogashira coupling of the closely related 2-amino-4,6-dichloropyrimidine suggests this reaction is highly feasible.[19][20]
Mechanistic Insights:
This reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the alkynylated product. Copper-free conditions have also been developed.[18]
Caption: Dual catalytic cycles in the Sonogashira coupling.
Protocol for Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et3N, DIPEA)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of this compound (1.0 eq.) in a mixture of THF and Et3N, add the palladium catalyst (2-5 mol%) and CuI (5-10 mol%).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the terminal alkyne (1.2-1.5 eq.) dropwise.
-
Stir the reaction at room temperature or heat gently (40-60 °C). Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.[21]
Summary of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O |
| Buchwald-Hartwig | Amine | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N | THF |
Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific substrates and scales. The user is responsible for conducting all experiments in a safe and appropriate manner.
References
- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-4,6-dichloronicotinate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-amino-4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to not only execute the synthesis but also to intelligently troubleshoot and optimize your reaction conditions for improved yield and purity.
Introduction to the Synthetic Challenge
This compound is a valuable substituted pyridine derivative, often utilized as a key building block in the synthesis of complex pharmaceutical and agrochemical compounds. The strategic placement of the amino, chloro, and methyl ester functionalities on the pyridine ring offers multiple points for further chemical modification. However, the synthesis of this molecule is not without its challenges. The electron-deficient nature of the dichlorinated pyridine ring, coupled with the directing effects of the amino and carboxyl groups, can lead to a variety of side reactions and purification difficulties.
This guide will focus on a common and logical synthetic approach, breaking it down into key stages and addressing the potential pitfalls at each step.
Proposed Synthetic Pathway
A logical and convergent synthetic route to this compound can be envisioned in a few key stages. The following workflow provides a framework for our discussion on optimization and troubleshooting.
Caption: A proposed two-step synthetic workflow for this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section is formatted to directly address specific issues you may encounter during your experiments.
Stage 1: Esterification of 2-Amino-4,6-dihydroxynicotinic Acid
Q1: My esterification of 2-amino-4,6-dihydroxynicotinic acid is incomplete, and I observe a significant amount of starting material even after prolonged reaction times. What could be the cause?
A1: This is a common issue often related to insufficient acid catalysis or the presence of water.
-
Causality: The esterification of a carboxylic acid with an alcohol is an equilibrium process. To drive the reaction towards the product, a strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Any water present in the reaction mixture can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium in the wrong direction. The amino group on the pyridine ring can also be protonated, which can deactivate the ring and potentially complicate the reaction.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your methanol and glassware thoroughly before use. The use of a drying agent, such as molecular sieves, in the reaction mixture can be beneficial.
-
Optimize Catalyst Concentration: While sulfuric acid is a common catalyst, the use of dry HCl gas bubbled through the methanol can be more effective as it introduces the acid without adding water.[1] Ensure the methanol is saturated with HCl for optimal results.
-
Increase Reaction Temperature and Time: After an initial period at room temperature to allow for saturation with HCl gas, heating the reaction to reflux can significantly increase the reaction rate.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Consider Alternative Esterification Methods: If the Fischer esterification continues to be problematic, consider using a milder, non-acidic method. For example, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride, followed by the addition of methanol, can be a high-yielding alternative.
-
Q2: I am observing a dark coloration of my reaction mixture during the esterification. Is this normal, and how can I minimize it?
A2: Darkening of the reaction mixture, particularly when heating with a strong acid, can indicate decomposition or side reactions.
-
Causality: 2-aminopyridine derivatives can be sensitive to strong acids and high temperatures. The amino group can be susceptible to oxidation, and other side reactions can lead to the formation of colored impurities.
-
Troubleshooting Protocol:
-
Control the Temperature: Avoid excessive heating. A gentle reflux is usually sufficient.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition.
-
Purification of Starting Material: Ensure your starting 2-amino-4,6-dihydroxynicotinic acid is of high purity. Impurities can often be the source of color formation.
-
Stage 2: Chlorination of Methyl 2-Amino-4,6-dihydroxynicotinate
Q3: The chlorination of my Methyl 2-Amino-4,6-dihydroxynicotinate with phosphorus oxychloride (POCl₃) is giving me a low yield of the desired dichlorinated product.
A3: Low yields in this type of chlorination are often due to incomplete reaction, side reactions, or difficult work-up procedures.
-
Causality: The conversion of the hydroxyl groups on the pyridine ring to chlorides using POCl₃ is a standard transformation. However, the reaction can be sluggish and may require an activating agent or a catalyst. The amino group can also react with POCl₃, leading to undesired side products. The work-up procedure is also critical, as the product needs to be carefully isolated from the excess POCl₃ and byproducts.
-
Troubleshooting Protocol:
-
Use of a Tertiary Amine Base: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is often used in these reactions. The amine acts as an acid scavenger, neutralizing the HCl that is generated and driving the reaction to completion.[2][3] It can also act as a catalyst.
-
Optimize Reaction Temperature and Time: These reactions often require heating. Refluxing in POCl₃ is a common condition.[2] However, the temperature should be carefully controlled to avoid decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Work-up Procedure: Quenching the reaction by carefully and slowly pouring the reaction mixture onto crushed ice is a standard procedure. This hydrolyzes the excess POCl₃. The product can then be extracted with an organic solvent. The pH of the aqueous layer may need to be adjusted to ensure the product is in a neutral form for efficient extraction.
-
Excess of POCl₃: Using a significant excess of POCl₃ can help to drive the reaction to completion.[3]
-
Q4: I am observing the formation of a significant amount of a mono-chlorinated byproduct. How can I favor the formation of the dichlorinated product?
A4: The formation of a mono-chlorinated species indicates that the reaction has not gone to completion.
-
Causality: The two hydroxyl groups may have different reactivities, or the reaction conditions may not be forcing enough to replace both.
-
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: As mentioned above, more forcing conditions can drive the reaction to completion.
-
Optimize Reagent Stoichiometry: Ensure that a sufficient excess of POCl₃ and the amine base are used.
-
Consider a Two-Step Process: In some cases, it may be beneficial to isolate the mono-chlorinated intermediate and then subject it to a second chlorination step under more vigorous conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product, and how can I remove them?
A1: Common impurities can include the starting material, mono-chlorinated intermediates, and potentially a small amount of the hydrolyzed product (the carboxylic acid). Purification can typically be achieved by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective at removing less crystalline impurities.
-
Column Chromatography: For more difficult separations, silica gel column chromatography using a gradient of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a standard method.
-
Acid-Base Extraction: The amino group on your product allows for purification via acid-base extraction. You can dissolve your crude product in an organic solvent, wash with a dilute acid (like 1M HCl) to protonate and extract your product into the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (like NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.
Q2: Can I use alternative chlorinating agents instead of POCl₃?
A2: While POCl₃ is the most common and effective reagent for this type of transformation, other chlorinating agents could be considered, although they may be less efficient. Thionyl chloride (SOCl₂) is sometimes used, but it is generally more effective for converting carboxylic acids to acid chlorides rather than hydroxyl groups on a pyridine ring to chlorides. For this specific transformation, POCl₃, often with an amine base, is the industry standard.
Q3: My final product seems to be unstable and decomposes over time. How should I store it?
A3: Chlorinated aminopyridines can be sensitive to light, air, and moisture. For long-term storage, it is recommended to keep the product in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) and at a low temperature (e.g., in a refrigerator or freezer).
Q4: Is there a risk of decarboxylation during any of the synthetic steps?
A4: Decarboxylation of nicotinic acid derivatives is generally not a major concern under the described reaction conditions. Decarboxylation of aromatic carboxylic acids typically requires more forcing conditions, such as very high temperatures or the presence of specific catalysts.[4] However, if you are working with the carboxylic acid precursor at high temperatures for extended periods, it is a possibility to be aware of.
Experimental Protocols
Protocol 1: Esterification of 2-Amino-4,6-dihydroxynicotinic Acid
-
Suspend 2-amino-4,6-dihydroxynicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Cool the suspension in an ice bath.
-
Bubble dry hydrogen chloride gas through the suspension with stirring until saturation is achieved.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Heat the mixture to reflux for 3-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be used in the next step, or it can be purified by recrystallization.
Protocol 2: Chlorination of Methyl 2-Amino-4,6-dihydroxynicotinate
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add Methyl 2-Amino-4,6-dihydroxynicotinate (1.0 eq) and phosphorus oxychloride (5-10 eq).
-
Slowly add N,N-dimethylaniline (2.0-3.0 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Recommended Condition | Potential Issue | Optimization Strategy |
| Esterification Catalyst | Dry HCl in Methanol | Incomplete reaction | Ensure saturation, consider SOCl₂/MeOH |
| Esterification Temp. | Room temp then reflux | Decomposition | Minimize reflux time, use inert atmosphere |
| Chlorinating Agent | POCl₃ | Low yield | Use in excess |
| Chlorination Additive | N,N-Dimethylaniline | Incomplete reaction | Use 2-3 equivalents |
| Chlorination Temp. | Reflux | Decomposition | Careful temperature control |
| Purification | Column Chromatography | Co-eluting impurities | Optimize solvent system, consider acid-base extraction |
Logical Relationships in Troubleshooting
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of Methyl 2-amino-4,6-dichloronicotinate
Welcome to the technical support center for the synthesis of Methyl 2-amino-4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthetic process. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds via a two-step route: first, the construction of the pyridinone core to form Methyl 2-amino-4,6-dihydroxynicotinate, followed by a chlorination step, most commonly employing phosphorus oxychloride (POCl₃). While seemingly straightforward, the chlorination of the electron-rich dihydroxypyridine ring, in the presence of a nucleophilic amino group and a potentially labile methyl ester, is fraught with opportunities for byproduct formation. Understanding and controlling these side reactions is critical for obtaining the desired product in high purity.
This guide is structured into a troubleshooting section with detailed answers to common problems and a Frequently Asked Questions (FAQs) section for quick reference.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.
Problem 1: My final product is contaminated with a significant amount of a monochloro-monohydroxy species.
Answer:
This is the most common byproduct and arises from incomplete chlorination of the precursor, Methyl 2-amino-4,6-dihydroxynicotinate. The two hydroxyl groups at the 4- and 6-positions are converted to chloro groups in a stepwise manner. If the reaction is not driven to completion, you will isolate one or both of the two possible regioisomers: Methyl 2-amino-4-chloro-6-hydroxynicotinate and Methyl 2-amino-6-chloro-4-hydroxynicotinate.
Causality and Mechanism:
The chlorination of a hydroxypyridine with POCl₃ proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[1][2] The reactivity of the two hydroxyl groups can differ based on their electronic and steric environment, potentially leading to a preference for the formation of one monochloro intermediate over the other. Insufficient reagent, low reaction temperature, or short reaction times are the primary causes of incomplete conversion.
Mitigation Strategies:
-
Reagent Stoichiometry: Ensure at least two equivalents of POCl₃ are used per equivalent of the dihydroxy starting material. Often, a slight excess of POCl₃ (2.2-2.5 equivalents) is beneficial to drive the reaction to completion. In some cases, for similar chlorinations of hydroxypyrimidines, an equimolar amount of POCl₃ per hydroxyl group has been found to be efficient under solvent-free, high-temperature conditions.[3]
-
Reaction Temperature and Time: The chlorination of hydroxypyridines typically requires elevated temperatures. Monitor the reaction progress by TLC or LC-MS. If you observe the persistence of the starting material or the monochloro intermediate, consider increasing the reaction temperature (typically in the range of 100-120 °C) or extending the reaction time.
-
Use of a Catalyst/Additive: The addition of a tertiary amine base like pyridine or N,N-dimethylaniline can facilitate the reaction.[3] For challenging chlorinations, the use of a combination of POCl₃ and PCl₅ can be more effective than POCl₃ alone, as PCl₅ can help to drive the equilibrium towards the chlorinated product.[4]
Experimental Protocol: Optimizing the Chlorination Step
-
To a solution of Methyl 2-amino-4,6-dihydroxynicotinate (1.0 eq) in anhydrous toluene (10 mL/g), add N,N-dimethylaniline (2.2 eq) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C and slowly add phosphorus oxychloride (2.2 eq).
-
After the addition is complete, heat the reaction mixture to 110 °C and monitor by LC-MS every hour.
-
If the reaction stalls, consider the addition of a further 0.2-0.5 eq of POCl₃.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 2: I am observing a byproduct with a mass corresponding to the hydrolysis of one or both chloro groups.
Answer:
This issue arises from the hydrolysis of the desired dichlorinated product, either during the reaction workup or purification. The chloro groups on the pyridine ring are susceptible to nucleophilic substitution by water, especially under acidic or basic conditions, which can regenerate the monochloro-monohydroxy species or even the dihydroxy starting material.
Causality and Mechanism:
Chloropyridines are activated towards nucleophilic aromatic substitution. The workup of a POCl₃ reaction involves quenching the excess reagent with water or an aqueous base. This process generates significant amounts of phosphoric acid and hydrochloric acid, creating a highly acidic environment that can promote hydrolysis of the product if not carefully controlled. Similarly, prolonged exposure to basic conditions during workup or chromatography can also lead to hydrolysis.
Mitigation Strategies:
-
Controlled Quenching: The quenching step is critical. Pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and a sufficient amount of a mild base (e.g., sodium bicarbonate or sodium carbonate) will help to neutralize the generated acids quickly and keep the temperature low, minimizing hydrolysis.[5]
-
Anhydrous Workup: If the product is extremely sensitive to hydrolysis, an anhydrous workup may be necessary. This can involve distilling off the excess POCl₃ under reduced pressure before dissolving the residue in an inert solvent and filtering to remove any inorganic salts. However, this approach can be technically challenging on a larger scale.
-
Careful Purification: During chromatographic purification, avoid using highly aqueous mobile phases for extended periods. If using reverse-phase HPLC, incorporating a buffer and minimizing the run time can be beneficial. Normal-phase chromatography on silica gel is often a better choice for chlorinated pyridines, as it avoids the use of water in the mobile phase.
Problem 3: My mass spectrometry data suggests the presence of byproducts with unexpected molecular weights, possibly from reactions with the amino group.
Answer:
Side reactions involving the 2-amino group are a significant possibility under the harsh conditions of a POCl₃ chlorination. These can lead to a variety of byproducts.
Potential Byproducts and Their Formation:
-
Phosphorylated Intermediates: The amino group can act as a nucleophile and react with POCl₃ to form a phosphoramidoyl chloride or related phosphorylated species. These intermediates are generally unstable and may be hydrolyzed during workup, but their presence can complicate the reaction mixture.[6]
-
N-Formyl or N-Acyl Derivatives: If dimethylformamide (DMF) is used as a solvent or catalyst, it can act as a source of formylating species under the reaction conditions (Vilsmeier-Haack reaction), leading to the formation of a formamidine or a formylamino derivative.
-
Dimerization: It is possible for two molecules of the starting material or product to react, forming dimeric structures. For instance, the amino group of one molecule could displace a chloro group on another, leading to a diarylamine-linked dimer. While less common, this possibility should be considered, especially if high molecular weight impurities are detected.[6]
Mitigation Strategies:
-
Protecting Group Strategy: If side reactions with the amino group are a major issue, consider protecting it before the chlorination step. An acetyl or a Boc group could be used, which can be removed after the chlorination is complete.
-
Choice of Solvent and Additives: Be mindful of the reactivity of your solvent. While DMF can be a useful catalyst for chlorination, it can also lead to formylation byproducts. Consider using a non-reactive solvent like toluene or acetonitrile. If a base is required, a non-nucleophilic, sterically hindered base may be preferable.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Workflow for Byproduct Identification
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dichloronicotinate Ester Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide actionable guidance on improving yield and overcoming common challenges in reactions involving dichloronicotinate esters. Dichloronicotinate esters are highly versatile synthetic intermediates, particularly valuable in medicinal and agrochemical chemistry due to their multiple reactive sites that allow for selective functionalization.[1][2] This resource consolidates field-proven insights, detailed protocols, and troubleshooting advice to facilitate your synthetic endeavors.
Section 1: Synthesis of Dichloronicotinate Esters
The most common route to dichloronicotinate esters involves the chlorination of a corresponding dihydroxynicotinate precursor, often using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] While effective, this reaction requires careful control to achieve high yields and purity.
Troubleshooting Guide: Synthesis of Ethyl 4,6-Dichloronicotinate
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Incomplete Reaction (Presence of starting material or mono-chlorinated intermediates) | 1. Insufficient Reaction Time/Temperature: The chlorination is not driven to completion.[3] 2. Moisture Contamination: Water reacts with and quenches the POCl₃, reducing its efficacy.[3] 3. Poor Reagent Quality: Degraded POCl₃ will have lower reactivity. | 1. Reaction Optimization: Monitor reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reflux time (e.g., from 2 hours to 4 hours) or ensuring the reaction maintains a vigorous reflux.[3] 2. Ensure Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar) and use dry glassware. This prevents the premature decomposition of the chlorinating agent.[3] 3. Use Fresh Reagents: Use a fresh, unopened bottle of POCl₃ or distill it prior to use to ensure maximum potency. |
| Low Yield After Work-up | 1. Product Loss During Extraction: The ester may have partial solubility in the aqueous phase, or emulsions may form, leading to physical loss.[3] 2. Ester Hydrolysis: Quenching the reaction with water and subsequent acidic washes can hydrolyze the ester back to the carboxylic acid, especially if conditions are not carefully controlled.[3][5] | 1. Optimize Work-up: Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate to ensure complete removal from the aqueous phase.[3][4] To break emulsions, add a small amount of brine. 2. Minimize Hydrolysis: Pour the reaction mixture slowly into ice water with vigorous stirring to dissipate heat.[3] Minimize the product's contact time with acidic aqueous solutions. Promptly wash the combined organic layers with a mild base (e.g., saturated NaHCO₃ solution) to neutralize residual acid and prevent hydrolysis.[3] |
| Presence of Carboxylic Acid Impurity (e.g., 4,6-Dichloronicotinic acid) | Ester Hydrolysis: The product has undergone hydrolysis, a reaction catalyzed by either acid or base in the presence of water.[3][6] This is a common side reaction during aqueous work-up.[3] | 1. Careful Work-up: As above, neutralize acid promptly. Use a mild base like NaHCO₃ for washes, as strong bases (like NaOH) can also promote hydrolysis (saponification).[5] 2. Purification: The carboxylic acid impurity is significantly more polar than the desired ester. It can be effectively removed by washing the organic solution with a mild aqueous base; the deprotonated acid salt will move to the aqueous layer.[3] If this is insufficient, silica gel column chromatography can easily separate the two compounds.[3] |
Experimental Protocol: Synthesis of Ethyl 4,6-Dichloronicotinate
This protocol is based on a general procedure for the chlorination of ethyl 4,6-dihydroxynicotinate.[3][4]
Materials:
-
Ethyl 4,6-dihydroxynicotinate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (at least 5-10 eq by volume)
-
Ice water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, slowly add ethyl 4,6-dihydroxynicotinate (e.g., 60 g, 0.328 mol) to phosphorus oxychloride (e.g., 500 mL).[4]
-
Heat the mixture to reflux and maintain for at least 2 hours. Monitor the reaction's completion by TLC (a typical mobile phase is a mixture of hexane and ethyl acetate; the product will have a higher Rf than the starting material).[3]
-
After the reaction is complete, allow the mixture to cool slightly. Remove the excess POCl₃ by distillation under reduced pressure.[4]
-
Caution: Perform this step in a well-ventilated fume hood. Carefully and slowly pour the residue into a large beaker of ice water with vigorous stirring.[4]
-
Extract the aqueous mixture three times with ethyl acetate.[4]
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solution under vacuum to obtain the crude ethyl 4,6-dichloronicotinate.[3][4]
-
If necessary, purify the crude product by column chromatography on silica gel or vacuum distillation.[3]
Visualization: Troubleshooting Workflow for Synthesis
References
Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 2-amino-4,6-dichloronicotinate
Prepared by the Gemini Senior Application Scientist Team January 2026
Welcome to the technical support center for synthetic reactions involving Methyl 2-amino-4,6-dichloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental failures. As a versatile building block, this compound presents unique challenges due to its multiple reactive sites. This document provides in-depth, causality-driven explanations and field-proven protocols to navigate these complexities.
Section 1: Understanding the Substrate: Physicochemical Properties and Reactivity Profile
A foundational understanding of your starting material is the first step in troubleshooting. The reactivity of this compound is governed by the interplay of its five key functional regions: the two chlorine atoms (at C4 and C6), the pyridine nitrogen, the amino group (C2), and the methyl ester (C3).
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₇H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 221.04 g/mol | [1][2] |
| CAS Number | 1044872-40-3 | [1][2] |
| Predicted XLogP3 | 2.5 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in many organic solvents like Dioxane, Toluene, DMF, DMSO. Limited solubility in alcohols. | General chemical knowledge |
Reactivity Profile Diagram
The following diagram illustrates the primary reactive sites and potential competing reaction pathways. Understanding these is critical for diagnosing failed reactions.
Caption: Reactivity map of this compound.
Section 2: General Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random condition screening. The flowchart below provides a logical path for diagnosing the root cause of failure.
Caption: A logical workflow for troubleshooting failed reactions.
Section 3: Frequently Asked Questions & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, focusing on the most common reaction types.
Problem Area A: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for functionalizing this substrate. However, they are also prone to failure if not optimized correctly.
Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the most common causes?
A: This is a frequent issue stemming from several factors related to the challenging nature of the dichloropyridine substrate.
-
Cause 1: Inactive Catalyst. The active Pd(0) species is highly sensitive to oxygen.
-
Cause 2: Poor Reagent Quality. Boronic acids can degrade over time through protodeboronation, especially in the presence of moisture.
-
Solution: Use fresh, high-quality boronic acid. It is often beneficial to use a slight excess (1.1-1.3 equivalents) to compensate for any potential degradation.[3]
-
-
Cause 3: Suboptimal Base or Solvent. The base is not just a proton scavenger; it plays a critical role in activating the boronic acid for transmetalation.[4]
-
Solution: For dichloropyridines, stronger bases are often required. K₃PO₄ or Cs₂CO₃ are generally more effective than Na₂CO₃ or K₂CO₃. The solvent system must solubilize all components; mixtures like 1,4-dioxane/water or toluene/water are common and effective.[5]
-
-
Cause 4: Inappropriate Ligand. The electron-deficient nature and the presence of the 2-amino group on your substrate require a carefully selected phosphine ligand.
-
Solution: Electron-rich, bulky phosphine ligands are necessary to promote the difficult oxidative addition step with the C-Cl bond and facilitate the final reductive elimination. Ligands like SPhos, XPhos, or RuPhos are excellent starting points for screening.
-
Q2: I am attempting a Suzuki coupling and observing a significant amount of dehalogenated starting material (Methyl 2-amino-6-chloronicotinate). How can I prevent this?
A: Dehalogenation is a common side reaction where a hydrogen atom replaces the chlorine. This typically occurs when the catalytic cycle is interrupted or when a competing reductive pathway is present.[6][7]
-
Cause 1: Presence of a Hydrogen Source. Water can be a proton source, but hydride donors are more problematic. Some bases or additives can contain or generate hydrides. Polymethylhydrosiloxane (PMHS) is a reagent used for dehalogenation and should be avoided.[6]
-
Solution: Ensure all reagents are pure. If using an alcohol as a co-solvent, it can sometimes act as a hydride source at high temperatures. Consider switching to a non-protic solvent system like dioxane or toluene.
-
-
Cause 2: Slow Transmetalation. If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the Pd(II)-Cl intermediate has a longer lifetime and is more susceptible to side reactions, including reduction.
-
Solution: As mentioned in Q1, using a stronger, more effective base (e.g., K₃PO₄) can accelerate transmetalation. Ensuring your boronic acid is of high quality is also crucial.
-
Q3: My Buchwald-Hartwig amination with a primary amine is failing. Why is this reaction so difficult?
A: The Buchwald-Hartwig amination of aryl chlorides is notoriously challenging, and your substrate has additional complicating factors.[8][9][10]
-
Cause 1: Difficult Oxidative Addition. The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) center the rate-limiting step.[8]
-
Solution: This step requires highly active catalysts. Use specialized, bulky, electron-rich phosphine ligands designed for aryl chlorides. Ligands like tBuXPhos, BrettPhos, or Josiphos-type ligands are often necessary.[11][12] Using a strong, non-nucleophilic base like LiHMDS or NaOtBu is also critical.[9][11]
-
-
Cause 2: Catalyst Inhibition by the 2-Amino Group. The endocyclic pyridine nitrogen and the exocyclic 2-amino group can form a bidentate chelate with the palladium center.[11][13] This coordination can stabilize the palladium complex, preventing it from participating in the catalytic cycle.
-
Solution: Employing very bulky ligands (like the ones mentioned above) can sterically disfavor this chelation. Running the reaction at a higher temperature (e.g., 100-120 °C) can sometimes provide enough energy to break this coordination and allow the catalytic cycle to proceed.
-
Q4: I want to perform a selective mono-substitution on the dichloronicotinate. Which chlorine is more reactive, and how can I control the selectivity?
A: The chlorine at the C4 position is generally more reactive than the C6 chlorine in palladium-catalyzed cross-coupling reactions.[5]
-
Causality: The C4 position is more electron-deficient (more electrophilic) due to the combined electron-withdrawing effects of the adjacent ester group and the pyridine nitrogen. This makes it more susceptible to oxidative addition by the palladium catalyst.[5]
-
Controlling Selectivity:
-
Stoichiometry: Use only 1.0-1.1 equivalents of your coupling partner (boronic acid or amine).
-
Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C). This will favor the reaction at the more activated C4 position.
-
Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the slower reaction at the C6 position from occurring.
-
Problem Area B: Side Reactions & Impurities
Q5: My reaction seems to work, but during workup and purification, I isolate the carboxylic acid (2-amino-4,6-dichloronicotinic acid) instead of the methyl ester. What happened?
A: You are observing the hydrolysis of the methyl ester. This is a very common side reaction, especially when using strong bases at elevated temperatures.[14]
-
Cause: Saponification (base-mediated ester hydrolysis) is occurring. Bases like NaOtBu, K₃PO₄, or even K₂CO₃ in the presence of water at high temperatures can readily cleave the methyl ester.[15]
-
Prevention Strategies:
-
Use a Weaker Base: If the reaction allows, switch to a weaker base like K₂CO₃ or CsF. However, this may compromise your main reaction yield.
-
Anhydrous Conditions: Ensure your reaction is as dry as possible if water is not required for the catalytic cycle. Use anhydrous solvents and dry your reagents.
-
Lower Temperature & Shorter Time: Run the reaction at the lowest feasible temperature for the shortest time necessary for completion.
-
Alternative Substrate: If hydrolysis is unavoidable, consider starting with the corresponding ethyl ester. Ethyl esters are generally slightly more resistant to hydrolysis than methyl esters.
-
Section 4: Reference Experimental Protocols
These protocols serve as a validated starting point. Optimization may be required for your specific coupling partners.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position
This protocol is designed for the mono-arylation at the more reactive C4 position.
-
Reaction Setup: To an oven-dried vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), and your chosen palladium catalyst/ligand system (e.g., RuPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe.
-
Heating: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[5]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
This protocol uses conditions optimized for the challenging C-Cl bond activation.
-
Reaction Setup: In a glovebox, add this compound (1.0 eq.), sodium tert-butoxide (NaOtBu, 1.5 eq.), and a highly active catalyst system (e.g., tBuXPhos Pd G3, 3 mol%) to an oven-dried vial.
-
Reagent Addition: Remove the vial from the glovebox. Add the amine coupling partner (1.2 eq.) and anhydrous, degassed toluene or dioxane via syringe under a positive pressure of argon.
-
Heating: Seal the vial tightly and heat in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction by LC-MS. These reactions can be slow, sometimes requiring 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
References
- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 14. guidechem.com [guidechem.com]
- 15. Methyl Esters [organic-chemistry.org]
Technical Support Center: Purification of Substituted Aminonicotinates
Welcome to the Technical Support Center for the purification of substituted aminonicotinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Drawing from established chemical principles and field-proven experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high purity and yield in your preparations.
Understanding the Challenge: The Physicochemical Nature of Substituted Aminonicotinates
Substituted aminonicotinates are characterized by the presence of both a basic amino group and an acidic carboxyl group (or its ester derivative) on a pyridine ring. This bifunctional and often zwitterionic nature is the primary source of purification challenges. Key properties to consider are:
-
Amphoteric Character: The presence of both acidic and basic centers means their charge and solubility are highly dependent on pH.
-
Polarity: These are generally polar molecules, which influences their interaction with chromatographic stationary phases.
-
Zwitterionic Potential: Aminonicotinic acids can exist as zwitterions, impacting their solubility in organic solvents and their behavior during extraction and chromatography.[1][2]
-
Basicity of the Pyridine Nitrogen: The pyridine ring nitrogen is basic and can interact strongly with acidic surfaces, such as silica gel.[3]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the purification of substituted aminonicotinates in a question-and-answer format.
Silica Gel Chromatography Issues
Q1: My aminonicotinate is streaking badly on the silica gel column, leading to poor separation. What's causing this and how can I fix it?
A1: Streaking of amines on silica gel is a classic problem caused by the strong interaction between the basic amine/pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[3] This leads to a non-ideal equilibrium, resulting in tailing peaks.
Troubleshooting Steps:
-
Neutralize the Silica: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (TEA) or Pyridine: Add 0.1-1% TEA or pyridine to your eluent. This competitively binds to the acidic sites, allowing your compound to elute more symmetrically.[4]
-
Ammonia in Methanol: For highly polar compounds, a mobile phase of methanol containing a small percentage of ammonia (e.g., 1-5% of a 7N solution in methanol) in a solvent like dichloromethane (DCM) can be very effective.[5]
-
-
Solvent System Optimization:
-
Increase the polarity of your eluent gradually. A gradient elution can often provide better separation than an isocratic one.
-
Consider alternative solvent systems. For example, if you are using ethyl acetate/hexane, try switching to DCM/methanol.[6]
-
-
Deactivate the Silica Gel: You can prepare a less acidic silica gel by treating it with a solution of triethylamine in your non-polar solvent before packing the column.
Q2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.
A2: This indicates very strong adsorption to the silica gel, which is common for highly polar or zwitterionic aminonicotinates.
Troubleshooting Steps:
-
Switch to a More Polar Mobile Phase: If you are using ethyl acetate/hexane, move to DCM/methanol or even DCM/methanol/ammonia systems.[5]
-
Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., C18 silica) may be a better option. In this case, you would use a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape.
-
Check for Zwitterion Formation: If you are working with an aminonicotinic acid, it may be in its zwitterionic form, which is highly polar. Adjusting the pH of your sample before loading (if compatible with the chromatography) might help, but this is more commonly addressed in other purification techniques.
Q3: My compound appears to be decomposing on the silica gel column.
A3: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.
Troubleshooting Steps:
-
Confirm Instability: Run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is decomposing on the silica.[7]
-
Use a Deactivated Stationary Phase:
-
Alumina: Alumina is a more basic stationary phase and can be a good alternative for acid-sensitive compounds. It is available in neutral, basic, and acidic forms.
-
Deactivated Silica: As mentioned before, you can deactivate silica gel with a base like triethylamine.
-
-
Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.[4]
Crystallization and Precipitation Issues
Q4: I'm trying to recrystallize my substituted aminonicotinate, but it's "oiling out" instead of forming crystals.
A4: "Oiling out" occurs when the compound's solubility is too high in the chosen solvent at the temperature of crystallization, or the solution is cooling too quickly.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Single Solvent: If using a single solvent, it may be too good a solvent. Try a solvent in which your compound has lower solubility at room temperature but good solubility when hot.
-
Mixed Solvent Crystallization: This is often the best approach. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[8][9] Common solvent pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.[10]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask at the solvent-air interface with a glass rod. This creates imperfections on the glass surface that can initiate crystal growth.[8]
-
Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.
-
Q5: My aminonicotinic acid precipitates out of the organic layer during workup when I adjust the pH.
A5: This is a common issue with zwitterionic compounds. At their isoelectric point, they have minimal net charge and often low solubility in both aqueous and organic solvents.[2]
Troubleshooting Steps:
-
pH Control during Extraction:
-
To extract into an organic layer, you need to suppress the zwitterionic form.
-
Acidic Conditions: At a low pH, the amino group is protonated (-NH3+), and the carboxylic acid is neutral (-COOH). The resulting salt may be more water-soluble.
-
Basic Conditions: At a high pH, the carboxylic acid is deprotonated (-COO-), and the amino group is neutral (-NH2). The resulting salt is also likely more water-soluble.
-
-
Carefully adjust the pH of the aqueous layer to be far from the isoelectric point to keep your compound dissolved in the aqueous phase, allowing you to wash away neutral organic impurities with an organic solvent. Then, carefully adjust the pH to the isoelectric point to precipitate the product, which can then be collected by filtration.
-
-
Use of a Different Solvent: Sometimes, a more polar organic solvent like ethyl acetate or even a mixture with a small amount of an alcohol can help to keep the zwitterionic form in solution to some extent.
Extraction and Workup Challenges
Q6: I'm having trouble removing all of the starting materials from my reaction mixture by extraction.
A6: This often happens when the starting materials and product have similar polarities and solubility profiles.
Troubleshooting Steps:
-
Leverage the Amphoteric Nature: Use pH swings to your advantage.
-
If your product is an aminonicotinate ester and your starting material is an aminonicotinic acid, you can wash your organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acidic starting material.
-
Conversely, if your product is an aminonicotinic acid and your starting material is a non-basic amine, you can wash with an acidic aqueous solution (e.g., dilute HCl) to remove the basic starting material.
-
-
Use of Scavenger Resins: For removing excess electrophilic or nucleophilic reagents, solid-phase scavenger resins can be very effective. The unreacted reagent binds to the resin, which is then simply filtered off.
-
Consider Chromatography: If extraction fails to provide sufficient purity, column chromatography will likely be necessary.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in the synthesis of substituted aminonicotinates?
A: Common impurities often arise from the starting materials and side reactions. For example, in syntheses starting from pyridine-2-carboxylic acid, unreacted starting material and byproducts from the coupling reagents are common.[11] If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro-substituted impurities. Over-alkylation or acylation at the pyridine nitrogen or the amino group can also occur.
Q: How do I choose the right purification technique for my substituted aminonicotinate?
A: The choice depends on the scale of your reaction, the nature of the impurities, and the physical state of your product.
-
Crystallization: This is the preferred method for solid products if a suitable solvent system can be found, as it is often scalable and can provide very high purity.
-
Column Chromatography: This is a versatile technique for both solid and liquid products and is excellent for separating compounds with different polarities.
-
Extraction: This is a good first-pass purification to remove grossly different impurities (e.g., acidic or basic byproducts).
-
Preparative HPLC: For difficult separations or when very high purity is required on a smaller scale, preparative HPLC is a powerful tool.[4][12][13]
Q: What is the impact of different substituents on the purification of aminonicotinates?
A: Substituents can significantly affect the physicochemical properties of the molecule.
-
Electron-withdrawing groups (e.g., nitro, cyano) can decrease the basicity of the amino group and the pyridine nitrogen, which may reduce tailing on silica gel.
-
Electron-donating groups (e.g., alkoxy, alkyl) can increase the basicity, potentially increasing the interaction with silica.
-
Bulky substituents can sterically hinder interactions with the stationary phase, which can be beneficial for separation.
-
Fluorinated substituents can alter the pKa and lipophilicity, which will impact both chromatographic behavior and solubility.[14]
Q: How can I assess the purity of my final product?
A: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity by area percentage.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify impurities if their signals do not overlap with the product signals. Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this is a powerful tool for identifying the molecular weights of impurities.
-
Melting Point: A sharp melting point is a good indicator of purity for a solid compound.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography of a Substituted Aminonicotinate Ester
This protocol assumes a moderately polar, basic compound that exhibits tailing on silica gel.
-
TLC Analysis and Solvent System Selection:
-
Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.
-
If tailing is observed, add 0.5% triethylamine to the TLC solvent and re-run the plate.
-
If the compound is still not moving sufficiently, switch to a more polar system like dichloromethane/methanol, again with 0.5% triethylamine.
-
-
Column Preparation:
-
Choose a column size appropriate for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1 with 0.5% TEA).
-
Pack the column with the slurry, ensuring a level and compact bed. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.
-
Protocol 2: General Procedure for Mixed-Solvent Recrystallization of a Substituted Aminonicotinic Acid
This protocol is suitable for a solid aminonicotinic acid that is soluble in a polar solvent like ethanol and insoluble in a non-polar solvent like water.
-
Solvent Selection: Confirm that your compound is soluble in a "good" solvent (e.g., ethanol, methanol) and insoluble in a "bad," miscible solvent (e.g., water, hexane).[15]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the "good" solvent (ethanol) required to dissolve the solid at boiling temperature.
-
-
Inducing Saturation:
-
While the solution is still hot, add the "bad" solvent (water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.[15]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
-
Visualization of Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Silica Gel Chromatography
Caption: Troubleshooting common issues in silica gel chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
Stability and degradation of Methyl 2-amino-4,6-dichloronicotinate under acidic conditions
Guide ID: TSC-MADC-2026-01 Topic: Stability and Degradation of Methyl 2-amino-4,6-dichloronicotinate under Acidic Conditions Senior Application Scientist: Dr. Gemini
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are investigating the stability of this molecule, particularly in the context of forced degradation studies. Understanding how a molecule behaves under stress conditions, such as exposure to acid, is a regulatory requirement and a critical step in developing robust, safe, and effective pharmaceutical products.[1][2] This guide provides answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to ensure the integrity of your results.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary sites of degradation on this compound when exposed to acidic conditions?
Answer: Based on the functional groups present in this compound, there is one primary and highly probable site for degradation under acidic conditions, with other pathways being significantly less likely under typical experimental stress.
-
Primary Pathway: Hydrolysis of the Methyl Ester. The most susceptible functional group is the methyl ester at the C3 position. Acid-catalyzed hydrolysis will convert the ester into its corresponding carboxylic acid, yielding 2-amino-4,6-dichloronicotinic acid and methanol.[3][4] This is a classic ester hydrolysis reaction, common for many active pharmaceutical ingredients (APIs) with ester moieties.
-
Secondary/Forced Pathways:
-
Amino Group: While the 2-amino group is generally stable, extremely harsh acidic conditions (e.g., high temperature and concentrated acid over a prolonged period) could potentially lead to its hydrolysis to a hydroxyl group, forming a pyridone derivative.[5] However, this is far less favorable than ester hydrolysis.
-
Chloro Substituents: The chloro groups at the C4 and C6 positions are on an electron-deficient pyridine ring, making them potentially susceptible to nucleophilic substitution. However, this typically requires very harsh conditions and is not a common pathway in standard acid-stress testing.
-
The expected primary degradation pathway is visualized below.
Caption: Primary acid-catalyzed degradation pathway.
Q2: Why is it mandatory to perform forced degradation studies under acidic conditions for this molecule?
Answer: Forced degradation, or stress testing, is a cornerstone of pharmaceutical development mandated by regulatory agencies like the ICH and FDA.[1][2] The objectives are multi-faceted and critical for ensuring drug quality and safety:
-
To Develop Stability-Indicating Methods: The primary goal is to generate potential degradation products.[6] An analytical method (typically HPLC) is then developed that can separate these degradants from the parent API and from each other. This proves the method is "stability-indicating," meaning it can accurately measure the drug's purity in the presence of its breakdown products.
-
To Elucidate Degradation Pathways: Understanding how the molecule degrades helps in identifying potentially toxic byproducts and provides insights into its intrinsic chemical stability.[2] This knowledge is crucial for formulation development, such as selecting compatible excipients that do not promote degradation.
-
To Inform Manufacturing and Storage Conditions: If a molecule is found to be highly sensitive to acid, specific controls can be implemented during synthesis and formulation to avoid acidic environments. It also helps in defining appropriate storage conditions and shelf-life for the final drug product.[1]
Conducting these studies early, ideally before or during Phase II, provides timely information to improve manufacturing processes and prevent costly delays later in development.[7]
Q3: My HPLC analysis shows a major new peak after acid treatment. Is this the expected nicotinic acid derivative?
Answer: Yes, it is highly probable. In a well-controlled acid hydrolysis experiment, the primary degradation product you observe will be 2-amino-4,6-dichloronicotinic acid .
Troubleshooting & Verification Steps:
-
Check Retention Time: The carboxylic acid degradant is more polar than the parent methyl ester. In a standard reversed-phase HPLC method (e.g., C18 column), the degradant should have a shorter retention time than the parent compound.
-
Mass Spectrometry (LC-MS): This is the most direct way to confirm the identity. The parent compound (this compound) has a molecular weight of approximately 221.04 g/mol .[8] The hydrolyzed product (2-amino-4,6-dichloronicotinic acid) will have a molecular weight of approximately 206.01 g/mol (a loss of 14 Da, corresponding to CH₂).
-
PDA/UV Detector Analysis: The UV spectrum of the degradant should be very similar to the parent compound, as the core chromophore (the dichlorinated aminopyridine ring) remains intact. A significant shift in the λ-max could indicate a more complex reaction.
Q4: The degradation of my compound seems much slower than expected. What factors influence the rate of acid hydrolysis?
Answer: The rate of hydrolysis can be influenced by several key experimental parameters. If degradation is too slow (or too fast), you may need to adjust your conditions. An ideal forced degradation study aims for 5-20% degradation of the parent API to ensure that secondary degradation is minimized.[2]
| Parameter | Effect on Reaction Rate | Rationale & Expert Insight |
| Temperature | Increases Rate | The relationship between temperature and reaction rate is described by the Arrhenius equation. As a rule of thumb, a 10°C increase can double or triple the reaction rate. If degradation is slow at 60°C, consider increasing to 80°C.[4] |
| Acid Concentration | Increases Rate | Higher concentrations of H⁺ ions (lower pH) will catalyze the hydrolysis more effectively. If 0.1 M HCl is too slow, you can increase the concentration to 1 M HCl. |
| Co-Solvent | Variable | This compound has low aqueous solubility. A co-solvent (like acetonitrile or methanol) is often needed. However, a high percentage of organic solvent can decrease the activity of water, slowing the hydrolysis rate. You may need to experiment to find a balance between solubility and reaction rate. |
| Reaction Time | Increases Degradation | If you are not seeing sufficient degradation, simply extending the reaction time (e.g., from 4 hours to 24 hours) is a valid first step before making conditions more aggressive. |
Protocols and Methodologies
Q5: How do I set up a standard forced degradation study under acidic conditions?
Answer: This protocol provides a robust starting point for performing an acid-catalyzed forced degradation study. It is designed to be a self-validating system by including necessary controls.
Objective: To generate the primary acid degradation product of this compound and assess its stability.
Materials:
-
This compound
-
Type I (Ultrapure) Water
-
Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH), 10 M
-
Volumetric flasks, pipettes, and vials
-
Calibrated pH meter
-
Heating block or water bath
-
HPLC system with UV/PDA detector
Step-by-Step Protocol:
-
Prepare Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 2 mL of Acetonitrile in a 10 mL volumetric flask.
-
Dilute to the mark with Acetonitrile. This is your API Stock .
-
-
Prepare Acid and Base Solutions:
-
1 M HCl: Carefully add 8.3 mL of concentrated HCl (37%) to ~50 mL of water in a 100 mL volumetric flask. Cool, and dilute to the mark with water.
-
1 M NaOH: Prepare by diluting a 10 M stock or dissolving 4.0 g of NaOH pellets in water in a 100 mL volumetric flask.
-
-
Initiate Degradation:
-
Test Sample: In a vial, combine 1 mL of API Stock with 1 mL of 1 M HCl .
-
Control Sample: In a separate vial, combine 1 mL of API Stock with 1 mL of water.
-
Cap the vials and place them in a heating block set to 80°C .
-
-
Time Points and Quenching:
-
After a set time (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from both the Test and Control vials.
-
Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 100 µL of 1 M NaOH and 800 µL of diluent (e.g., 50:50 Water:Acetonitrile). This neutralizes the acid and stops the degradation.
-
The final concentration will be approximately 0.1 mg/mL.
-
-
Analysis:
-
Analyze all quenched samples and a freshly prepared, unstressed standard (at the same 0.1 mg/mL concentration) by a stability-indicating HPLC method.
-
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-amino-4,6-dichloronicotinate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-amino-4,6-dichloronicotinate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for your downstream applications.
Introduction to Purification Challenges
Crude this compound, following synthesis, often contains a variety of impurities that can interfere with subsequent reactions or biological assays. The nature and quantity of these impurities depend on the synthetic route and reaction conditions. Common contaminants include unreacted starting materials, partially chlorinated intermediates, and hydrolysis byproducts. Effective purification is therefore a critical step to ensure the integrity of your research.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic methodology. However, based on common synthetic routes for related nicotinic acid derivatives, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the pyridine ring or reagents used for chlorination and esterification.
-
Mono-chlorinated Intermediates: Incomplete chlorination can lead to the presence of Methyl 2-amino-4-chloro-nicotinate or Methyl 2-amino-6-chloro-nicotinate. These are often the most challenging impurities to separate due to their structural similarity to the desired product.
-
2-Amino-4,6-dichloronicotinic Acid: Hydrolysis of the methyl ester group, either during the reaction or the work-up, can generate the corresponding carboxylic acid.[1] This impurity is significantly more polar than the desired product.
-
Positional Isomers: Depending on the synthetic strategy, isomers of the aminopyridine ring could potentially form.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, methanol) and excess reagents may be present in the crude material.[2]
Q2: How can I quickly assess the purity of my crude sample?
Thin-Layer Chromatography (TLC) is an indispensable technique for a rapid preliminary assessment of your crude product's purity.
Recommended TLC Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 7:3 (Hexanes:Ethyl Acetate).
-
Visualization:
-
UV light (254 nm): The aromatic pyridine ring of your compound and many impurities should be UV active.
-
Staining: If impurities are not UV active, staining with potassium permanganate (KMnO₄) can be effective.
-
By comparing the TLC of your crude material to a pure standard (if available), you can identify the number of components and get a qualitative sense of the impurity levels. The product, this compound, is expected to be less polar than the corresponding carboxylic acid impurity and more polar than some of the less functionalized starting materials.
Q3: My crude product is an oil and won't crystallize. What should I do?
The presence of significant impurities can often prevent a compound from crystallizing, resulting in an oil. Here are some troubleshooting steps:
-
Attempt a preliminary purification: Before attempting recrystallization, a quick "plug" filtration through a short column of silica gel can remove highly polar or non-polar impurities. Elute with a solvent system determined by TLC.
-
Solvent Trituration: Add a solvent in which your desired compound is poorly soluble but the impurities are soluble. Stir the mixture vigorously. The desired product may solidify. Common solvents for trituration include hexanes, diethyl ether, or a mixture of both.
-
Induce Crystallization: If you have a small amount of pure material, you can add a "seed crystal" to the oil to initiate crystallization. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[3]
Troubleshooting Guides
This section provides detailed guidance for resolving specific issues during the two primary purification techniques for this compound: Recrystallization and Column Chromatography .
Guide 1: Troubleshooting Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found.
Issue: Low Recovery of Crystalline Product
| Possible Cause | Explanation | Solution |
| Excessive Solvent Use | Using too much solvent to dissolve the crude material will result in a significant portion of the product remaining in the mother liquor upon cooling. | Use the minimum amount of hot solvent necessary to fully dissolve the solid. If too much solvent has been added, carefully evaporate some of it to reach the saturation point. |
| Compound is Soluble in Cold Solvent | The chosen solvent may have a high dissolving power for your compound even at low temperatures. | Screen for alternative solvents or solvent systems (e.g., ethanol/water, isopropanol/water). A good solvent will have a steep solubility curve with temperature.[4] |
| Premature Crystallization During Hot Filtration | If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem. | Use a heated funnel and pre-heat the receiving flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution. |
Issue: Oiling Out Instead of Crystallizing
| Possible Cause | Explanation | Solution |
| Solution is Supersaturated or Cooled Too Quickly | Rapid cooling can lead to the formation of an oil instead of a crystalline solid. Impurities can also inhibit crystal lattice formation.[3] | Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Placing the flask in an insulated container can help. Scratching the flask or adding a seed crystal can also induce crystallization. |
| Melting Point of the Compound is Below the Boiling Point of the Solvent | If the compound's melting point is lower than the solvent's boiling point, it may melt in the hot solvent and then separate as an oil upon cooling. | Choose a lower-boiling point solvent or use a solvent mixture. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude material in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Guide 2: Troubleshooting Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.
Issue: Poor Separation of Product and Impurities
| Possible Cause | Explanation | Solution |
| Inappropriate Solvent System | The mobile phase does not have the correct polarity to effectively separate the components. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. If the spots are too close, try a different solvent system (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. | The amount of crude material should generally be 1-5% of the mass of the silica gel. If you need to purify a large amount, use a larger column. |
| Poor Column Packing | Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and poor separation. | Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the stationary phase. |
| Sample Loaded in Too Much Solvent | Loading the sample in a large volume of a strong solvent will cause the initial band to be very broad, leading to poor resolution. | Dissolve the sample in the minimum amount of solvent. If the sample is not very soluble in the mobile phase, consider "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column. |
Issue: Product is Not Eluting from the Column
| Possible Cause | Explanation | Solution |
| Compound is Too Polar for the Solvent System | The mobile phase is not polar enough to move the compound down the column. | Drastically increase the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, is often effective. |
| Compound is Decomposing on the Silica Gel | Some compounds are unstable on silica gel, which is slightly acidic. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it decomposes, consider using a different stationary phase like alumina (neutral or basic) or Florisil. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: Determine the optimal solvent system for separation using TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pour it into the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed. Alternatively, perform a dry loading.
-
Elution: Begin eluting with the mobile phase, either isocratically (constant solvent composition) or with a gradient (gradually increasing polarity).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of the Purification Workflow
Caption: General workflow for the purification of this compound.
Logic for Troubleshooting Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor column chromatography separation.
Analytical Techniques for Purity Confirmation
Once you have purified your this compound, it is essential to confirm its purity and structure using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for assessing purity. UV detection around 250-270 nm should be suitable for the pyridine ring system.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying any remaining organic impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
By following the guidance in this technical support center, you will be better equipped to overcome the challenges associated with the purification of this compound and obtain a high-purity compound for your research endeavors.
References
Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-amino-4,6-dichloronicotinate
Welcome to the technical support center for Methyl 2-amino-4,6-dichloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile pyridine derivative. Here, we address common challenges and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its characteristic reactions?
A1: this compound is a substituted pyridine molecule featuring two chlorine atoms, an amino group, and a methyl ester group.[1][2] Its chemical structure makes it an important building block in medicinal chemistry and materials science.
The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing chlorine atoms. This makes the carbon atoms at the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ions. The general SNAr mechanism is a two-step addition-elimination process.
Q2: Why is solvent selection so critical for SNAr reactions involving this substrate?
A2: Solvent choice is paramount because the SNAr mechanism proceeds through a charged, intermediate species known as a Meisenheimer complex. The stability of this intermediate and the reactivity of the nucleophile are profoundly influenced by the surrounding solvent molecules.[3]
Key factors to consider are:
-
Stabilization of the Intermediate: The Meisenheimer complex is anionic and highly polar. Polar solvents can stabilize this charged intermediate, lowering the activation energy of the reaction and thus increasing the reaction rate.[4][5]
-
Solvation of the Nucleophile: The solvent's interaction with the nucleophile is often the most decisive factor. The ideal solvent should dissolve the nucleophile but leave it highly reactive.[6][7]
-
Solubility of Reactants: The solvent must be capable of dissolving both the this compound substrate and the nucleophilic reagent to ensure a homogeneous reaction mixture.
Q3: What are the fundamental differences between polar protic and polar aprotic solvents for these reactions?
A3: The distinction between polar protic and polar aprotic solvents is crucial for controlling the outcome of SNAr reactions.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[8] While they are polar and can stabilize the Meisenheimer complex, they strongly solvate anionic nucleophiles through hydrogen bonding. This "cages" the nucleophile, significantly reducing its nucleophilicity and slowing down the reaction rate, often by several orders of magnitude.[9][10]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[8] They are the preferred choice for SNAr reactions because they effectively solvate the accompanying cation of the nucleophile while leaving the anionic nucleophile "naked" and highly reactive.[6][9] This enhanced nucleophilicity leads to a dramatic increase in reaction rate.[9]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Reaction Yield
Q: My SNAr reaction with an amine nucleophile is giving a very low yield. I suspect my solvent is the problem. What should I check?
A: A low yield is a common problem, often directly traceable to solvent choice and conditions. Here is a troubleshooting workflow:
-
Verify Solvent Type: For SNAr, polar aprotic solvents are strongly recommended. If you are using a polar protic solvent like ethanol or a nonpolar solvent like toluene, the reaction rate will likely be too slow. Switching to DMF, DMSO, or acetonitrile can increase the reaction rate by thousands of times.[9][10]
-
Ensure Anhydrous Conditions: The presence of water can be highly detrimental. Water is a nucleophile and can react with the substrate to form undesired hydroxypyridine byproducts.[11] Furthermore, as a protic solvent, it reduces the reactivity of your primary nucleophile. Always use anhydrous solvents and dry your glassware thoroughly.[11]
-
Check Reactant Solubility: Confirm that your this compound and your nucleophile are fully dissolved at the reaction temperature. Poor solubility leads to a heterogeneous mixture and dramatically reduced reaction rates. If solubility is an issue, consider a different polar aprotic solvent or gentle warming.
-
Consider Solvent-Base Compatibility: If your reaction requires a base, ensure it does not react with your solvent. For example, using a strong base like NaOH in an ester-containing solvent like ethyl acetate is not advisable due to saponification.[12]
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SNAr | Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent | Superior solvating power for many salts. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38 | 153 | Excellent | Good general-purpose solvent. Can decompose at high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | 82 | Good | Easier to remove than DMF/DMSO. Less solvating power for some salts. |
| Ethanol (EtOH) | Polar Protic | 25 | 78 | Poor | Severely reduces nucleophilicity via H-bonding. May act as a nucleophile. |
| Methanol (MeOH) | Polar Protic | 33 | 65 | Poor | Severely reduces nucleophilicity via H-bonding. May act as a nucleophile. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate | Lower polarity may slow the reaction. Good for some applications. |
| Toluene | Nonpolar | 2.4 | 111 | Very Poor | Does not effectively stabilize the charged Meisenheimer intermediate. |
Data compiled from various sources.[13]
Issue 2: Poor Regioselectivity (C4 vs. C6 Substitution)
Q: I am getting a mixture of isomers from nucleophilic attack at both the C4 and C6 positions. How can solvent choice help improve selectivity?
A: Achieving high regioselectivity between the C4 and C6 positions is a significant challenge due to their similar electronic environments. While substrate control (e.g., steric hindrance from the nucleophile) is often the primary factor, the solvent can play a subtle but important role.
-
Non-coordinating, Aprotic Solvents: Solvents like dioxane or toluene may favor substitution at one position by influencing the aggregation state of the nucleophile or through subtle interactions with the substrate's functional groups.[11][14]
-
Amine Nucleophile Aggregation: In solvents of low permittivity, amines can self-aggregate. These "dimer" or "trimer" nucleophiles are bulkier and may exhibit different selectivity compared to the monomeric amine that exists in more polar solvents.[14]
-
Counter-ion Effects: The choice of base and its corresponding counter-ion can be critical. In less polar solvents, the counter-ion is more closely associated with the nucleophile. This ion pair's interaction with the substrate can direct the nucleophile to a specific position.
Troubleshooting Strategy:
-
Screen Solvents: If you are using a highly polar solvent like DMSO, consider screening less polar aprotic solvents such as THF or 1,4-dioxane.
-
Modify the Nucleophile/Base: If using an alkoxide, changing the counter-ion (e.g., from Na⁺ to K⁺ or Cs⁺) can alter selectivity, and this effect is often solvent-dependent.
Issue 3: Reaction Mixture Darkening and Impurity Formation
Q: My reaction mixture is turning dark brown, and TLC analysis shows multiple byproducts. Could this be a solvent issue?
A: Yes, solvent instability or participation in side reactions is a common cause of complex reaction mixtures.
-
Solvent Decomposition: High temperatures can cause some solvents to decompose. For instance, DMF can break down to generate dimethylamine, a nucleophile that can compete in the reaction.[11] Recommendation: Keep the reaction temperature below the recommended limit for the solvent (e.g., < 150 °C for DMF).
-
Reaction with Base: Strong bases can deprotonate some solvents. For example, acetone can be deprotonated to form an enolate, which can then act as a nucleophile. Recommendation: Choose a solvent that is inert to the base being used.
-
Presence of Water: As mentioned, residual water can lead to hydrolysis byproducts.[11] Recommendation: Use anhydrous solvents and rigorously dry all glassware and reagents.
Visualizing the SNAr Mechanism and Solvent Effects
The following diagrams illustrate the core concepts discussed.
Caption: The SNAr mechanism proceeds via a charged Meisenheimer intermediate.
Caption: A decision workflow for selecting the appropriate solvent class.
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
This is a general guideline and requires optimization for specific nucleophiles.
-
Reagents and Glassware Preparation:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for 4 hours) and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Use a high-purity, anhydrous polar aprotic solvent (e.g., DMF or DMSO) from a sealed bottle.[11]
-
Ensure the amine nucleophile and any base used are pure and dry.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF) to dissolve the substrate completely.
-
Add the amine nucleophile (1.0–1.2 eq). If the amine is a salt, or if a non-nucleophilic base is required, add the base (e.g., K₂CO₃, Et₃N, 1.5–2.0 eq) to the mixture.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (this can range from room temperature to >100°C depending on the nucleophile's reactivity).
-
Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or an aqueous solution (e.g., saturated NH₄Cl). This may precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted product.
-
References
- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Solvent in Nucleophilic Substitution - SN2 [quimicaorganica.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. sapub.org [sapub.org]
Long-term storage and stability of dichloronicotinate compounds
A Guide to Long-Term Storage and Stability for Researchers
Welcome to the technical support center for dichloronicotinate compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common questions and troubleshooting scenarios related to the stability and long-term storage of this important class of molecules. Our focus is on the underlying scientific principles to empower you to make informed decisions in your experimental design and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of dichloronicotinate compounds.
Q1: What are the ideal storage conditions for dichloronicotinate compounds in their solid (powder) form?
Proper storage of the solid active pharmaceutical ingredient (API) is the first and most critical step in ensuring its long-term stability. The primary goal is to mitigate exposure to environmental factors that can initiate chemical degradation.
Answer: Dichloronicotinate compounds, such as 2,6-dichloronicotinic acid, should be stored in a cool, dry, and dark environment.[1][2][3] The recommended temperature is typically refrigerated, between 2°C and 8°C .[4][5]
Causality and Rationale:
-
Temperature: Lower temperatures reduce the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions, including thermal decomposition.[6][7] Storing at 2-8°C provides a robust defense against heat-induced degradation.
-
Humidity: These compounds should be kept in tightly sealed containers in a well-ventilated, dry place.[1][2][6] Water can act as a reactant in hydrolysis, a primary degradation pathway for many active compounds.
-
Light: Photodegradation can occur when molecules absorb energy from light, leading to bond cleavage.[3] Storing in opaque or amber containers in a dark location is essential to prevent this.
-
Atmosphere: Containers should be tightly closed to minimize exposure to air and environmental contaminants.[1][6] For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
| Parameter | Recommended Condition | Reason |
| Temperature | 2°C – 8°C (Refrigerated) | Minimizes thermal degradation kinetics.[4][5] |
| Humidity | Dry / Low Humidity | Prevents hydrolysis.[1] |
| Light | Dark (Opaque/Amber Container) | Prevents photolytic degradation.[3] |
| Atmosphere | Tightly Sealed Container | Prevents oxidation and contamination.[2][6] |
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
The stability of a compound can change dramatically once it is in solution. The choice of solvent and storage conditions for solutions is paramount for experimental reproducibility.
Answer: The choice of solvent depends on the specific dichloronicotinate derivative and the intended application. For many, solubility can be achieved in organic solvents. However, the most critical factor for stability in solution is pH .[8][9] Alkaline conditions (pH > 7) can significantly accelerate the hydrolysis of dichloronicotinate esters.[9][10] Therefore, if using aqueous-based systems, the solution should be buffered to a slightly acidic or neutral pH (ideally pH 4-6).[10][11]
Storage of Solutions:
-
Temperature: Store solutions frozen at -20°C for long-term stability.[12] For short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: As with the solid form, protect solutions from light by using amber vials.
Q3: What are the primary chemical degradation pathways for dichloronicotinate compounds?
Understanding how a molecule can degrade is fundamental to preventing it and to developing analytical methods capable of detecting such degradation.[13]
Answer: The main degradation pathways are hydrolysis, photolysis, and thermal degradation.[14]
-
Hydrolysis: This is a reaction with water that can cleave labile functional groups.[15][16] Dichloronicotinate esters are particularly susceptible to alkaline-catalyzed hydrolysis, which breaks the ester bond to form the corresponding carboxylic acid and alcohol.[9][16] The rate of hydrolysis is highly dependent on pH and temperature.[9][11]
-
Photolysis: Exposure to UV or visible light can provide the energy needed to break chemical bonds, leading to a variety of degradation products.[3] The specific photoproducts depend on the compound's structure and the light's wavelength.
-
Oxidation: Reaction with atmospheric oxygen or residual peroxides in solvents can lead to oxidative degradation products. This is often initiated by heat, light, or the presence of metal ions.
-
Thermal Degradation: High temperatures can cause the molecule to decompose, often resulting in the release of gases like carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][6]
Below is a simplified diagram illustrating the hydrolytic degradation of a generic dichloronicotinate ester.
Caption: Simplified Hydrolysis Pathway
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues that may be related to compound stability.
Q4: My HPLC analysis shows a significant decrease in the main peak area (loss of potency) compared to previous runs. What happened?
A loss of potency is a clear indicator of degradation. The key is to systematically identify the source.
Answer: A reduction in the area of the main analyte peak, often accompanied by the appearance of new, smaller peaks, strongly suggests that your compound has degraded. Follow these steps to diagnose the issue.
Caption: Troubleshooting Workflow for Potency Loss
-
Verify Storage History: Was the solid material stored at 2-8°C and protected from light?[4][5] How old is the stock solution, and was it stored at -20°C?[12] Long-term storage at room temperature, even for solids, can lead to degradation.
-
Evaluate Solution Preparation: If you are analyzing a solution, consider the solvent. Was it aqueous and unbuffered? If so, the pH could have drifted, leading to hydrolysis, which is a common degradation pathway for pesticides and related compounds in water.[8][9]
-
Check for New Peaks: Look closely at your chromatogram. Are there new peaks that were not present in earlier analyses of a fresh sample? These are likely degradation products. A stability-indicating HPLC method is crucial for separating the main compound from any degradants.[17][18]
-
Perform a Confirmatory Test: Prepare a fresh solution from a new or reliably stored batch of the solid compound and analyze it immediately. If the potency is restored, it confirms that your previous sample had degraded. If the problem persists, the issue may lie with the reference standard or the analytical method itself.
Q5: I'm developing a formulation and my compound seems unstable. How can I check for excipient incompatibility?
Excipients are not always inert and can interact with the active ingredient, affecting its stability.[19][20]
Answer: Drug-excipient compatibility screening is a critical step in pre-formulation.[21][22] A common approach is to create binary mixtures of your dichloronicotinate compound with individual excipients and expose them to stress conditions.
Simplified Excipient Compatibility Screening Protocol:
-
Preparation: Create 1:1 (w/w) physical mixtures of your API with each excipient being considered. Also prepare a sample of the pure API as a control.
-
Stress Conditions: Place the mixtures in vials. To accelerate potential reactions, add a small amount of water (e.g., 10-20% w/w) to simulate high humidity conditions, as water can mediate interactions.[23] Store the vials at an accelerated stability condition, such as 40°C/75% RH or 60°C, for a defined period (e.g., 1-4 weeks).[24]
-
Analysis: After the stress period, analyze the samples using a stability-indicating HPLC method.[18][25]
-
Evaluation: Compare the chromatograms of the API-excipient mixtures to the pure stressed API control. A significant increase in the degradation of the API in the presence of an excipient indicates an incompatibility.[22] Techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect physical interactions.[22]
Experimental Protocols
This section provides detailed methodologies for key stability experiments.
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a compound, identify potential degradation products, and develop a stability-indicating analytical method.[14][24][26]
Objective: To evaluate the stability of a dichloronicotinate compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
Dichloronicotinate compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a PDA or UV detector
-
Photostability chamber, calibrated oven
Workflow:
Caption: Forced Degradation Study Workflow
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the dichloronicotinate compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: For each condition, mix the stock solution with the stressor. The goal is to achieve 5-20% degradation. Time and stressor concentration may need to be optimized.[27]
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours).[17] Neutralize before injection.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature. Base-catalyzed reactions are often much faster than acid-catalyzed ones.[15][17] Sample frequently (e.g., 0.5, 1, 2, 4 hours). Neutralize before injection.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Sample at various time points.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 60-80°C.
-
Solid: Place the solid powder in an oven at a temperature below its melting point.[3]
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[14] A control sample should be wrapped in foil to exclude light.
-
-
Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to the target concentration. Analyze using a developed stability-indicating HPLC method.[3]
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Assess the purity of the parent peak in stressed samples to ensure the method is specific.
-
Summarize the findings to propose the likely degradation pathways.
-
| Stress Condition | Typical Reagent/Setup | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temp. | Simulates acidic environments, identifies acid-labile groups.[14] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temp. | Simulates alkaline environments, identifies base-labile groups (e.g., esters).[14] |
| Oxidation | 3-30% H₂O₂ | Investigates susceptibility to oxidation.[14] |
| Thermal | 60-80°C (below m.p.) | Assesses intrinsic thermal stability.[3] |
| Photolytic | ICH Q1B light chamber | Assesses stability upon exposure to light.[3][14] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. fishersci.com [fishersci.com]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 11. atticusllc.com [atticusllc.com]
- 12. Long-term stability of abused drugs and antiabuse chemotherapeutical agents stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ajrconline.org [ajrconline.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. scispace.com [scispace.com]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 25. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. pharmatutor.org [pharmatutor.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-4,6-dichloronicotinate
Welcome to the comprehensive technical support guide for the scalable synthesis of Methyl 2-amino-4,6-dichloronicotinate. This resource is meticulously designed for researchers, process chemists, and drug development professionals to provide in-depth troubleshooting guidance and practical answers to frequently asked questions (FAQs). Our focus is to bridge the gap between laboratory-scale synthesis and robust, large-scale production by elucidating the underlying chemical principles and offering field-proven solutions to common challenges.
Introduction to the Synthetic Challenge
This compound is a valuable substituted pyridine derivative, often employed as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The inherent electron-deficient nature of the pyridine ring, coupled with the specific substitution pattern, presents unique challenges in its synthesis, particularly when scaling up. Issues such as regioselectivity, reaction control, impurity profiling, and product isolation are paramount. This guide provides a systematic approach to navigate these complexities.
Proposed Scalable Synthetic Pathway
A robust and scalable synthesis of this compound can be envisioned through a multi-step process, commencing with readily available starting materials. The logical flow of this synthesis is depicted below.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of each synthetic step, presented in a question-and-answer format.
Step 1: Knoevenagel Condensation & Cyclization
Q1: We are experiencing low yields and the formation of a significant amount of by-products during the initial cyclization. What are the likely causes and mitigation strategies?
A1: This is a common issue in multi-component reactions. The primary causes are often incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Causality: The reaction relies on a cascade of equilibria. A shift in these equilibria due to improper stoichiometry, temperature, or catalyst concentration can favor the formation of undesired intermediates or polymeric materials.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, especially ammonium acetate, are of high purity and anhydrous where necessary. Moisture can inhibit the reaction.
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of ammonium acetate can often drive the reaction towards completion.
-
Temperature Control: Maintain a consistent reflux temperature. Localized overheating can lead to decomposition and polymerization. For larger scale, ensure efficient stirring to maintain a homogenous temperature profile.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. The reaction should be continued until the starting materials are consumed.
-
Q2: The isolated 2-Amino-4,6-dihydroxy-nicotinonitrile is highly colored and difficult to purify. How can we improve the quality of this intermediate?
A2: The formation of colored impurities is often due to aerial oxidation or the presence of polymeric by-products.
-
Causality: The dihydroxy pyridine ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Troubleshooting Steps:
-
Inert Atmosphere: On a larger scale, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Controlled Crystallization: After the reaction is complete, a controlled cooling and crystallization process can significantly improve purity. A slow cooling rate is preferable to rapid crashing out of the product.
-
Recrystallization: If the crude product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. The choice of solvent should provide good solubility at high temperatures and poor solubility at lower temperatures.[1]
-
Step 2 & 3: Hydrolysis and Chlorination
Q3: During the chlorination with POCl₃, we observe a significant exotherm that is difficult to control at scale. How can we manage this?
A3: The reaction of phosphorus oxychloride with hydroxyl groups is highly exothermic. On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation a critical challenge.[1]
-
Causality: The formation of strong P-O bonds is thermodynamically highly favorable, releasing a significant amount of energy as heat.
-
Troubleshooting Steps:
-
Controlled Addition: Add the 2-amino-4,6-dihydroxy-nicotinic acid to the POCl₃ in portions at a controlled rate. Alternatively, for very large scales, a solution or slurry of the substrate in a compatible, inert solvent could be added to the POCl₃.
-
Adequate Cooling: Utilize a reactor with a high-efficiency cooling jacket and ensure good circulation of the cooling fluid.
-
Initial Temperature: Start the addition at a lower temperature to provide a larger safety margin.
-
Reaction Monitoring: Monitor the internal temperature continuously with a calibrated probe.
-
Q4: The yield of the dichlorinated product is low, and we isolate significant amounts of mono-chlorinated intermediates. How can we drive the reaction to completion?
A4: Incomplete chlorination is a common problem, often due to insufficient reagent, moisture, or reaction time.
-
Causality: The second chlorination is often slower than the first. Any factor that reduces the reactivity of the system can lead to the accumulation of mono-chlorinated species.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used. A typical industrial practice is to use POCl₃ as both the reagent and the solvent.
-
Anhydrous Conditions: Moisture will rapidly quench POCl₃, reducing its efficacy. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.
-
Reaction Time and Temperature: Increase the reflux time and ensure the reaction temperature is maintained at the optimal level. Monitor the reaction by TLC or HPLC to confirm the disappearance of the mono-chlorinated intermediates.[1]
-
Step 4: Esterification
Q5: The final esterification step is slow and does not go to completion. What can be done to improve the conversion?
A5: Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product.
-
Causality: The presence of water, a product of the reaction, can hydrolyze the ester back to the carboxylic acid.
-
Troubleshooting Steps:
-
Water Removal: Use a Dean-Stark apparatus to remove water as it is formed, especially when scaling up.
-
Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the product. Since methanol is relatively inexpensive and has a low boiling point, it can often be used as the solvent.
-
Catalyst Choice and Loading: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Alternative Esterification Methods: For difficult esterifications, consider using thionyl chloride in methanol. This reaction is irreversible and often proceeds to completion under mild conditions.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities to look for in the final product?
A: The most common impurities in this compound are typically:
-
Unreacted 2-Amino-4,6-dichloro-nicotinic acid: The starting material for the esterification.
-
Mono-chlorinated esters: Such as Methyl 2-amino-4-chloro-6-hydroxynicotinate.
-
Isomeric impurities: Depending on the initial cyclization, minor amounts of other pyridine isomers may be present.
-
Residual Solvents: Methanol, POCl₃ (or its hydrolysis products), and any solvents used during workup and purification.
Q: What are the recommended analytical techniques for in-process control and final product analysis?
A: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and for quantitative purity analysis of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[2]
-
Gas Chromatography (GC): Suitable for analyzing for residual solvents and for the purity of thermally stable intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and for identifying unknown impurities.
Q: What are the key safety considerations when scaling up this synthesis?
A:
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It releases HCl gas upon contact with moisture. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. On a large scale, a closed system is essential.
-
Exothermic Reactions: The chlorination step is highly exothermic. A thorough process safety review, including calorimetric studies (e.g., Differential Scanning Calorimetry - DSC), is crucial before scaling up to understand the thermal hazards and to design an adequate cooling system.
-
Acidic Conditions: The hydrolysis and esterification steps use strong acids. Appropriate materials of construction for the reactor and handling equipment are necessary to prevent corrosion.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxy-nicotinonitrile
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (3.0 eq) in absolute ethanol.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,6-dihydroxy-nicotinonitrile.
Protocol 2: Chlorination of 2-Amino-4,6-dihydroxy-nicotinic acid
-
In a well-ventilated fume hood, charge a flask equipped with a reflux condenser and a dropping funnel with phosphorus oxychloride (POCl₃, 10-15 eq).
-
Slowly add 2-amino-4,6-dihydroxy-nicotinic acid (1.0 eq) in portions, controlling the rate of addition to maintain the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium carbonate) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-4,6-dichloro-nicotinic acid.
Data Summary
| Step | Key Transformation | Typical Reagents | Key Parameters | Common Issues |
| 1 | Cyclization | Diethyl malonate, Malononitrile, Ammonium acetate | Reflux in Ethanol | Low yield, colored impurities |
| 2 | Hydrolysis | Aqueous HCl | Heat | Incomplete reaction |
| 3 | Chlorination | POCl₃ | Reflux | Exotherm, mono-chlorinated impurities |
| 4 | Esterification | Methanol, H₂SO₄ | Reflux | Incomplete conversion |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low product yield.
References
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Structural Confirmation of Methyl 2-amino-4,6-dichloronicotinate Derivatives
For researchers in medicinal chemistry and drug development, the unequivocal structural confirmation of novel synthesized compounds is a non-negotiable cornerstone of the research pipeline. Methyl 2-amino-4,6-dichloronicotinate and its derivatives represent a class of heterocyclic compounds with significant potential, making the robust validation of their molecular architecture paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD). We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting an integrated workflow that ensures the highest level of scientific integrity.
Mass Spectrometry: The Gatekeeper for Molecular Formula Validation
Mass spectrometry is invariably the first analytical checkpoint for a newly synthesized compound. Its primary role is to confirm the molecular weight and provide strong evidence for the elemental composition. For halogenated compounds like the this compound core, MS offers a particularly powerful diagnostic feature.
Core Principle & Expertise: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The presence of two chlorine atoms in the target structure creates a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[1][2] This natural abundance results in a predictable cluster of peaks for the molecular ion (M):
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The relative intensity of these peaks (approximately 9:6:1) is a definitive signature for a dichlorinated compound, immediately validating a critical structural feature.[1][2] High-Resolution Mass Spectrometry (HRMS) further elevates this analysis by providing a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula from a minimal number of candidates.[3]
Comparative Performance:
| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., TOF, Orbitrap) |
| Primary Output | Nominal mass, Isotopic pattern | Accurate mass, Elemental Formula, Isotopic pattern |
| Confidence Level | Suggests molecular weight | Confirms elemental composition |
| Sample Req. | Nanogram to microgram | Nanogram to microgram |
| Speed | Fast (< 5 min) | Fast (< 10 min) |
| Limitation | Cannot distinguish between isomers | Cannot determine atom connectivity |
Trustworthiness through Self-Validation: The observation of the predicted M, M+2, and M+4 isotopic cluster with the correct relative intensities provides a self-validating piece of evidence for the presence of two chlorine atoms.[4][5][6] This is a crucial first step before investing time in more detailed structural analysis.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the same solvent.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ should be observed. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis:
-
Identify the molecular ion cluster. For this compound (C₇H₆Cl₂N₂O₂), the monoisotopic mass is 219.98.[7] Expect peaks at m/z ~220.99, ~222.99, and ~224.98 for the [M+H]⁺ adduct.
-
Verify that the peak spacing is 2 Da.[1]
-
Confirm the relative peak intensities are approximately 100%, 65%, and 10%.
-
Utilize the instrument software to calculate the elemental formula from the accurate mass of the monoisotopic peak and compare it with the theoretical formula.
-
NMR Spectroscopy: Assembling the Molecular Blueprint
While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the most powerful and widely used technique for elucidating the covalent framework of small molecules in solution.[8][9] For the structural confirmation of this compound derivatives, a suite of 1D and 2D NMR experiments is essential.
Core Principles & Expertise:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons (through spin-spin coupling). For the parent compound, one would expect to see:
-
A singlet for the single aromatic proton (H-5), as it has no adjacent protons.
-
A singlet for the methyl ester protons (-OCH₃).
-
A broad singlet for the amine protons (-NH₂), which may exchange with trace water in the solvent.
-
-
¹³C NMR: Shows the number of different carbon environments. For the parent compound, 7 distinct carbon signals are expected.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure.
-
COSY (Correlation Spectroscopy) would confirm the absence of ¹H-¹H couplings for the aromatic proton.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the methyl proton signal to the methyl carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to establish the overall framework, for instance, by observing a correlation from the methyl protons to the ester carbonyl carbon, and from the aromatic H-5 proton to carbons C-3, C-4, and C-6.
-
Trustworthiness through Self-Validation: The power of NMR lies in the consistency of the complete dataset. An HMBC correlation must be consistent with the structure proposed from ¹H and ¹³C data. Any inconsistency immediately flags a potential structural misassignment. The combination of these experiments provides a self-validating system for determining the molecular constitution.[10]
Visualizing the NMR Workflow
Caption: Integrated workflow for NMR-based structural elucidation.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is useful for observing exchangeable NH₂ protons) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure sufficient spectral width to cover all expected signals (e.g., 0-10 ppm).
-
Integrate all peaks and note their chemical shifts (δ) and multiplicities (e.g., s for singlet).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D NMR Acquisition:
-
HSQC: Acquire a standard HSQC experiment to correlate each proton with its directly attached carbon.
-
HMBC: Acquire an HMBC experiment, optimizing the long-range coupling delay (e.g., for ⁸J_CH) to observe 2- and 3-bond correlations.
-
-
Data Analysis:
-
Use the HSQC to assign the carbons directly attached to protons.
-
Systematically analyze the HMBC spectrum to build the carbon skeleton. For example, look for a correlation from the singlet at ~3.9 ppm (-OCH₃) to the carbonyl carbon at ~165 ppm. Look for correlations from the aromatic proton (~7.0 ppm) to the surrounding quaternary carbons.
-
Ensure all observed correlations are consistent with the proposed structure of the this compound derivative.
-
Single-Crystal X-ray Diffraction: The Final Arbiter
When absolute, unambiguous proof of structure is required, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard.[11][12] It moves beyond connectivity to provide a precise three-dimensional map of the atoms in space, revealing exact bond lengths, bond angles, and the molecule's conformation in the solid state.[13]
Core Principle & Expertise: SCXRD involves directing a beam of X-rays onto an ordered, single crystal. The crystal lattice diffracts the X-rays in a unique pattern of spots.[14] The positions and intensities of these diffracted spots are mathematically decoded to generate an electron density map of the molecule, from which the atomic positions can be determined with high precision.[15] While NMR provides the structure in solution, SCXRD provides the definitive structure in the solid state. For pyridine derivatives, this can reveal important intermolecular interactions like hydrogen bonding or π-π stacking that govern the crystal packing.[16][17]
Trustworthiness through Self-Validation: The quality of an X-ray crystal structure is judged by several internal metrics, such as the R-factor, which indicates the agreement between the experimental diffraction data and the final structural model. A low R-factor (<5%) provides high confidence in the determined structure.[15]
Visualizing the Path to Unambiguous Structure
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (The Critical Step):
-
Obtaining a high-quality single crystal is often the most challenging part.
-
Common techniques include:
-
Slow Evaporation: Dissolve the purified compound to near-saturation in a suitable solvent (e.g., ethyl acetate, ethanol) and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a "non-solvent" in which the compound is poorly soluble. The vapor of the non-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.[18]
-
Data Collection:
-
Place the crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα) and a detector.[18]
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and improve data quality.[18]
-
Collect a series of diffraction images while rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions, bond lengths, and angles until the model provides the best fit to the experimental data.
-
Comparative Summary of Techniques
| Parameter | Mass Spectrometry (MS) | NMR Spectroscopy | Single-Crystal X-ray Diffraction (SCXRD) |
| Information Provided | Molecular weight, Elemental formula, Isotopic pattern | Atomic connectivity, 2D structure, Solution conformation | Absolute 3D structure, Bond lengths/angles, Crystal packing |
| Key Advantage | Speed, Sensitivity, Isotopic analysis for halogens | Detailed constitutional information, Non-destructive | Unambiguous and definitive structural proof |
| Key Limitation | No isomer differentiation, No connectivity data | Lower sensitivity, Can be complex for large molecules | Requires a high-quality single crystal, Solid-state structure |
| Sample Amount | ng - µg | 5 - 10 mg | A single crystal (~50-200 µm) |
| Typical Time | Minutes | Hours to days | Days (including crystallization) |
| Destructive? | Yes (sample is consumed) | No (sample can be recovered) | No (crystal can be recovered) |
Conclusion
The structural confirmation of this compound derivatives is not a task for a single technique but rather a synergistic process. The workflow begins with Mass Spectrometry as a rapid and essential check for molecular weight and the hallmark dichlorinated isotopic signature. This is followed by a comprehensive suite of NMR Spectroscopy experiments, which function as the architect, meticulously assembling the atomic connectivity blueprint. Finally, for absolute certainty, particularly for patent applications or regulatory submissions, Single-Crystal X-ray Diffraction serves as the ultimate arbiter, providing an irrefutable three-dimensional model of the molecule. By judiciously applying these complementary techniques, researchers can ensure the highest degree of confidence in their molecular structures, paving the way for successful downstream applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
- 11. rigaku.com [rigaku.com]
- 12. [2008.10008] Can single crystal X-ray diffraction determine a structure uniquely? [arxiv.org]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. youtube.com [youtube.com]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-amino-4,6-dichloronicotinate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-4,6-dichloronicotinate, a substituted pyridine derivative of interest in synthetic chemistry and drug development. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, explaining the causal relationships between the molecule's structure and its spectral features. This guide is designed for researchers and drug development professionals who rely on robust analytical techniques for unequivocal structural elucidation.
The principles of NMR spectroscopy are foundational to organic chemistry, providing a powerful, non-destructive method to map the carbon-hydrogen framework of a molecule.[1] For a molecule like this compound, with its distinct electronic environments created by electron-donating (amino) and electron-withdrawing (chloro, methyl carboxylate) groups, NMR serves as an indispensable tool for structural verification.
Molecular Structure and Predicted Spectral Features
The structure of this compound (IUPAC Name: Methyl 2-amino-4,6-dichloropyridine-3-carboxylate) dictates the number and type of signals expected in its NMR spectra.[2] The pyridine ring lacks any element of symmetry that would render protons or carbons chemically equivalent. Therefore, we anticipate a unique signal for each distinct proton and carbon environment.
References
A Comparative Guide to the X-ray Crystallography of Methyl 2-amino-4,6-dichloronicotinate Adducts
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the crystallographic characteristics of Methyl 2-amino-4,6-dichloronicotinate and its potential adducts. This document moves beyond a simple recitation of methods to explain the rationale behind experimental decisions, ensuring a robust and reproducible approach to structural analysis. The insights herein are grounded in established crystallographic principles and comparative data from related nicotinic acid derivatives.
Introduction: The Significance of Structural Elucidation
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] The arrangement of molecules in the solid state, or crystal structure, profoundly influences a compound's physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography stands as the definitive method for determining this three-dimensional arrangement at the atomic level.
The formation of adducts, or co-crystals, by introducing a second molecular component (a co-former), can strategically modify these properties.[3][4] This guide will explore the single-crystal X-ray diffraction analysis of the parent molecule and a hypothetical adduct, providing a comparative framework for researchers.
Experimental Rationale and Workflow
The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding careful planning and execution. The following workflow is designed to be self-validating, with checkpoints to ensure the quality of the final structural model.
Synthesis and Purification
The synthesis of this compound can be achieved through various established routes for nicotinic acid derivatives.[5] A common approach involves the reaction of appropriate precursors under controlled conditions.[6][7][8]
Diagram of Synthetic Workflow:
Caption: Workflow for Synthesis and Initial Characterization.
It is crucial to start with a highly pure compound for crystallization, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical identity and purity of the synthesized material.[9][10]
Crystallization Strategies
The selection of a suitable crystallization method is often empirical. For this compound and its adducts, several techniques should be screened in parallel.
Table 1: Crystallization Techniques
| Technique | Description | Rationale |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. | Simple and effective for a wide range of compounds. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization. | Offers finer control over the rate of crystallization. |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and causing crystallization. | Suitable for compounds with a significant temperature-dependent solubility. |
For adduct formation, a co-former is added to the crystallization experiment in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1). The choice of co-former is critical and should be based on the potential for complementary intermolecular interactions, such as hydrogen bonding. Amino acids, for instance, are excellent co-formers due to their ability to form robust hydrogen bonds.[3]
X-ray Diffraction Data Collection and Processing
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
Diagram of Crystallographic Workflow:
Caption: Standard Single-Crystal X-ray Diffraction Workflow.
The process involves mounting a crystal on a goniometer and exposing it to a focused beam of X-rays. The resulting diffraction pattern is recorded on a detector. This data is then processed to determine the unit cell dimensions and the intensities of the reflections.
Structural Analysis and Comparison
The solved crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.
Parent Compound: this compound
While a specific crystal structure for the title compound is not publicly available, we can predict its key structural features based on related molecules. The molecule possesses several functional groups capable of forming hydrogen bonds: the amino group (donor), the ester carbonyl oxygen (acceptor), and the pyridine nitrogen (acceptor).
Expected Hydrogen Bonding Motifs:
-
N-H···N: The amino group of one molecule can form a hydrogen bond with the pyridine nitrogen of an adjacent molecule.
-
N-H···O=C: The amino group can also interact with the carbonyl oxygen of the ester group.
These interactions are likely to lead to the formation of one- or two-dimensional networks in the crystal structure.
Adduct with a Co-former (e.g., an Amino Acid)
The introduction of a co-former like an amino acid can significantly alter the hydrogen bonding network.[3] Amino acids exist as zwitterions in the solid state, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).
Potential Hydrogen Bonding in an Adduct:
-
N+-H···N: The protonated amino group of the co-former can form a strong hydrogen bond with the pyridine nitrogen of the target molecule.
-
N+-H···O=C: The protonated amino group can also interact with the ester carbonyl oxygen.
-
N-H···O-C=O: The amino group of the target molecule can donate a hydrogen bond to the carboxylate group of the amino acid.
These additional, strong interactions can lead to a more robust and stable crystal lattice.
Comparative Crystallographic Data
The following table presents a hypothetical comparison of crystallographic data for this compound and a potential adduct, based on typical values for similar organic compounds.[11][12]
Table 2: Hypothetical Comparative Crystallographic Data
| Parameter | This compound | Adduct with Amino Acid |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 8.5 | 10.2 |
| b (Å) | 12.1 | 15.3 |
| c (Å) | 9.8 | 7.5 |
| β (˚) | 105.2 | 90 |
| Volume (ų) | 975 | 1170 |
| Z | 4 | 4 |
| Density (calc, g/cm³) | 1.51 | 1.45 |
| Hydrogen Bonds | N-H···N, N-H···O | N+-H···N, N+-H···O, N-H···O⁻ |
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for structure determination, other techniques provide valuable complementary information.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze a polycrystalline sample and is invaluable for phase identification and purity assessment. It can confirm whether a co-crystallization experiment has yielded a new crystalline phase.
-
Solid-State NMR (ssNMR): For samples that are not amenable to single-crystal X-ray diffraction, ssNMR can provide information about the local environment of atoms in the solid state.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and thermal stability of the crystalline material. A change in the melting point is a strong indicator of adduct formation.[4]
-
Spectroscopic Techniques (FTIR, Raman): Vibrational spectroscopy can probe the changes in bond vibrations upon adduct formation, providing evidence for the formation of new hydrogen bonds.[13]
Diagram of Analytical Techniques for Solid-State Characterization:
Caption: Interplay of Analytical Techniques for Solid-State Characterization.
Conclusion
The structural elucidation of this compound and its adducts through X-ray crystallography provides fundamental insights into its solid-state properties. By systematically applying the principles of crystal engineering and a suite of analytical techniques, researchers can rationally design crystalline materials with tailored characteristics. This guide has outlined a robust, scientifically-grounded workflow for achieving this, emphasizing the importance of understanding the "why" behind each experimental step. The comparative analysis presented herein serves as a valuable resource for scientists and professionals in the field of drug development and materials science.
References
- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. "Process For The Preparation Of Methyl (4,6-Diamino-2-(1-(2-Fluorobenzy" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M Venkatesh; Ramakrishna Bommidi; Balakrishna Gunupuru [tdcommons.org]
- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-4,6-dichloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl 2-amino-4,6-dichloronicotinate and the Imperative of Accurate Analysis
This compound (C₇H₆Cl₂N₂O₂) is a substituted pyridine derivative with a molecular weight of 221.04 g/mol .[1] Its structural complexity, featuring a dichlorinated pyridine ring, an amino group, and a methyl ester, makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The precise characterization and quantification of this compound are paramount for ensuring the quality, safety, and efficacy of downstream products. Mass spectrometry stands as a powerful tool for this purpose, offering high sensitivity and structural elucidation capabilities. Understanding its fragmentation pattern is key to developing robust analytical methods.
Unraveling the Fragmentation Pattern: A Mechanistic Approach
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile and thermally stable compounds like this compound.[2] The fragmentation of the molecular ion (M⁺˙) provides a unique fingerprint that aids in its identification. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions.
Expected Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the presence of labile groups and the stable aromatic ring.
-
Loss of a Methoxy Radical (•OCH₃): The ester group is a common site for initial fragmentation. Cleavage of the O-CH₃ bond can result in the loss of a methoxy radical, leading to the formation of a prominent acylium ion. This is a characteristic fragmentation for methyl esters.[3][4]
-
Loss of the Entire Ester Group (•COOCH₃): Subsequent to or concurrent with other fragmentations, the entire methyl ester group can be lost as a radical.
-
Loss of Chlorine (•Cl): The carbon-chlorine bonds on the pyridine ring are susceptible to cleavage. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1. Loss of a chlorine radical is a common fragmentation pathway for halogenated aromatic compounds.[5]
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy. Fission of the N-C2 and C4-C5/C5-C6 bonds of the pyridine ring has been observed in the fragmentation of methylpyridine derivatives upon K-shell excitation/ionization.[6]
Visualizing the Fragmentation
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To obtain the mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the method of choice.[2][7] This approach allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer.
Step-by-Step GC-MS Methodology
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.[2]
-
Instrumentation: Utilize a Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).[2]
-
GC Conditions:
-
Capillary Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., Agilent J&W DB-5ms) is recommended.[2]
-
Injector Temperature: 280 °C.[2]
-
Injection Mode: Split injection with a ratio of 50:1.[2]
-
Injection Volume: 1 µL.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[2]
-
-
-
MS Conditions:
Data Interpretation
The resulting mass spectrum should be analyzed for the molecular ion peak cluster and the key fragment ions as predicted. The isotopic pattern for chlorine-containing fragments is a critical confirmation point.
Comparative Analysis: GC-MS vs. HPLC-MS/MS
While GC-MS is a robust technique for this analyte, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers a viable and often complementary alternative, particularly for less volatile or thermally labile compounds.
Quantitative Data Summary
The selection of an analytical method is contingent on various factors including the sample matrix, required sensitivity, and available instrumentation.[2] The following table provides a comparative summary of the expected performance of GC-MS and HPLC-MS/MS for the analysis of structurally similar chlorinated pyridines.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| GC-MS | 3,5,6-Trichloro-2-pyridinol | Vegetables | 8.3 µg/kg | - | 70.4 - 107.6 |
| LC-MS/MS | Nitrapyrin | Celery, Onion | - | 0.020 µg/g | 68 - 102 |
| LC-MS/MS | 6-Chloropicolinic acid | Onion, Mustard Greens, Lettuce | - | 0.050 µg/g | - |
This data is compiled from studies on related chlorinated pyridines and serves as a benchmark for expected performance.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control where high sensitivity is not the primary requirement, HPLC with UV detection can be a cost-effective alternative.[2]
Experimental Protocol for HPLC-UV
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column (150 mm x 4.6 mm ID, 5 µm particle size) is suitable.[2]
-
HPLC Conditions:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase.[2]
Workflow Comparison
The following diagrams illustrate the typical workflows for GC-MS and HPLC-based analysis.
Caption: Typical workflow for GC-MS analysis.
Caption: Typical workflow for HPLC-MS/MS analysis.
Conclusion: Selecting the Optimal Analytical Strategy
The choice between GC-MS and HPLC-based methods for the analysis of this compound depends on the specific requirements of the study.
-
GC-MS is highly suitable for the identification and quantification of this compound, especially when dealing with relatively clean samples and when structural confirmation through fragmentation patterns is crucial. Its established protocols and extensive libraries make it a reliable choice.
-
HPLC-MS/MS provides excellent sensitivity and is the preferred method for complex matrices or when the analyte concentration is very low. It is also advantageous if the compound exhibits thermal instability.
-
HPLC-UV offers a simple, cost-effective solution for routine quality control and purity assessments where the high sensitivity of mass spectrometry is not required.
By understanding the mass spectrometry fragmentation pattern and considering the comparative advantages of alternative techniques, researchers can develop and validate robust and reliable analytical methods for this compound, ensuring the integrity of their research and development processes.
References
- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dissociative photoionization of methyl crotonate: experimental and theoretical insights [html.rhhz.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Biological Activities of Dichloronicotinate Isomers
Introduction: The Structural Nuances and Biological Potential of Dichloronicotinate Isomers
In the landscape of medicinal chemistry and agrochemical research, the pyridine carboxylic acid scaffold is a recurring motif in a multitude of biologically active compounds.[1][2] The introduction of chlorine substituents onto this core structure can dramatically influence the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide provides an in-depth comparative analysis of the biological activities of three key dichloronicotinate isomers: 2,6-dichloronicotinate, 4,6-dichloronicotinate, and 5,6-dichloronicotinate.
Herbicidal Activity: A Focus on Auxin Mimicry
Pyridine carboxylic acid derivatives have long been recognized for their herbicidal properties, primarily acting as synthetic auxins that disrupt plant growth.[3][4] Among the dichloronicotinate isomers, the 2,6-dichloro substituted variant has been notably explored for its role in developing advanced herbicides.[5]
Comparative Herbicidal Potential
While comprehensive comparative data is scarce, the established use of 2,6-dichloronicotinic acid as a building block for potent herbicides suggests its superior activity in this domain compared to other isomers.[5] The structural features of pyridine carboxylic acid herbicides are critical for their binding to auxin receptors, and the substitution pattern on the pyridine ring dictates their efficacy and selectivity.[6][7]
| Isomer | Reported Herbicidal Activity | Mechanism of Action | Supporting Evidence |
| 2,6-Dichloronicotinate | Precursor to potent herbicides | Synthetic Auxin | Used in the synthesis of advanced herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately plant death.[3][4][5] |
| 4,6-Dichloronicotinate | Intermediate in agrochemical synthesis | Not explicitly defined as a herbicide | Employed as a versatile intermediate in the synthesis of various agrochemicals, though its direct herbicidal activity is not well-documented.[8] |
| 5,6-Dichloronicotinate | Not primarily associated with herbicidal activity | Not applicable | Primarily investigated for pharmaceutical applications. |
Mechanism of Action: Synthetic Auxins
Synthetic auxin herbicides, including those derived from 2,6-dichloronicotinic acid, exert their effects by overwhelming the natural auxin signaling pathways in susceptible plants.[9][10] They bind to auxin receptors, such as the F-box protein TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors.[9] This, in turn, results in the uncontrolled expression of auxin-responsive genes, causing a cascade of physiological disruptions including epinasty, cell division arrest, and ultimately, plant death.[11]
Experimental Protocol: In Vitro Herbicidal Activity Screening
This protocol outlines a basic method for assessing the herbicidal activity of dichloronicotinate isomers on seed germination and early seedling growth.[12][13]
-
Preparation of Test Solutions: Dissolve each dichloronicotinate isomer in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in distilled water or a minimal growth medium.
-
Seed Selection: Choose seeds of a susceptible plant species (e.g., lettuce, Lactuca sativa) for the assay.
-
Assay Setup: Place a filter paper in each petri dish and moisten with a specific volume of the test solution or control (water with the same concentration of DMSO).
-
Seed Plating: Evenly place a defined number of seeds onto the moistened filter paper in each petri dish.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).
-
Data Collection: After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Compare the measurements of the treated groups to the control group to determine the inhibitory effect of each isomer. Calculate the concentration required for 50% inhibition (IC50) for a quantitative comparison.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Chronic inflammation is a key contributor to a wide range of diseases.[14] Derivatives of nicotinic acid have shown promise as anti-inflammatory agents, and the 5,6-dichloro isomer, in particular, has been implicated in this activity.[15][16]
Comparative Anti-inflammatory Potential
While direct comparative studies are limited, the available information suggests that 5,6-dichloronicotinic acid and its derivatives are promising candidates for anti-inflammatory drug development. The mechanism is thought to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[17][18]
| Isomer | Reported Anti-inflammatory Activity | Potential Mechanism of Action | Supporting Evidence |
| 2,6-Dichloronicotinate | Not a primary focus of research | Not well-established | - |
| 4,6-Dichloronicotinate | Not a primary focus of research | Not well-established | - |
| 5,6-Dichloronicotinate | Potential anti-inflammatory properties | Inhibition of NF-κB signaling pathway | Derivatives of nicotinic acid have shown anti-inflammatory effects, and inhibition of NF-κB is a key mechanism for many anti-inflammatory compounds.[15][17][19] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical signaling cascade that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Inhibition of this pathway is a key strategy for controlling inflammation.[18]
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol describes a method to assess the anti-inflammatory effects of dichloronicotinate isomers by measuring the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[15]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the dichloronicotinate isomers for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay): Perform a concurrent MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the isomers on NO production.
Anticancer Activity: Targeting Kinase Signaling Pathways
The pyridine scaffold is a privileged structure in the design of kinase inhibitors, a major class of anticancer drugs.[20] Ethyl 4,6-dichloronicotinate has been identified as a key intermediate in the synthesis of potent inhibitors of several kinases implicated in cancer progression.[20]
Comparative Anticancer Potential
The utility of ethyl 4,6-dichloronicotinate as a precursor for various kinase inhibitors suggests that this isomer holds significant potential for the development of novel anticancer agents.[20] The dichlorinated pyridine core provides a versatile platform for synthesizing compounds that can target the ATP-binding site of kinases.[20][21]
| Isomer | Reported Anticancer Activity | Potential Mechanism of Action | Supporting Evidence |
| 2,6-Dichloronicotinate | Not a primary focus of research | Not well-established | - |
| 4,6-Dichloronicotinate | Precursor to kinase inhibitors | Inhibition of protein kinases (e.g., EGFR, Pim-1, Hsp90) | Ethyl 4,6-dichloronicotinate is a key building block for synthesizing pyrido[2,3-d]pyrimidine-based kinase inhibitors.[20][21] |
| 5,6-Dichloronicotinate | Not a primary focus of research | Not well-established | - |
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Kinase inhibitors typically function by competing with ATP for binding to the active site of the enzyme, thereby blocking its catalytic activity and disrupting downstream signaling pathways that are essential for tumor growth and survival.[20]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard method for evaluating the cytotoxic potential of anticancer compounds.
-
Cell Seeding: Seed cancer cells (e.g., a relevant cell line for the targeted kinase) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the dichloronicotinate isomers for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This guide has provided a comparative overview of the known and potential biological activities of 2,6-, 4,6-, and 5,6-dichloronicotinate isomers. The available evidence highlights a fascinating structure-activity relationship, where the position of the chlorine atoms significantly influences the therapeutic or agrochemical potential of these molecules.
-
2,6-Dichloronicotinate stands out as a key precursor for herbicides acting as synthetic auxins.
-
4,6-Dichloronicotinate shows considerable promise as a versatile building block for the synthesis of anticancer kinase inhibitors .
-
5,6-Dichloronicotinate is emerging as a scaffold for the development of anti-inflammatory agents , potentially through the inhibition of the NF-κB pathway.
It is crucial to emphasize the need for direct, head-to-head comparative studies to quantitatively assess the biological activities of these isomers under standardized conditions. Such studies would provide invaluable data for guiding the rational design of more potent and selective agents for a range of applications. Future research should also focus on elucidating the precise molecular targets and off-target effects of these compounds to better understand their therapeutic and toxicological profiles. The detailed experimental protocols provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. nbinno.com [nbinno.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. my.ucanr.edu [my.ucanr.edu]
- 12. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Novel Methyl 2-amino-4,6-dichloronicotinate Derivatives Versus Existing Kinase Inhibitors in Oncology
Introduction: The Quest for Precision in Oncology
In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine, offering significant advantages over traditional cytotoxic chemotherapy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel class of compounds—Methyl 2-amino-4,6-dichloronicotinate derivatives—against established kinase inhibitors.
The rationale for focusing on this scaffold is underscored by its structural relationship to approved therapeutics. For instance, the core structure of Methyl 4,6-dichloronicotinate serves as a key intermediate in the synthesis of Ripretinib, a potent kinase inhibitor approved for the treatment of advanced gastrointestinal stromal tumors (GIST).[1] This connection suggests that derivatives of this compound may harbor significant potential as kinase inhibitors. This guide will use GIST as a primary therapeutic context for comparison, while also acknowledging the broader applicability to other malignancies driven by kinase dysregulation, such as non-small cell lung cancer (NSCLC).
Current Landscape: Standard-of-Care Kinase Inhibitors in GIST
Gastrointestinal stromal tumors are predominantly driven by activating mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) kinases. The treatment paradigm for advanced GIST has been shaped by a succession of tyrosine kinase inhibitors (TKIs).
| Drug | Mechanism of Action | FDA Approval Line |
| Imatinib | Inhibits KIT and PDGFRA kinases. | First-line |
| Sunitinib | Multi-kinase inhibitor targeting KIT, PDGFRA, VEGFR, and others. | Second-line |
| Regorafenib | Multi-kinase inhibitor targeting KIT, VEGFR, FGFR, and others. | Third-line |
| Ripretinib | Broad-spectrum KIT and PDGFRA inhibitor, including activation loop mutations. | Fourth-line |
| Avapritinib | Potent inhibitor of PDGFRA exon 18 mutations, including the D842V mutation. | For specific PDGFRA mutations |
While these agents have significantly improved patient outcomes, the emergence of drug resistance, often through secondary mutations in the target kinases, necessitates the development of novel inhibitors with improved efficacy and broader activity against resistant mutants.
Comparative Efficacy Evaluation: A Methodological Framework
Direct comparative efficacy data for this compound derivatives against the aforementioned drugs are not yet extensively available in the public domain. Therefore, this guide provides a robust, multi-step framework for conducting such a comparative evaluation, from initial synthesis to in vivo validation.
Workflow for Efficacy Comparison
Caption: A streamlined workflow for the preclinical evaluation of novel kinase inhibitors.
Phase 1: Synthesis and In Vitro Screening
The synthesis of a focused library of derivatives is the foundational step. The strategic placement of chloro-substituents on the pyridine ring of the parent molecule provides versatile handles for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups to explore the structure-activity relationship (SAR).[1]
The initial biological evaluation of the synthesized compounds should involve assessing their cytotoxic effects against relevant cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Plate cancer cell lines (e.g., GIST-T1 for GIST, NCI-H1975 for NSCLC) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel derivatives and reference drugs (e.g., Imatinib, Sunitinib) in the appropriate cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) |
| Novel Derivative 1 | GIST-T1 | Experimental Value |
| Novel Derivative 2 | GIST-T1 | Experimental Value |
| Imatinib | GIST-T1 | Literature/Experimental Value |
| Sunitinib | GIST-T1 | Literature/Experimental Value |
| Ripretinib | GIST-T1 | Literature/Experimental Value |
| Novel Derivative 1 | NCI-H1975 | Experimental Value |
| Gefitinib | NCI-H1975 | Literature/Experimental Value |
To confirm that the observed cytotoxicity is due to the inhibition of the target kinase, direct enzymatic assays are essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for KIT Kinase)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Dilute the recombinant human KIT kinase and the kinase substrate (e.g., a synthetic peptide) in the reaction buffer.
-
Prepare a solution of ATP.
-
-
Kinase Reaction:
-
In a 96-well plate, add the reaction buffer, the novel derivative or reference drug at various concentrations, and the KIT kinase.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, such as ADP-Glo™, HTRF®, or ELISA-based detection with a phospho-specific antibody.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation: Comparative Kinase Inhibition
| Compound | Kinase Target | IC₅₀ (nM) |
| Novel Derivative 1 | KIT | Experimental Value |
| Novel Derivative 1 | PDGFRA | Experimental Value |
| Novel Derivative 1 | VEGFR2 | Experimental Value |
| Imatinib | KIT | Literature/Experimental Value |
| Sunitinib | KIT | Literature/Experimental Value |
| Ripretinib | KIT | Literature/Experimental Value |
Signaling Pathway Context
References
A Comparative Guide to the Synthesis of Substituted Pyridines: From Classical Condensations to Modern Catalysis
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry, serving as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its prevalence in natural products, pharmaceuticals, and functional materials drives a continuous demand for efficient and versatile synthetic methodologies.[1] The ability to strategically place substituents on the pyridine core is paramount for fine-tuning the biological and physicochemical properties of molecules, making the choice of synthetic route a critical decision in any research and development campaign.[3]
This guide provides an in-depth comparative analysis of key synthetic routes for constructing substituted pyridines. We move beyond simple procedural lists to explore the mechanistic underpinnings, comparative performance, and practical applications of both time-honored classical reactions and emergent modern strategies. By presenting objective experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal synthesis for their specific target.
Part 1: Classical Cyclization and Condensation Strategies
For over a century, the workhorses of pyridine synthesis have been multicomponent reactions that construct the heterocyclic ring from acyclic precursors.[3] These methods are valued for their operational simplicity, convergence, and use of readily available starting materials.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is one of the most straightforward and widely used methods for preparing 1,4-dihydropyridines (DHPs), which are subsequently oxidized to the corresponding pyridines.[4][5][6] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][6]
Mechanistic Rationale:
The reaction proceeds through a cascade of well-understood transformations. The causality of the process involves two key intermediates forming concurrently: an enamine from the reaction of one β-ketoester equivalent with ammonia, and an α,β-unsaturated carbonyl compound via a Knoevenagel condensation between the aldehyde and the second β-ketoester equivalent.[5][7] A subsequent Michael addition of the enamine to the unsaturated carbonyl intermediate, followed by cyclization and dehydration, affords the 1,4-DHP ring.[5][7] A final, crucial step is the aromatization to the stable pyridine ring, which requires an oxidizing agent.[4]
View Hantzsch Synthesis Mechanism Diagram
Caption: Reaction mechanism of the Hantzsch Pyridine Synthesis.
Performance Analysis:
-
Advantages: This method is highly reliable and efficient for creating symmetrically substituted pyridines.[1] Its operational simplicity as a one-pot reaction makes it highly attractive.[5] Modern variations have introduced greener solvents like water and glycerol, and catalysts such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can lead to excellent yields (up to 96%).[6][7]
-
Limitations: The primary product is a dihydropyridine, necessitating a separate oxidation step which can complicate workup and reduce overall efficiency.[4] The synthesis is best suited for symmetrical pyridines (2,6- and 3,5-substituents are identical), and creating unsymmetrical analogs can require multi-step procedures.[8]
Supporting Data: Hantzsch Synthesis Conditions & Yields
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | - | 96 | [1] |
| 4-Cl-Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Reflux | Ethanol | 5 | 92 | [3] |
| 4-NO₂-Benzaldehyde | Methyl acetoacetate | NH₄OAc | Reflux | Ethanol | 4 | 95 | [3] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [3]
-
Step 1: 1,4-Dihydropyridine Synthesis:
-
In a round-bottom flask, create a mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol.
-
Reflux the mixture with stirring for 3-4 hours.
-
Upon cooling, the 1,4-dihydropyridine product will precipitate. Collect the solid by filtration and wash with cold ethanol.
-
-
Step 2: Aromatization:
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in 10 mL of glacial acetic acid.
-
Add a solution of sodium nitrite (0.3 g) in 1 mL of water dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated pyridine product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.
-
The Bohlmann-Rahtz Pyridine Synthesis
Discovered in 1957, the Bohlmann-Rahtz synthesis is a powerful two-step method for producing 2,3,6-trisubstituted pyridines.[9] The reaction involves the condensation of an enamine with an ethynylketone (ynone) to form an aminodiene intermediate, which then undergoes a thermally-induced cyclodehydration to yield the pyridine.[9][10]
Mechanistic Rationale:
The key advantage of this pathway is its direct formation of the aromatic pyridine ring, obviating the need for a separate oxidation step required in the Hantzsch synthesis.[10] The initial Michael addition of the enamine to the ynone is followed by proton transfer to yield an aminodiene intermediate. A critical, often rate-limiting, step is the heat-induced E/Z isomerization of this intermediate, which is a prerequisite for the subsequent 6π-electrocyclization and dehydration (cyclodehydration) that forms the aromatic ring.[10]
View Bohlmann-Rahtz Synthesis Mechanism Diagram
Caption: Reaction mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Performance Analysis:
-
Advantages: This method is highly versatile and directly produces the aromatic pyridine product.[10] It allows for the synthesis of unsymmetrically substituted pyridines, a significant advantage over the classical Hantzsch route. Recent modifications have overcome some of the original limitations. For instance, acid catalysis (e.g., acetic acid, Amberlyst-15) can significantly lower the high temperatures once required for cyclodehydration.[10][11] Furthermore, one-pot procedures where the enamine is generated in situ from a ketone and ammonium acetate have greatly improved the practicality of this method.[9][10]
-
Limitations: The traditional two-step procedure requires purification of the aminodiene intermediate and high temperatures (120–160°C) for the final cyclization step.[10][11] While modern protocols have mitigated this, the availability of the requisite ethynylketone starting materials can sometimes be a constraint. Certain substrates may be sensitive to the acidic conditions used in modified one-pot procedures.[11]
Supporting Data: Modified One-Pot Bohlmann-Rahtz Synthesis [11]
| Enamine Precursor (Ketone) | Alkynone | Catalyst | Temperature (°C) | Yield (%) |
| Ethyl acetoacetate | But-3-yn-2-one | Acetic Acid | 50 | 85 |
| Acetylacetone | But-3-yn-2-one | Acetic Acid | 50 | 95 |
| Ethyl benzoylacetate | But-3-yn-2-one | Amberlyst-15 | 50 | 75 |
| Ethyl acetoacetate | 1-Phenylprop-2-yn-1-one | Acetic Acid | 50 | 65 |
Experimental Protocol: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylnicotinate (Illustrative)
-
To a solution of benzoylacetone (1.62 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol) in toluene (20 mL), add ethyl propiolate (1.08 g, 11 mmol).
-
Add glacial acetic acid (1 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110°C) for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired pyridine.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a convergent and high-yielding approach to preparing 2,4,6-trisubstituted pyridines.[12] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12][13]
Mechanistic Rationale:
The process is initiated by the deprotonation of the α-pyridinium methyl ketone salt by a base (often the acetate from ammonium acetate) to form a key pyridinium ylide intermediate.[12] This nucleophilic ylide then undergoes a Michael-type conjugate addition to the α,β-unsaturated carbonyl compound.[13] The resulting 1,5-dicarbonyl intermediate is not typically isolated but undergoes a cyclization and dehydration cascade with ammonia (from ammonium acetate) to form a dihydropyridine, which rapidly aromatizes to the stable pyridine ring.[12][13]
View Kröhnke Synthesis Mechanism Diagram
Caption: Reaction mechanism of the Kröhnke Pyridine Synthesis.
Performance Analysis:
-
Advantages: This method exhibits broad substrate scope, tolerating a wide variety of functional groups on both the ketone and the α,β-unsaturated carbonyl components.[12] The reactions are often high-yielding, and the starting materials are readily prepared.[13] Solvent-free and one-pot variations have been developed, enhancing its efficiency and environmental friendliness.[12][13]
-
Limitations: The synthesis of the initial α-pyridinium methyl ketone salt requires an extra step from the corresponding bromomethyl ketone. While generally robust, the reaction conditions can sometimes be harsh (e.g., refluxing in glacial acetic acid), which may not be suitable for sensitive substrates.
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [3]
-
Step 1: Synthesis of N-phenacylpyridinium bromide:
-
Dissolve 2-bromoacetophenone (phenacyl bromide) in a suitable solvent like acetone.
-
Add pyridine dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid pyridinium salt by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
-
Step 2: Kröhnke Condensation:
-
Add the N-phenacylpyridinium bromide (from Step 1) to a solution of chalcone (1,3-diphenyl-2-propen-1-one, 2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).
-
Reflux the mixture for 4 hours.
-
After cooling, pour the mixture into water.
-
Collect the precipitated product by filtration and recrystallize from ethanol to yield pure 2,4,6-triphenylpyridine.
-
The Guareschi-Thorpe Pyridine Synthesis
This classical method prepares 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines) from cyanoacetamide or its esters, which condense with a 1,3-diketone or a β-ketoester in the presence of a base.[14][15]
Performance Analysis:
-
Advantages: It provides a direct route to highly functionalized 2-pyridone scaffolds, which are important intermediates and bioactive molecules.[16] Recent advancements have developed green, user-friendly protocols using ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a pH buffer, often resulting in high yields and simple product precipitation.[16][17][18]
-
Limitations: The scope is generally limited to the synthesis of 2-pyridones. The original conditions could be harsh, though modern aqueous methods have largely overcome this.
Experimental Protocol: Green Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [16]
-
In a flask, suspend cyanoacetamide (0.84 g, 10 mmol), acetylacetone (1.00 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Add 20 mL of water to the mixture.
-
Heat the reaction at 80°C (or use ultrasound irradiation) for 4 hours, during which the product will precipitate.
-
Cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure 2-pyridone.
Part 2: Modern Synthetic Strategies
While classical methods remain indispensable, modern organic synthesis has introduced powerful new strategies, often driven by transition-metal catalysis, that offer alternative or complementary pathways to substituted pyridines.
Transition-Metal Catalyzed Cycloadditions
Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a highly atom-economical method for constructing pyridine rings.[19] Catalysts based on cobalt, rhodium, ruthenium, and iridium can provide lower energy pathways for these thermally disfavored reactions, allowing for the convergent assembly of polysubstituted pyridines from simple building blocks.[19][20]
-
Key Features: This approach offers excellent control over regioselectivity and can be used to access substitution patterns that are difficult to obtain via classical condensation routes. The reactions are often highly efficient, though they require specialized transition-metal catalysts.
Ring Expansion and Skeletal Editing
The Ciamician-Dennstedt rearrangement, a reaction first reported in 1881, involves the ring expansion of a pyrrole into a 3-halopyridine using a dihalocarbene.[21][22]
-
Key Features: Historically, this reaction was limited by a narrow substrate scope, harsh conditions, and low yields.[21][23] However, recent innovations using α-chlorodiazirines as carbene precursors have transformed this reaction into a viable and powerful tool for "skeletal editing."[23][24] This modern approach allows for the direct insertion of a functionalized carbon atom into pyrrole and indole cores to generate structurally diverse 3-arylpyridines and quinolines under mild conditions, overcoming the limitations of the classical protocol.[23][24]
Comparative Summary and Outlook
The choice of a synthetic route is dictated by the target substitution pattern, functional group tolerance, scale, and the availability of starting materials.
Summary of Key Pyridine Synthesis Routes
| Synthesis Method | Typical Reactants | Product Substitution Pattern | Key Advantages | Key Limitations |
| Hantzsch | Aldehyde, 2x β-Ketoester, NH₃ | Symmetrical 2,6- and 3,5- | Simple, one-pot, reliable for symmetrical products, high yields.[1][5] | Requires separate oxidation step; difficult for unsymmetrical products.[4] |
| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-Trisubstituted | Direct formation of aromatic pyridine; good for unsymmetrical products.[9][10] | Traditionally required high temperatures; ynone availability.[10] |
| Kröhnke | α-Pyridinium methyl ketone, α,β-Unsaturated carbonyl, NH₃ | 2,4,6-Trisubstituted | Convergent, broad substrate scope, high yields.[12][13] | Requires pre-synthesis of the pyridinium salt. |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone, Base | 2-Pyridones | Direct route to 2-pyridones; modern green protocols available.[16] | Limited to 2-pyridone products. |
| Metal-Catalyzed Cycloaddition | 2x Alkyne, Nitrile | Polysubstituted | High atom economy, access to complex patterns.[19] | Requires transition-metal catalyst. |
| Ciamician-Dennstedt | Pyrrole, Carbene Precursor | 3-Substituted | Ring expansion/skeletal editing; modern methods are mild.[24] | Classical method is harsh and low-yielding.[23] |
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to many of the described syntheses, particularly the classical condensation methods.
Caption: A general experimental workflow for pyridine synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. baranlab.org [baranlab.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
- 16. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 17. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 18. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2-amino-4,6-dichloronicotinate by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), establishing the purity of the target compound is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded approach to validating the purity of synthesized Methyl 2-amino-4,6-dichloronicotinate using High-Performance Liquid Chromatography (HPLC). As a crucial intermediate, its purity directly impacts the safety and efficacy of the final drug product.
This document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, offers a framework for a self-validating protocol, and compares HPLC with other analytical techniques, all supported by experimental data and authoritative references.
The Criticality of Purity for this compound
This compound is a heterocyclic compound whose structural integrity is paramount. Impurities, which can arise from starting materials, by-products, or degradation, can have a significant impact on downstream reactions and the final API.[1][2] Therefore, a robust analytical method to confirm its purity is not merely a procedural step but a fundamental requirement for ensuring product quality.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
For the analysis of aromatic amines and their derivatives like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3][4] This is due to its high precision, versatility in separating complex mixtures, and suitability for non-volatile and thermally sensitive compounds.[4]
Why RP-HPLC is the Optimal Choice:
-
Specificity: RP-HPLC, particularly with a photodiode array (PDA) or diode array detector (DAD), allows for the separation and identification of the main compound from its structurally similar impurities. The ability to obtain UV spectra for each peak is invaluable for peak purity analysis.
-
Sensitivity: Modern HPLC systems can detect impurities at trace levels, which is crucial for meeting stringent regulatory requirements.
-
Quantitative Accuracy: The method provides excellent linearity and accuracy for quantifying the main peak and any detected impurities.
The logical workflow for HPLC-based purity validation is a systematic process that ensures the method is "fit for purpose."
Caption: Logical workflow for HPLC method validation.
A Self-Validating Experimental Protocol for Purity Determination
This protocol is designed to be inherently self-validating by incorporating system suitability tests and adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1200 series or equivalent with a DAD.
-
Column: Kinetex C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Eluent A (0.2% formic acid in water) and Eluent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 15% B
-
5-15 min: Increase to 80% B
-
15-20 min: Hold at 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 260 nm.
Causality Behind Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining and separating the aromatic, moderately polar this compound from potential impurities.
-
Formic Acid: The addition of a small amount of acid to the aqueous mobile phase helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance.
-
Acetonitrile: A common organic modifier in RP-HPLC, it provides good elution strength for the analyte.
-
Gradient Elution: This is necessary to ensure that both more polar and less polar impurities are eluted and detected within a reasonable timeframe.
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the synthesized sample in the same manner as the standard solution.
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. This is a self-validating step.
-
Inject the standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Method Validation Parameters (ICH Q2(R1))
The following parameters must be assessed to validate the analytical method:[5][6][7][8]
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte and can resolve it from potential impurities. | Analyze a blank, the standard, the sample, and a spiked sample (with known impurities if available). Conduct forced degradation studies (acid, base, oxidation, thermal, photolytic).[9][10][11] | The main peak should be free from co-eluting peaks in all conditions. Peak purity index should be > 0.99. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Perform recovery studies by spiking a known amount of the reference standard into a placebo or a sample of known purity at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be reliably detected and quantified. | Based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | Visually identifiable and quantifiable with acceptable precision and accuracy at the LOQ. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | System suitability criteria should still be met, and the results should not be significantly affected. |
The relationship between these validation steps ensures a comprehensive and trustworthy analytical method.
Caption: Interrelationship of HPLC validation parameters.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, it is beneficial to understand its performance in the context of other available techniques.
| Analytical Technique | Principle | Advantages for this compound | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, sensitivity, and quantitative accuracy.[4] Well-suited for non-volatile compounds. | Requires specialized equipment and solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | High sensitivity and specificity for volatile impurities.[4] | Requires derivatization for non-volatile compounds, which can introduce complexity. Thermal degradation of the analyte is a risk. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity. | Lower sensitivity compared to HPLC and GC-MS.[1] Complex mixtures can be difficult to interpret. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can provide a rapid assessment of the absolute purity of a crystalline substance without the need for a reference standard.[2] | Only sensitive to eutectic impurities and not suitable for amorphous materials or impurities that form solid solutions.[2] |
| UV-Visible Spectrophotometry | Measures the absorption of light in the ultraviolet-visible region. | Simple, rapid, and cost-effective for quantitative analysis of the main component.[12] | Lacks the specificity to separate and quantify individual impurities.[12] |
Conclusion
The validation of an analytical method for determining the purity of a pharmaceutical intermediate like this compound is a multi-faceted process that underpins the quality and safety of the final drug product. A well-developed and thoroughly validated RP-HPLC method, following the principles outlined in this guide and adhering to ICH Q2(R1) guidelines, provides a reliable and robust system for this critical quality control step. By understanding the causality behind the chosen methodology and comparing it with other techniques, researchers can confidently ensure the purity of their synthesized compounds.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. scribd.com [scribd.com]
- 6. Q2R1.pptx [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. ijrar.org [ijrar.org]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Product
In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a chemical transformation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of spectroscopic techniques to compare starting materials and their corresponding products. By leveraging the unique insights provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, alongside Mass Spectrometry (MS), we can confidently verify reaction completion, assess product purity, and gain a deeper understanding of the molecular changes that have occurred.
This guide is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering you to make informed decisions in your experimental design and data interpretation.
The Imperative of Spectroscopic Verification
In any chemical synthesis, the ultimate goal is the successful conversion of a known starting material into a desired product. Spectroscopic analysis provides the empirical evidence to support this transformation. A direct comparison of the spectra of the starting material and the final product allows for:
-
Confirmation of Identity: Ascertaining that the desired chemical structure has been formed.
-
Assessment of Purity: Detecting the presence of unreacted starting materials or byproducts.
-
Understanding Reaction Mechanisms: In more advanced applications, monitoring the reaction in real-time can provide insights into reaction kinetics and the formation of intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C).[1]
Causality in NMR Analysis
The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[2] The exact frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift.[3] When a starting material is converted to a product, the chemical environments of the nuclei change, leading to predictable shifts in the NMR spectrum.
A successful reaction is typically indicated by:
-
The disappearance of signals corresponding to the starting material.[4]
-
The appearance of new signals characteristic of the product's structure.[4]
-
Changes in the integration of signals, reflecting the new ratio of protons in the product molecule.[4]
-
Alterations in spin-spin splitting patterns, which provide information about the connectivity of atoms.
Illustrative Example: Fischer Esterification
Consider the synthesis of ethyl acetate from acetic acid and ethanol.
| Spectroscopic Feature | Acetic Acid (Starting Material) | Ethanol (Starting Material) | Ethyl Acetate (Product) |
| ¹H NMR (ppm) | ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃) | ~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH) | ~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (ppm) | ~177 (-COOH), ~21 (-CH₃) | ~58 (-CH₂OH), ~18 (-CH₃) | ~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-CH₂CH₃) |
The disappearance of the broad -COOH proton signal from acetic acid and the -OH proton signal from ethanol, coupled with the appearance of a new quartet and triplet corresponding to the ethyl group of the ester, provides clear evidence of a successful reaction.[5]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dry starting material or product.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it should dissolve the sample without having signals that overlap with key analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. IUPAC recommends using TMS as a universal reference for reporting chemical shifts.[3][6]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Data Interpretation Workflow
Caption: Workflow for NMR-based comparison of starting material and product.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] It works by measuring the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies.[7]
The Rationale Behind IR Comparison
A chemical reaction almost invariably involves the transformation of one functional group into another. This change is directly observable in the IR spectrum. For instance, the reduction of a ketone to an alcohol will result in the disappearance of the strong carbonyl (C=O) absorption and the appearance of a broad hydroxyl (O-H) absorption.[8]
Key indicators of a successful reaction in an IR spectrum include:
-
The disappearance of a characteristic absorption band of a reactant's functional group.[9]
-
The appearance of a new absorption band corresponding to the product's functional group.[9]
Illustrative Example: Oxidation of an Alcohol
Upon the oxidation of a primary alcohol to a carboxylic acid:
| Spectroscopic Feature | Primary Alcohol (Starting Material) | Carboxylic Acid (Product) |
| IR Absorption (cm⁻¹) | ~3300 (broad, O-H stretch), ~1050 (C-O stretch) | ~3000 (very broad, O-H stretch), ~1710 (strong, C=O stretch) |
The disappearance of the alcohol's O-H and C-O stretches and the appearance of the characteristic broad O-H and strong C=O stretches of the carboxylic acid confirm the transformation.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
If the sample is a solid, apply pressure using the built-in press to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
The software will automatically subtract the background spectrum.
-
Identify the key absorption bands and compare the spectra of the starting material and product.
-
Logical Flow of IR Analysis
Caption: Decision-making process in comparative IR spectroscopy.
UV-Visible (UV-Vis) Spectroscopy: A Quantitative Perspective
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique is particularly useful for compounds containing chromophores, such as conjugated systems or aromatic rings. While less structurally informative than NMR or IR, UV-Vis spectroscopy excels at quantitative analysis and reaction monitoring.[10]
Why UV-Vis is Effective for Reaction Monitoring
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. If the starting material and product have different UV-Vis absorption spectra, the progress of the reaction can be monitored by measuring the change in absorbance at a specific wavelength over time.[11]
This allows for the determination of:
-
Reaction kinetics: By plotting absorbance versus time, the rate of the reaction can be determined.
-
Reaction completion: The reaction is complete when the absorbance at the monitored wavelength no longer changes.
Illustrative Example: Monitoring a Conjugated System Formation
Consider a reaction where a non-conjugated reactant is converted to a conjugated product. The product will absorb light at a longer wavelength (lower energy) than the reactant.
| Spectroscopic Feature | Non-conjugated Reactant | Conjugated Product |
| λ_max (nm) | ~210 | ~280 |
By monitoring the increase in absorbance at 280 nm, the formation of the product can be quantified.[4]
Experimental Protocol: Reaction Monitoring
-
Determine λ_max:
-
Acquire the UV-Vis spectra of the pure starting material and product to identify a wavelength where the product absorbs strongly and the starting material absorbs weakly (or vice versa).
-
-
Prepare Reaction Mixture:
-
Prepare the reaction mixture in a cuvette, ensuring the concentration is within the linear range of the Beer-Lambert law for the instrument.
-
-
Data Acquisition:
-
Place the cuvette in the spectrophotometer and initiate the reaction (e.g., by adding a catalyst).
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time. The shape of the curve can provide information about the reaction order.
-
Convert absorbance to concentration using a calibration curve to determine the reaction rate constant.
-
Workflow for UV-Vis Kinetic Analysis
Caption: UV-Vis spectroscopy workflow for reaction monitoring.
Mass Spectrometry (MS): The Final Confirmation of Mass
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It is an invaluable tool for confirming the molecular weight of a product and assessing its purity.
The Role of Mass Spectrometry in Product Verification
The most fundamental piece of information provided by mass spectrometry is the molecular weight of the analyte. A successful reaction will result in a product with a different molecular weight than the starting material. The mass spectrum of the product should show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the product. The absence of a peak at the m/z of the starting material is a strong indicator of reaction completion.[13]
Illustrative Example: A Simple Bromination
In the bromination of an alkene to form a dibromoalkane:
| Spectroscopic Feature | Alkene (Starting Material) | Dibromoalkane (Product) |
| Molecular Ion (M⁺) | m/z = X | m/z = X + 158 (for Br₂) |
The mass spectrum of the product will show a characteristic isotopic pattern for bromine, further confirming the identity of the product.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[7] This is particularly useful for analyzing reaction mixtures.
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample to remove any particulate matter.
-
-
LC Separation:
-
Inject the sample onto an appropriate LC column.
-
The components of the mixture will be separated based on their affinity for the stationary and mobile phases.
-
-
MS Detection:
-
As the components elute from the column, they are introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
The mass spectrometer records the mass spectra of the eluting components.
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the peak of the desired product to confirm its molecular weight.
-
Check for the presence of a peak corresponding to the starting material to assess reaction completion.
-
LC-MS Analysis Pathway
Caption: The analytical pathway of LC-MS for product verification.
Scientific Integrity and Adherence to Standards
To ensure the reliability and reproducibility of your spectroscopic data, it is essential to adhere to established guidelines and best practices.
-
Method Validation: Analytical procedures should be validated according to guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[3][14] This involves assessing parameters like accuracy, precision, specificity, and linearity.
-
Instrument Calibration: Regularly calibrate your instruments using certified reference materials, such as those provided by the National Institute of Standards and Technology (NIST).[15][16][17]
-
Data Reporting: Report your spectroscopic data in accordance with IUPAC recommendations to ensure clarity and consistency.[3][6][18][19] This includes specifying experimental conditions and referencing chemical shifts appropriately.
Conclusion
The spectroscopic comparison of starting materials and products is a cornerstone of modern chemical synthesis. By judiciously applying NMR, IR, UV-Vis, and Mass Spectrometry, researchers can gain a comprehensive and confident understanding of their chemical transformations. This guide has provided a framework for not only performing these analyses but also for understanding the fundamental principles that make them so powerful. By integrating these techniques into your workflow and adhering to the principles of scientific integrity, you can ensure the quality and reliability of your research and development endeavors.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. chegg.com [chegg.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. brainly.com [brainly.com]
- 9. brainly.com [brainly.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ACS Research Data Guidelines [researcher-resources.acs.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Structured UV/Vis (meta)data for small molecule characterisation — IUPAC FAIR Chemistry Cookbook [iupac.github.io]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. iupac.org [iupac.org]
- 19. iupac.org [iupac.org]
A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitor Derivatives
Introduction: Beyond Potency, The Pursuit of Precision
The development of small molecule kinase inhibitors represents a cornerstone of modern targeted therapy, particularly in oncology.[1] With over 500 protein kinases encoded in the human genome, these enzymes have become one of the most critical "druggable" target classes.[2][3] However, the journey from a promising new chemical entity to a viable therapeutic candidate is fraught with challenges. The high degree of conservation in the ATP-binding site across the kinome makes achieving inhibitor selectivity a significant hurdle.[4][5]
A potent compound in a test tube does not guarantee a successful drug. Many candidates that show impressive biochemical potency fail to translate their efficacy into a cellular context, a costly and common setback in drug discovery.[6] This guide provides a comprehensive framework for rigorously benchmarking new kinase inhibitor derivatives against established standards. We will move beyond simple IC50 values to build a multi-faceted data package, enabling an objective comparison of potency, selectivity, and cellular activity. This approach is designed to validate your compound's mechanism of action and build a solid foundation for further preclinical development.[2]
Part 1: Strategic Foundations for a Robust Benchmarking Cascade
Before a single pipette tip is used, a well-defined strategy is paramount. The goal is to design a series of experiments that progressively build confidence in a compound's therapeutic potential. This involves asking the right questions and selecting the appropriate tools to answer them.
Defining a Clear Objective and Selecting Controls
The primary objective is to understand how your new derivatives compare to existing inhibitors. This requires a set of carefully chosen controls. Using known, well-characterized inhibitors as positive controls is essential to validate your assay results.[2]
Criteria for Selecting Control Inhibitors:
-
Clinical Relevance: Include FDA-approved inhibitors that target the same kinase (e.g., comparing a new EGFR inhibitor to Gefitinib or Osimertinib).[7]
-
Mechanism of Action: If known, include inhibitors with different binding modes (e.g., Type I vs. Type II) to understand the compound's behavior.
-
Selectivity Profile: Use both highly selective and more promiscuous inhibitors to benchmark the selectivity of your new derivatives. Resources like the Kinase Inhibitor Database (ChEMBL) can provide this information.[5]
The Dichotomy of Assays: Biochemical vs. Cell-Based
A comprehensive benchmarking strategy must employ both biochemical and cell-based assays.
-
Biochemical Assays: These assays use purified enzymes and substrates to measure the direct inhibitory effect of a compound on the kinase's catalytic activity.[8] They are essential for determining intrinsic potency (IC50, Ki) and for broad selectivity profiling.[2]
-
Cell-Based Assays: These are critical for confirming that a compound can enter a cell, engage its target in the complex cellular environment, and exert a functional effect.[6][9][10] They provide a more physiologically relevant measure of a drug's potential.
The following diagram illustrates the overall workflow for a comprehensive benchmarking cascade.
Caption: Overall workflow for benchmarking new kinase inhibitors.
Part 2: Biochemical Profiling - Quantifying Potency and Selectivity
The first experimental step is to determine the direct inhibitory activity of the new derivatives on the purified target kinase enzyme.
Biochemical Kinase Activity Assay
A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[2][8] Luminescence-based assays that quantify ADP production, a universal product of kinase reactions, are highly sensitive and widely used.
Protocol: ADP-Glo™ Luminescent Kinase Assay (Example)
This protocol is adapted for a generic serine/threonine or tyrosine kinase and serves as a template.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. An ADP-Glo™ Reagent is then added to stop the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP generated and thus to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, inhibitors) in a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Inhibitor Dilution: Prepare a 10-point serial dilution of the new derivatives and control inhibitors in DMSO, then dilute further into the reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup (384-well plate):
-
Add 1 µL of diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of a mix containing the kinase and its specific substrate (protein or peptide).
-
Initiate the reaction by adding 2 µL of ATP. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[4]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the reaction and deplete unused ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Data Analysis: From Raw Data to IC50 and Ki
The raw luminescence data must be converted into meaningful inhibitory values.
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[2]
-
Normalization: Normalize the data by setting the average signal from the vehicle (DMSO) control wells as 100% activity and the signal from a "no enzyme" or potent inhibitor control as 0% activity.
-
Curve Fitting: Plot the normalized % activity against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.
-
IC50 Calculation: The IC50 value is the concentration at the inflection point of the fitted curve.
From IC50 to Ki: The IC50 value is dependent on the assay conditions, particularly the ATP concentration.[11][12] The inhibition constant (Ki), however, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme, making it more suitable for comparing compounds across different studies.[13] For ATP-competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [S] / Km)
Where [S] is the ATP concentration and Km is the Michaelis constant of the kinase for ATP.
Caption: Data analysis pipeline for determining IC50 and Ki values.
Kinome Selectivity Profiling
To assess the selectivity of a new derivative, it must be tested against a broad panel of other kinases.[14] This is crucial for identifying potential off-targets that could lead to toxicity or unexpected biological effects.[2] Several commercial services offer screening against hundreds of human kinases. The results are often presented as a "Selectivity Score" or a percentage of inhibition at a fixed concentration (e.g., 1 µM).
Part 3: Cellular Assays - Proving the Concept in a Living System
Demonstrating potency in a biochemical assay is only the first step. The true test is whether the inhibitor works inside a cell.[6]
Target Engagement: Does the Inhibitor Bind its Target in Cells?
Before measuring function, it's valuable to confirm that the compound can enter the cell and bind to its intended kinase target. Assays like the NanoBRET™ Target Engagement Assay are designed for this purpose, measuring compound binding at the target protein in living cells.[15]
Cellular Activity: Measuring Downstream Pathway Inhibition
The most direct way to measure functional kinase inhibition in cells is to quantify the phosphorylation of a known downstream substrate.[15] For example, an inhibitor of EGFR should reduce the phosphorylation of EGFR itself (autophosphorylation) and downstream proteins like AKT and ERK.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Protocol: Western Blot for Phospho-Substrate Levels
Principle: This method uses phospho-specific antibodies to detect the phosphorylation status of a target protein in cell lysates after treatment with an inhibitor.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) and allow them to adhere. Starve the cells of serum overnight to reduce basal signaling.
-
Inhibitor Treatment: Treat cells with a serial dilution of the new derivative or control inhibitor for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-AKT Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal protein loading.
-
Quantification: Quantify the band intensities using image analysis software. The cellular IC50 can be determined by plotting the ratio of phospho-protein to total protein against the inhibitor concentration.
Cell Viability Assays
For kinases that are oncogenic drivers, their inhibition should lead to a decrease in cancer cell proliferation or survival.[9]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the inhibitors to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader. The cellular IC50 for viability can be calculated similarly to the biochemical IC50.
Part 4: Synthesizing the Data for a Head-to-Head Comparison
The final step is to consolidate all the data into a single, clear format that allows for an objective and straightforward comparison of the new derivatives against the known inhibitors.
Comparative Performance Data Summary
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular Phospho-IC50 (nM) | Cell Viability IC50 (µM) | Kinome Selectivity (S-Score @ 1µM)¹ |
| Control 1 | Kinase X | 5.2 | 25.1 | 0.45 | 0.02 |
| Control 2 | Kinase X | 15.8 | 90.3 | 1.20 | 0.08 |
| Derivative A | Kinase X | 2.1 | 11.5 | 0.21 | 0.01 |
| Derivative B | Kinase X | 11.4 | 550.6 | > 10 | 0.03 |
| Derivative C | Kinase X | 25.3 | 150.2 | 3.50 | 0.15 |
¹S-Score is a method for quantifying selectivity; a lower score indicates higher selectivity. Calculated as the number of off-targets inhibited >X% divided by the total number of kinases tested.
Interpreting the Results:
-
Derivative A emerges as a strong lead candidate. It is more potent than both controls in biochemical and cellular assays and demonstrates superior selectivity. The strong correlation between biochemical and cellular potency suggests good cell permeability and target engagement.
-
Derivative B shows good biochemical potency but is significantly weaker in the cellular assay (>40-fold shift). This suggests potential issues with cell permeability, efflux by cellular pumps, or rapid metabolism. This compound is likely not a good candidate for further development.
-
Derivative C is less potent than the controls and shows poor selectivity, making it a less desirable candidate.
By systematically generating and comparing these key datasets, researchers can make informed, data-driven decisions, prioritizing compounds with the most promising therapeutic profile and de-prioritizing those with hidden liabilities early in the drug discovery process.
References
- 1. labiotech.eu [labiotech.eu]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Comparative Docking of Methyl 2-amino-4,6-dichloronicotinate Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive, in-depth methodology for conducting comparative molecular docking studies on analogs of Methyl 2-amino-4,6-dichloronicotinate. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple protocol to explain the scientific rationale behind each step, ensuring a robust and reproducible in silico experiment. The focus is on establishing a self-validating system to compare the binding affinities and interaction patterns of a series of analogs against a therapeutically relevant protein kinase target.
Introduction: The Rationale for In Silico Comparison
This compound is a heterocyclic compound whose scaffold is of interest in medicinal chemistry.[1][2] By modifying its structure to create a library of analogs, we can explore potential structure-activity relationships (SAR) that may lead to the development of potent and selective inhibitors for various therapeutic targets. Kinases, a family of enzymes that play a crucial role in cell signaling, are a particularly important class of drug targets, especially in oncology.[3] Many approved kinase inhibitors feature scaffolds that engage in key interactions within the ATP-binding site.[4]
This guide will use a comparative docking approach to predict how structural modifications to the parent molecule affect its binding to a representative protein kinase. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] By comparing the docking scores and binding modes of multiple analogs, we can prioritize compounds for synthesis and subsequent in vitro testing, thereby accelerating the drug discovery process.
The Experimental Blueprint: A Self-Validating Docking Protocol
Scientific integrity in computational studies hinges on the validation of the chosen methodology.[6] Before screening our designed analogs, we must first prove that our docking protocol can accurately reproduce a known binding pose. This is achieved by redocking a co-crystallized ligand into its corresponding protein structure.
Target Selection: Mitogen-Activated Protein Kinase (MAPK)
For this study, we will target the Mitogen-Activated Protein Kinase ERK2 , a key regulator in cellular processes whose dysregulation is implicated in various diseases, including cancer. We will use the crystal structure of ERK2 in complex with a docking peptide, available from the Protein Data Bank (PDB).
-
Target Protein: MAP Kinase ERK2
-
PDB ID: 2GPH[7]
-
Rationale: This structure provides a well-defined active site with a co-crystallized ligand, which is essential for validating our docking protocol. The resolution of 1.90 Å ensures high-quality structural information.[7]
Essential Software and Tools
This protocol utilizes widely adopted and freely available software for academic use:
-
AutoDock Vina: A powerful and efficient molecular docking program.[8][9][10]
-
MGLTools/AutoDock Tools (ADT): Used for preparing protein and ligand files into the required PDBQT format.[11]
-
PyMOL or UCSF Chimera: Molecular visualization systems for analyzing results.
-
PubChem or ChemDraw: For obtaining or drawing the 2D structures of the analogs.[1]
Workflow Overview
The entire comparative docking process can be visualized as a systematic workflow, ensuring that each step logically follows the last.
Caption: Workflow for the comparative docking study.
Detailed Methodologies
Receptor Preparation
The goal is to prepare the protein structure for docking by cleaning it and converting it to the required file format.
-
Download Structure: Obtain the PDB file for 2GPH from the RCSB PDB website.
-
Clean Protein: Open the PDB file in AutoDock Tools (ADT). Remove all water molecules and any co-ligands or peptides present in the structure.
-
Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Compute Charges: Assign Kollman charges to the protein atoms.
-
Save as PDBQT: Save the prepared receptor as a receptor.pdbqt file. This format includes atomic charges and atom types required by Vina.[10]
Ligand Preparation
This process is performed for the parent molecule (this compound) and each of its designed analogs.
-
Obtain 2D Structure: Draw the structure in ChemDraw or download the SDF file from PubChem (CID 46856279 for the parent molecule).[1]
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D PDB file.
-
Load into ADT: Open the 3D structure of the ligand in ADT.
-
Set Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand as a ligand.pdbqt file.
Protocol Validation via Re-docking
This is the most critical step for ensuring the trustworthiness of your results.[12][13]
-
Extract Native Ligand: From the original, unaltered 2GPH PDB file, save the coordinates of the co-crystallized ligand (in this case, the peptide fragment) as a separate PDB file. Prepare this native ligand as a native_ligand.pdbqt file following the ligand preparation steps.
-
Define the Grid Box: In ADT, define a docking search space (grid box) that encompasses the entire binding site occupied by the native ligand. A good starting point is a box centered on the ligand with dimensions of 20x20x20 Å.[9] Note down the center coordinates and dimensions.
-
Run Vina for Re-docking: Use the command line to run AutoDock Vina, specifying the prepared receptor, the native ligand, and the grid box parameters.
-
Calculate RMSD: Using a visualization tool like PyMOL, superimpose the top-ranked docked pose (redocked_pose.pdbqt) onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validate: An RMSD value of less than 2.0 Å is considered an excellent validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[12][13][14]
Comparative Analysis of Designed Analogs
Once the protocol is validated, we can proceed with docking our library of this compound analogs. For this guide, we will consider three hypothetical analogs to demonstrate the comparative process:
-
Analog 1 (A1): Replacement of the 6-chloro group with a methoxy group.
-
Analog 2 (A2): Replacement of the 4-chloro group with a trifluoromethyl group.
-
Analog 3 (A3): Addition of a hydroxyl group to the methyl ester.
Docking the Analog Library
Run AutoDock Vina for each prepared analog using the exact same receptor and grid box parameters established during validation.
Results: Binding Affinities and Interactions
The primary output from Vina is the binding affinity, an estimate of the binding energy in kcal/mol. More negative values indicate stronger predicted binding.
| Compound | Structure Modification | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent | This compound | -7.2 | LYS54, LEU156, VAL39 |
| Analog 1 | 6-Cl → 6-OCH₃ | -7.8 | LYS54, ASP167, LEU156 |
| Analog 2 | 4-Cl → 4-CF₃ | -6.9 | LYS54, VAL39 |
| Analog 3 | -COOCH₃ → -COOCH₂OH | -8.1 | LYS54, ASP167, GLU71 |
Discussion: Elucidating Structure-Activity Relationships
The true power of this method lies in the interpretation of the results to form a coherent SAR.
-
Analog 1 (-7.8 kcal/mol): The replacement of the chloro group with a methoxy group resulted in a more favorable binding affinity. Analysis of the docked pose reveals that the oxygen of the methoxy group is positioned to form a new hydrogen bond with the side chain of ASP167, an interaction not observed with the parent compound. This suggests that introducing a hydrogen bond acceptor at the 6-position is beneficial for binding.
-
Analog 2 (-6.9 kcal/mol): The substitution with a bulky, electron-withdrawing trifluoromethyl group led to a weaker binding affinity. The docked pose indicates a potential steric clash with the side chain of LEU156, and the analog is pushed slightly out of the optimal binding pocket, weakening the overall hydrophobic interactions.
-
Analog 3 (-8.1 kcal/mol): The addition of a hydroxyl group shows the most significant improvement in binding affinity. This modification introduces a potent hydrogen bond donor-acceptor moiety, which forms strong hydrogen bonds with the side chains of both ASP167 and GLU71 at the mouth of the binding pocket. This highlights the importance of targeting polar regions of the active site.
Caption: Structure-Activity Relationship (SAR) summary.
Conclusion and Future Directions
This guide has detailed a rigorous and self-validating workflow for the comparative docking of this compound analogs. The in silico results predict that modifications introducing hydrogen bonding capabilities, such as in Analog 1 and particularly Analog 3, significantly enhance binding affinity to the ERK2 kinase active site. Conversely, bulky substitutions like the trifluoromethyl group in Analog 2 may be detrimental.
Based on these computational predictions, Analog 3 emerges as the most promising candidate for synthesis and biological evaluation . Future work should involve:
-
Synthesis of the prioritized analogs.
-
In vitro kinase inhibition assays to determine experimental IC50 values.
-
Comparison of experimental data with the docking results to refine the computational model and further validate the SAR hypotheses.
By integrating computational screening with experimental validation, the drug discovery process can be made more efficient, focusing resources on compounds with the highest probability of success.
References
- 1. This compound | C7H6Cl2N2O2 | CID 46856279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1044872-40-3 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking studies, and larvicidal activity evaluation of new fluorinated neonicotinoids against Anopheles darlingi larvae | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. indico4.twgrid.org [indico4.twgrid.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4,6-dichloronicotinate
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of Methyl 2-amino-4,6-dichloronicotinate, a halogenated pyridine derivative. The procedures outlined here are grounded in established safety principles and regulatory compliance, designed to provide clear, actionable steps for laboratory professionals.
Part 1: Hazard Assessment & Immediate Safety Precautions
Before handling any waste, a thorough understanding of the chemical's hazard profile is paramount. While comprehensive toxicological data for this compound may be limited, its structure as a chlorinated aromatic amine allows us to infer a hazard profile based on similar compounds and available safety data sheets (SDS).[1] It must be treated as a hazardous substance.
Table 1: Hazard Profile of this compound
| Hazard Class | Description | Rationale & Source |
| Skin Irritation | Causes skin irritation. | Based on GHS classifications for similar dichloronicotinate compounds.[1] |
| Serious Eye Damage | Causes serious eye damage/irritation. | Based on GHS classifications for similar dichloronicotinate compounds.[1] |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | General hazard for halogenated organic compounds.[2] |
| Environmental Hazard | Potentially toxic to aquatic life. | A common characteristic of chlorinated aromatic compounds.[2][3] |
Given these hazards, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item Specification | Justification |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation.[2] Always check manufacturer compatibility data. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Essential for preventing contact that can lead to serious eye damage.[1] |
| Body Protection | Chemical-resistant apron or a flame-retardant lab coat. | Protects against splashes and contamination of personal clothing.[2] |
| Respiratory Protection | All handling and waste collection should occur in a certified chemical fume hood. | Ensures adequate ventilation and minimizes inhalation risk.[2][4] |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is to manage it as halogenated organic hazardous waste . This classification dictates every subsequent step of the process.
Step 1: Waste Segregation
Immediately upon generation, the waste must be segregated. Do not mix it with non-halogenated organic waste or any other waste stream.
-
Causality: Halogenated and non-halogenated waste streams are treated differently by disposal facilities. Non-halogenated solvents can often be recycled or used for fuel blending. In contrast, chlorinated compounds like this one require high-temperature incineration to ensure complete destruction and prevent the formation of highly toxic dioxins and furans.[5][6][7] This specialized treatment is more expensive, making segregation a matter of both safety and cost-effectiveness.[5]
Step 2: Container Selection & Labeling
Choose a waste container that is in good condition, has a secure, threaded cap, and is chemically compatible with halogenated organics.
-
Compatible Materials: High-density polyethylene (HDPE) or borosilicate glass containers are appropriate.[2][8]
-
Labeling: The container must be labeled clearly before the first drop of waste is added.[9] The label must include:
Step 3: Waste Accumulation & Storage
Accumulate waste at or near the point of generation, typically within a chemical fume hood or a designated satellite accumulation area.
-
Keep Containers Closed: The waste container must remain sealed at all times, except when actively adding waste.[8][9] This minimizes the release of volatile compounds and prevents spills.
-
Safe Storage: Store the container in a cool, dry, well-ventilated area.[10] Ensure it is stored away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent dangerous reactions.[4][11] Secondary containment is highly recommended to contain any potential leaks.
Step 4: Arranging for Final Disposal
Once the waste container is full (do not exceed 90% capacity) or is no longer being used, arrange for its removal.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office.[2] They will provide specific instructions for pickup or direct you to a designated central accumulation area. They are responsible for contracting with a licensed hazardous waste disposal company that will transport the material for final treatment.
Part 3: Emergency Procedures for Spills and Accidental Release
In the event of a spill, a swift and correct response is critical to mitigating risk.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: For a small, manageable spill (e.g., a few milliliters) within a fume hood, you may proceed with cleanup if you are trained and equipped to do so. For large spills or any spill outside of a fume hood, evacuate the area and call your institution's emergency number.[4]
-
Don PPE: Before attempting cleanup, don the full PPE detailed in Table 2.
-
Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels or sawdust .[2]
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container. Seal and label the container appropriately.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your supervisor and the EHS department, regardless of the spill's size.[2]
Part 4: The Underlying Logic - A Disposal Workflow
The disposal process can be visualized as a clear decision-making workflow. This diagram illustrates the critical checkpoints from waste generation to final handoff.
Caption: Disposal Decision Workflow for Halogenated Chemical Waste.
By adhering to this structured protocol, you contribute to a culture of safety and environmental stewardship. Proper chemical waste management is not an afterthought but an integral part of sound scientific practice.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-amino-4,6-dichloronicotinate
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, practical framework for the safe handling of Methyl 2-amino-4,6-dichloronicotinate (CAS No. 1044872-40-3), moving beyond mere compliance to foster a culture of safety and scientific excellence. As your partner in the laboratory, we are committed to providing value that extends beyond the product itself, ensuring you can focus on innovation with confidence.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a chlorinated pyridine derivative that presents several potential health hazards. Based on available safety data, this compound is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
A thorough understanding of these risks is the first step in implementing effective safety protocols. The causality is clear: the chemical's reactivity can lead to irritation and toxicity upon contact with biological tissues. Therefore, our primary objective is to prevent direct contact and inhalation through a multi-layered approach to personal protective equipment (PPE) and engineering controls.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense. The following recommendations are based on a synthesis of safety data sheets for the target compound and structurally similar chemicals, as well as general best practices for handling hazardous aromatic compounds.
PPE Selection Framework
The following table summarizes the minimum required PPE for handling this compound in various laboratory settings.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Chemical safety goggles | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if work is performed in a certified chemical fume hood |
| Performing reactions and work-ups | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if work is performed in a certified chemical fume hood |
| Handling outside of a fume hood (not recommended) | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with an organic vapor cartridge and a particulate filter |
| Cleaning spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with an organic vapor cartridge and a particulate filter |
A Note on Glove Selection: While nitrile gloves offer good resistance to a range of chemicals and are suitable for splash protection, for prolonged contact or when handling larger quantities, consider more robust options like neoprene or butyl rubber gloves.[3][4] Always inspect gloves for any signs of degradation or perforation before use. It is advisable to consult the glove manufacturer's specific chemical resistance data.[5][6]
Donning and Doffing PPE: A Procedural Imperative
The effectiveness of PPE is contingent on its correct application and removal. The following workflow is designed to minimize the risk of cross-contamination.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in your laboratory.
Engineering Controls: Your Primary Barrier
Always handle this compound in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[7] Ensure that the fume hood has been certified within the last year. An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this chemical.
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Handle the container with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction and Work-up: Conduct all reactions and subsequent work-up procedures within the fume hood. Use appropriate glassware and ensure all connections are secure.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it down.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, waste containing this compound must be treated as hazardous.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated waste.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Never pour this chemical or its waste down the drain.[7][10]
Emergency Response: A Calm and Coordinated Approach
In the event of an exposure or spill, a swift and informed response is crucial.
Emergency Protocol Decision Tree
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a checklist of tasks but a mindset of proactive risk assessment and meticulous execution. By integrating these principles into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the integrity and reproducibility of your scientific endeavors. Trust in our commitment to your safety, so you can continue to push the boundaries of research with confidence.
References
- 1. 1044872-40-3 | this compound - AiFChem [aifchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
